molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No.: B1361078
CAS No.: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
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InChI Key

BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C#N
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Molecular Formula

C8H7N
Record name M-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6026167
Record name 3-Methylbenzonitrile
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Molecular Weight

117.15 g/mol
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Physical Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

415 °F at 760 mmHg (NTP, 1992)
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Flash Point

188 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Density

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
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CAS No.

620-22-4
Record name M-TOLUNITRILE
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Melting Point

-9 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methylbenzonitrile (m-tolunitrile). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental determinations are provided.

Core Physical and Chemical Properties

This compound, also known as m-tolunitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1][2][3][4] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic aromatic or mild nitrile odor.[1][5][6] This compound consists of a benzene ring substituted with a methyl group and a nitrile functional group at the meta-position.[1][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₈H₇N[1][2][3][4]
Molecular Weight117.15 g/mol [1][3][4]
CAS Number620-22-4[1][3]
AppearanceColorless to pale yellow liquid[1][3][5]
OdorMild, aromatic nitrile odor[5][6]
Density0.9750 - 1.0 g/cm³[1][2][7][8]
Melting Point-23 °C to -29.60 °C[1][2][4][7]
Boiling Point213 - 232.60 °C at 760 mmHg[1][2][9]
Flash Point86 - 86.7 °C[2][6][9]
Refractive Index1.5240 - 1.531[4][8][9]
Vapor Pressure0.2 ± 0.4 mmHg at 25°C[2]

Table 2: Solubility and Partitioning Properties

PropertyDescriptionSource(s)
Water Solubility<0.1 g/100 mL at 25 °C (poorly soluble)[2][5][9]
Organic Solvent SolubilitySoluble in ethanol, methanol, acetonitrile, acetone, and dichloromethane[1][5]
LogP (Octanol/Water Partition Coefficient)2.12[2]

Reactivity and Safety Profile

This compound exhibits reactivity characteristic of both the nitrile group and the aromatic ring. The nitrile group can undergo hydrolysis in the presence of strong acids or bases to form 3-methylbenzoic acid or its corresponding salt.[5][9] It can also be reduced to form an amine. The aromatic ring can participate in electrophilic substitution reactions.

Nitriles as a class of compounds can be incompatible with strong oxidizing acids, other oxidizing agents like peroxides and epoxides, and reducing agents, potentially leading to vigorous or violent reactions.[5][9] The combination of bases and nitriles may produce hydrogen cyanide.[5][9] It is a combustible liquid and upon heating can release highly toxic gases containing nitrile compounds.[5][9] Direct contact may cause skin irritation.[5]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[11][12]

Procedure:

  • A small quantity (a few milliliters) of this compound is placed in a small test tube.[10][11]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[11]

  • The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil.[11][12]

  • The apparatus is heated gently.[11] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.[11]

  • The heat source is then removed, and the bath is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial physical property for identification and purity assessment. Since this compound is a liquid at room temperature, this procedure would be applicable for determining its freezing point, which is thermodynamically equivalent to its melting point. A modern melting point apparatus is commonly used for this determination.[13][14]

Procedure:

  • A small amount of the solidified this compound is introduced into a capillary tube.[13][15] The sample should be dry and finely powdered if applicable.[13][15]

  • The capillary tube is placed into the heating block of the melting point apparatus.[13][14]

  • The sample is heated at a controlled rate.[14] An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[14][16]

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[16]

Measurement of Density

The density of a liquid is its mass per unit volume.[17][18] It can be determined using several methods, including pycnometry and the oscillating U-tube principle.[17][19]

Procedure (Pycnometer Method):

  • A pycnometer, which is a flask with a precisely known volume, is cleaned, dried, and weighed empty.

  • The pycnometer is then filled with this compound, ensuring no air bubbles are trapped, and the excess liquid is removed.

  • The filled pycnometer is weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Procedure (Oscillating U-tube Method):

  • A digital density meter operating on the oscillating U-tube principle is used.[19]

  • The instrument is calibrated using fluids of known density.[17]

  • The sample of this compound is introduced into the U-shaped tube.[19]

  • The instrument measures the oscillation frequency of the tube containing the sample, which is directly related to the density of the liquid.[17][19] The instrument then provides a direct reading of the density.

Solubility Testing

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] For drug discovery, solubility is a critical parameter.

Procedure (Equilibrium Solubility Assay):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically several hours to days).

  • After equilibration, the undissolved solute is separated from the solution by filtration or centrifugation.

  • The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

NMR spectroscopy is a powerful technique for elucidating molecular structure. Proper sample preparation is crucial for obtaining high-quality spectra.[21][22]

Procedure:

  • Typically, 5-25 mg of the analyte (this compound) is required for a ¹H NMR spectrum, while 20-50 mg may be needed for a ¹³C NMR spectrum.[21][22]

  • The sample is dissolved in approximately 0.55-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[21][22][23] The solvent should completely dissolve the sample.[22]

  • The solution is then carefully transferred into a clean, high-quality NMR tube to a height of about 4-5 cm.[21][22]

  • The outside of the NMR tube is cleaned with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust.[22]

  • The tube is capped securely to prevent evaporation and contamination.[21][22]

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound, which collectively determine its behavior and applications.

G Logical Relationship of this compound Properties Structure Molecular Structure (C8H7N) Physical Physical State (Liquid) Structure->Physical determines Thermal Thermal Properties (MP, BP, FP) Structure->Thermal influences Solubility Solubility (Polarity) Structure->Solubility governs Reactivity Chemical Reactivity (Nitrile, Aromatic Ring) Structure->Reactivity dictates Application Applications (Synthesis, Research) Physical->Application informs Safety Safety & Handling Thermal->Safety impacts Solubility->Application guides Reactivity->Safety defines hazards Reactivity->Application enables

Caption: Interplay of this compound's molecular structure and its resultant properties.

References

Spectroscopic Data of 3-Methylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzonitrile (also known as m-tolunitrile), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇N, and its molecular weight is 117.15 g/mol . The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.49 - 7.42m2HAr-H
7.37 - 7.30m2HAr-H
2.39s3H-CH

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum provides information about the carbon skeleton.

Chemical Shift (δ) ppmAssignment
139.0C -CH₃
133.0Ar-C
132.5Ar-C
129.2Ar-C
128.8Ar-C
119.1C N
112.5Ar-C -CN
21.2-C H₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2925MediumAliphatic C-H stretch
2229StrongC≡N (nitrile) stretch
1608, 1585Medium-StrongAromatic C=C stretch
1480, 1440MediumC-H bend (methyl)
800 - 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).

m/zRelative Intensity (%)Proposed Fragment
117100[M]⁺ (Molecular Ion)
11665[M-H]⁺
9042[M-HCN]⁺
8924[M-H-HCN]⁺ or [C₇H₅]⁺
6315[C₅H₃]⁺

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification. In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum. The fragmentation pattern is a result of the molecular ion breaking down into smaller, characteristic fragment ions. The loss of a hydrogen atom leads to the peak at m/z 116. The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion results in the fragment at m/z 90. Further fragmentation can lead to the other observed ions.[1][2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information (Functional Groups, Connectivity) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methylbenzonitrile from m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from m-toluidine. The primary and most established method for this transformation is the Sandmeyer reaction, a two-step process involving the diazotization of m-toluidine followed by a copper(I) cyanide-mediated cyanation. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of m-toluidine to this compound is efficiently achieved via the Sandmeyer reaction. This reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine, m-toluidine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt, m-tolyldiazonium chloride.[1][2][3]

  • Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound.[1][4][5]

An alternative approach for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures.[6][7][8] However, for the direct conversion from an aniline derivative like m-toluidine, the Sandmeyer reaction is the preferred and more direct route.

Reaction Mechanism and Experimental Workflow

The overall synthetic process can be visualized as a sequential transformation. The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for this synthesis.

reaction_pathway Reaction Pathway: m-Toluidine to this compound m_toluidine m-Toluidine diazonium_salt m-Tolyldiazonium Chloride m_toluidine->diazonium_salt Diazotization product This compound diazonium_salt->product Sandmeyer Reaction (Cyanation) reagents1 NaNO2, HCl 0-5 °C reagents2 CuCN

Caption: Chemical transformation from m-toluidine to this compound.

experimental_workflow Experimental Workflow for Synthesis start Start dissolve_amine Dissolve m-toluidine in aq. HCl start->dissolve_amine cool_solution Cool to 0-5 °C dissolve_amine->cool_solution add_nitrite Slowly add aq. NaNO2 solution cool_solution->add_nitrite diazotization_complete Diazotization complete (m-tolyldiazonium chloride solution) add_nitrite->diazotization_complete sandmeyer_reaction Add diazonium salt to CuCN solution diazotization_complete->sandmeyer_reaction prepare_cyanide Prepare CuCN solution prepare_cyanide->sandmeyer_reaction warm_reaction Warm to room temperature and then heat sandmeyer_reaction->warm_reaction extraction Extract with organic solvent warm_reaction->extraction purification Purify by distillation extraction->purification end Obtain this compound purification->end

Caption: Step-by-step experimental procedure for the synthesis.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Sandmeyer reaction and have been adapted for the synthesis of this compound from m-toluidine.

Step 1: Diazotization of m-Toluidine

This procedure describes the formation of the m-tolyldiazonium chloride intermediate.

Materials and Reagents:

  • m-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a mechanical stirrer, add m-toluidine and a solution of concentrated hydrochloric acid in water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0 °C.

  • Add the sodium nitrite solution dropwise to the m-toluidine hydrochloride suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes at the same temperature.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

Step 2: Sandmeyer Reaction (Cyanation)

This procedure outlines the conversion of the diazonium salt to this compound.

Materials and Reagents:

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • The m-tolyldiazonium chloride solution from Step 1

  • Benzene or Toluene (for extraction)

  • Sodium Hydroxide (NaOH) solution (for washing)

  • Anhydrous Magnesium Sulfate or Calcium Chloride (for drying)

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide in a solution of sodium or potassium cyanide in water.

  • Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent like benzene or toluene.

  • Wash the organic layer with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from m-toluidine.

Table 1: Reagent Quantities and Reaction Conditions

ParameterStep 1: DiazotizationStep 2: Cyanation
Starting Material m-Toluidinem-Tolyldiazonium Chloride
Key Reagents Sodium Nitrite, Hydrochloric AcidCopper(I) Cyanide, Sodium Cyanide
Solvent WaterWater
Temperature 0-5 °C0-5 °C initially, then 50-60 °C
Reaction Time 30-45 minutes1-2 hours

Table 2: Product Yield and Physical Properties

ParameterValue
Typical Overall Yield 60-70%
Molecular Formula C₈H₇N[9]
Molecular Weight 117.15 g/mol [9]
Boiling Point 212 °C
Density 0.986 g/mL
Appearance Colorless liquid

Safety Considerations

  • Toxicity: m-Toluidine is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanides: Copper(I) cyanide and alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Maintain careful temperature control throughout the procedures.

Conclusion

The Sandmeyer reaction provides a reliable and well-established method for the synthesis of this compound from m-toluidine. Careful control of reaction conditions, particularly temperature, is essential for achieving good yields and ensuring safety. The procedures outlined in this guide, when performed with the necessary safety precautions, offer a robust pathway for the laboratory-scale production of this important chemical intermediate. For researchers and professionals in drug development, this synthesis provides access to a versatile scaffold for further chemical modifications and the development of novel molecular entities.

References

3-Methylbenzonitrile: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzonitrile, a readily available aromatic nitrile, serves as a pivotal precursor in the synthesis of a diverse array of organic molecules. Its strategic importance lies in the versatile reactivity of the nitrile functionality, which can be readily transformed into key functional groups such as carboxylic acids, amines, and tetrazoles. This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, including detailed experimental protocols, quantitative data, and graphical representations of reaction pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound as a building block in the design and execution of complex synthetic strategies.

Introduction

This compound (m-tolunitrile) is an aromatic organic compound with the chemical formula C₈H₇N.[1] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic aromatic odor.[1] The presence of both a methyl group and a nitrile group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable and versatile starting material in organic synthesis.[1] Its derivatives are integral to the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide will focus on three primary classes of reactions that highlight the synthetic utility of this compound: hydrolysis to 3-methylbenzoic acid, reduction to 3-methylbenzylamine, and [3+2] cycloaddition to form 5-(3-methylphenyl)-1H-tetrazole.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its key derivatives is essential for their effective application in synthesis.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
This compoundC₈H₇N117.15212-240.986
3-Methylbenzoic AcidC₈H₈O₂136.15263111-1131.054
3-MethylbenzylamineC₈H₁₁N121.18205-650.958
5-(3-Methylphenyl)-1H-tetrazoleC₈H₈N₄160.18-153-155-
Table 2: Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 7.45-7.30 (m, 4H), 2.38 (s, 3H)139.1, 133.8, 132.4, 129.0, 128.8, 118.9, 112.4, 21.22228 (C≡N)
3-Methylbenzoic Acid 10.5 (br s, 1H), 7.95 (s, 1H), 7.90 (d, 1H), 7.40 (d, 1H), 7.35 (t, 1H), 2.42 (s, 3H)172.5, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.33300-2500 (O-H), 1685 (C=O)
3-Methylbenzylamine [2][3][4]7.18-7.02 (m, 4H), 3.76 (s, 2H), 2.32 (s, 3H), 1.39 (s, 2H)143.4, 137.9, 128.3, 127.6, 126.8, 125.4, 46.3, 21.43360, 3280 (N-H)
5-(3-Methylphenyl)-1H-tetrazole [5]7.91 (s, 1H), 7.82 (d, 1H), 7.48 (t, 1H), 7.40 (d, 1H), 2.45 (s, 3H)155.2, 139.5, 130.8, 130.1, 129.2, 126.5, 21.33100-2800 (N-H), 1610, 1550

Key Synthetic Transformations

The nitrile group of this compound is a versatile functional handle that can be elaborated into a variety of other functionalities. The following sections detail the experimental protocols for three fundamental transformations.

Hydrolysis to 3-Methylbenzoic Acid

The hydrolysis of nitriles to carboxylic acids is a classic and reliable transformation in organic synthesis. Both acidic and basic conditions can be employed, with the choice often depending on the compatibility of other functional groups present in the molecule.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Isolation: The product, 3-methylbenzoic acid, will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture).

  • Characterization: Dry the purified 3-methylbenzoic acid in a vacuum oven and characterize by melting point, NMR, and IR spectroscopy.

Expected Yield: Moderate to high.

Reduction to 3-Methylbenzylamine

The reduction of nitriles provides a direct route to primary amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up (Fieser Method): [8]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams used).

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water (3x mL).

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite® or anhydrous magnesium sulfate to remove the aluminum salts. Wash the filter cake with additional solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 3-methylbenzylamine can be purified by distillation under reduced pressure.

  • Characterization: Characterize the purified product by NMR and IR spectroscopy.

Expected Yield: High.[9]

[3+2] Cycloaddition to 5-(3-Methylphenyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[10] Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids in drug design.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), sodium azide (NaN₃) (1.5-2.0 equivalents), and ammonium chloride (NH₄Cl) (1.5-2.0 equivalents) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a beaker of ice water and acidify with dilute hydrochloric acid (HCl) to a pH of ~2. A precipitate of 5-(3-methylphenyl)-1H-tetrazole will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

  • Characterization: Dry the purified product and characterize it by melting point, NMR, and IR spectroscopy.

Expected Yield: Good to excellent.[10]

Visualization of Synthetic Pathways and Workflows

Graphical representations are invaluable tools for visualizing complex chemical transformations and experimental procedures.

G cluster_hydrolysis Hydrolysis Workflow cluster_reduction Reduction Workflow cluster_cycloaddition Cycloaddition Workflow H_start This compound H_reagents H₂SO₄ / H₂O Reflux H_start->H_reagents H_reaction Acidic Hydrolysis H_reagents->H_reaction H_workup Cooling & Precipitation H_reaction->H_workup H_product 3-Methylbenzoic Acid H_workup->H_product R_start This compound R_reagents 1. LiAlH₄ / Anhydrous Ether 2. H₂O, NaOH(aq) R_start->R_reagents R_reaction Nitrile Reduction R_reagents->R_reaction R_workup Fieser Workup R_reaction->R_workup R_product 3-Methylbenzylamine R_workup->R_product C_start This compound C_reagents NaN₃, NH₄Cl / DMF Heat C_start->C_reagents C_reaction [3+2] Cycloaddition C_reagents->C_reaction C_workup Acidification & Precipitation C_reaction->C_workup C_product 5-(3-Methylphenyl)-1H-tetrazole C_workup->C_product

Caption: General experimental workflows for the key synthetic transformations of this compound.

G cluster_synthesis Synthetic Pathway from this compound cluster_application Pharmaceutical Application start This compound acid 3-Methylbenzoic Acid start->acid H₃O⁺ Heat amine 3-Methylbenzylamine start->amine 1. LiAlH₄ 2. H₂O tetrazole 5-(3-Methylphenyl)-1H-tetrazole start->tetrazole NaN₃, NH₄Cl DMF, Heat antagonist Angiotensin II Receptor Antagonist tetrazole->antagonist Further Functionalization receptor Angiotensin II Receptor (AT₁) antagonist->receptor Blocks Binding bp_increase Increased Blood Pressure receptor->bp_increase Vasoconstriction, Aldosterone Release angiotensin Angiotensin II angiotensin->receptor Binds & Activates

Caption: Synthetic pathways from this compound and its application in the synthesis of Angiotensin II receptor antagonists.

Conclusion

This compound is a cost-effective and versatile precursor for a wide range of organic transformations. The ability to readily convert the nitrile group into carboxylic acids, primary amines, and tetrazoles provides synthetic chemists with a powerful toolkit for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this compound in both academic and industrial research settings, particularly in the fields of medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of valuable chemical entities.

References

An In-depth Technical Guide to 3-Methoxyphenethylamine (CAS 2039-67-0) and Data for m-Tolunitrile (CAS 620-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 620-22-4 provided in the topic query corresponds to m-Tolunitrile. However, given the audience of researchers, scientists, and drug development professionals, and the focus on properties relevant to drug development, this guide will primarily focus on 3-Methoxyphenethylamine (CAS 2039-67-0) , a compound of greater pharmacological interest. A summary of properties and safety data for m-Tolunitrile is provided in a separate section for completeness.

3-Methoxyphenethylamine (CAS 2039-67-0): A Technical Guide

3-Methoxyphenethylamine (3-MPEA) is an aromatic amine belonging to the phenethylamine class of compounds. Its structural similarity to endogenous neurotransmitters makes it a valuable molecule in neuroscience research and a precursor in the synthesis of various pharmaceuticals, particularly those targeting mental health conditions.[1] It is recognized for its role as a partial agonist of the human trace amine-associated receptor 1 (TAAR1) and is a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3]

Core Properties and Data

This section summarizes the key physical, chemical, and spectral properties of 3-Methoxyphenethylamine.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 2039-67-0[2][4]
Molecular Formula C₉H₁₃NO[1][4]
Molecular Weight 151.21 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1]
Density 1.038 g/mL at 25 °C[4][5]
Boiling Point 118-119 °C at 6 mmHg[1][4][5]
Refractive Index n20/D 1.538[4][5]
Flash Point > 110 °C (> 230 °F) - closed cup[4][6]
IUPAC Name 2-(3-methoxyphenyl)ethanamine[2][7]
Synonyms 3-MPEA, m-Methoxyphenethylamine, 2-(3-Methoxyphenyl)ethylamine[2][4][8]

Table 2: Spectral Data

Data TypeKey InformationSource
¹H NMR Spectra available.[7][9]
¹³C NMR Spectra available.[10][11][12]
Mass Spectrometry Electron Ionization (EI) mass spectra available.[7][8]
Infrared (IR) FTIR spectra available.[7][8]
Raman Spectra available.[7]
Biological Activity and Signaling Pathways

3-MPEA's primary biological significance stems from its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and its metabolism by the crucial drug-metabolizing enzyme, CYP2D6.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G protein-coupled receptor (GPCR) expressed in brain regions associated with monoaminergic pathways, such as the ventral tegmental area (VTA) and dorsal raphe nucleus.[1][13] It is activated by endogenous trace amines (like β-phenylethylamine and tyramine) and various psychoactive compounds.[5] 3-MPEA is a low-potency partial agonist of human TAAR1, with an EC₅₀ of 1,444 nM and a maximal efficacy (Eₘₐₓ) of 73%.[2]

Activation of TAAR1 is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][13] This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[5] Additionally, TAAR1 can signal through a G protein-independent pathway involving β-arrestin2.[5][13] These pathways modulate the activity of dopamine and serotonin systems, positioning TAAR1 as a therapeutic target for neuropsychiatric disorders.[5]

TAAR1_Signaling_Pathway cluster_intracellular TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Arrestin β-arrestin2 TAAR1->Arrestin Recruits Agonist 3-Methoxyphenethylamine (Agonist) Agonist->TAAR1 AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Response Modulation of Dopamine/Serotonin Systems PKA->Response PKC PKC PKC->Response Arrestin->Response G-protein independent signaling

TAAR1 Signaling Pathway Activation by 3-MPEA.

Metabolism by Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a critical enzyme responsible for the metabolism of approximately 20% of commonly prescribed drugs.[14] 3-Methoxyphenethylamine is a substrate for CYP2D6, undergoing sequential oxidation reactions. The primary metabolic pathway is O-demethylation, followed by subsequent ring hydroxylation to form 3,4-dihydroxyphenethylamine (dopamine).[3][15] The rate of this metabolism is among the highest reported for CYP2D6 substrates, highlighting the compound's significant interaction with this enzyme.[3] Understanding this metabolic pathway is crucial for drug development, as genetic variations in the CYP2D6 gene can lead to significant differences in drug efficacy and adverse effects among individuals.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a key synthetic application of 3-Methoxyphenethylamine.

Experimental Protocol 1: Synthesis via Pictet-Spengler Reaction

3-MPEA is a key reactant in the Pictet-Spengler reaction, a process that forms tetrahydroisoquinolines, a common scaffold in alkaloid and pharmaceutical synthesis.[16]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxyphenethylamine (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as toluene or dichloromethane.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Catalyst Addition: Introduce a protic acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid catalyst.[8][17] The reaction can also be conducted under harsher conditions by refluxing with strong acids.[16][17]

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with an aqueous base solution (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.[18]

Pictet_Spengler_Workflow start Start setup 1. Combine 3-MPEA, Aldehyde, and Solvent start->setup catalyze 2. Add Acid Catalyst and Heat to Reflux setup->catalyze monitor 3. Monitor Reaction by TLC catalyze->monitor workup 4. Cool, Neutralize, and Extract with Organic Solvent monitor->workup Reaction Complete purify 5. Dry, Concentrate, and Purify by Column Chromatography workup->purify product Final Product: Tetrahydroisoquinoline purify->product

Workflow for the Pictet-Spengler Reaction.

Experimental Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of phenethylamine derivatives.[19] Derivatization is often required to improve chromatographic properties.[20]

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-MPEA sample in a suitable solvent (e.g., methanol, ethyl acetate).

    • For quantitative analysis, add a known concentration of an appropriate internal standard.

  • Derivatization (Optional but Recommended):

    • To a vial containing the sample solution, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[21][22]

    • Heat the mixture (e.g., at 70-80°C for 20-30 minutes) to complete the reaction.

    • Cool the sample, and if necessary, evaporate the excess reagent under a stream of nitrogen and reconstitute in a suitable injection solvent like ethyl acetate.[23]

  • GC-MS Instrument Conditions:

    • GC Column: Use a low-polarity capillary column, such as a DB-5MS or Rxi-5Sil MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[20][21][23]

    • Injector: Set to a splitless or split (e.g., 20:1) mode at a temperature of 250-280°C.[19][23]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[24]

    • Oven Program: Start at a low temperature (e.g., 60°C, hold for 1-3 min), then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-310°C, holding for several minutes.[23][24]

    • MS Interface: Set the transfer line temperature to ~280°C.[24]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis: Identify 3-MPEA (or its derivative) by comparing its retention time and mass spectrum with that of a certified reference standard.

Safety Data

3-Methoxyphenethylamine is classified as a corrosive substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource
Pictogram GHS05Corrosion[4][7]
Signal Word Danger[4][7][13]
Hazard Statement H314Causes severe skin burns and eye damage.[4][7][13]
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.[13]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[4][13]
Precautionary P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13]
Precautionary P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][13]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13]
Precautionary P310Immediately call a POISON CENTER or doctor/physician.[13]
Precautionary P405Store locked up.[4][13]
Storage Class 8ACombustible corrosive hazardous materials.[4]

m-Tolunitrile (CAS 620-22-4): Data Summary

This section provides a summary of the core properties and safety data for m-Tolunitrile, the compound corresponding to CAS number 620-22-4.

Core Properties

Table 4: Physical and Chemical Properties of m-Tolunitrile

PropertyValueSource
CAS Number 620-22-4[16]
Molecular Formula C₈H₇N[16]
Molecular Weight 117.15 g/mol [16]
Appearance Clear, colorless to yellow liquid[18][25][26]
Density 0.976 g/mL at 25 °C[18]
Boiling Point 99-101 °C at 20 mmHg; 210 °C at 760 mmHg[16][18]
Melting Point -23 °C[18][25]
Refractive Index n20/D 1.525[18]
Flash Point 86 °C (187 °F) - closed cup
IUPAC Name 3-methylbenzonitrile[25]
Synonyms 3-Cyanotoluene, m-Toluonitrile[16][25]
Safety Data

Table 5: GHS Hazard and Precautionary Statements for m-Tolunitrile

CategoryCodeDescriptionSource
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statement H315 + H320Causes skin and eye irritation.
Hazard Statement H227Combustible liquid.
Precautionary P210Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Precautionary P403 + P235Store in a well-ventilated place. Keep cool.
Health Hazard Causes skin irritation on contact.[26][27]
Storage Class 10Combustible liquids.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbenzonitrile (also known as m-tolunitrile), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding its solubility is critical for process design, reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Overview of this compound

This compound is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a methyl (-CH₃) group.[1] At room temperature, it exists as a colorless to pale yellow liquid.[1][2] Its molecular structure, which combines a hydrophobic aromatic ring with a moderately polar nitrile group, dictates its solubility behavior, making it readily soluble in many common organic solvents but poorly soluble in water.[1][2]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in publicly available literature, likely because it is miscible or highly soluble in many common solvents. The available data is summarized below.

Table 1: Solubility of this compound in Various Solvents

Solvent ClassSolvent NameFormulaSolubilityTemperature (°C)Notes
Protic Solvents WaterH₂O< 0.1 g / 100 mL25Insoluble/Poorly soluble.[2][3][4][5]
MethanolCH₃OHSolubleAmbientQualitative data.[1]
EthanolC₂H₅OHMiscibleAmbientFully soluble in all proportions.[6]
Aprotic Solvents AcetonitrileCH₃CNSolubleAmbientQualitative data.[1]
AcetoneC₃H₆OModerately SolubleAmbientQualitative data.[2]
Diethyl Ether(C₂H₅)₂OMiscibleAmbientFully soluble in all proportions.[6]
DichloromethaneCH₂Cl₂Moderately SolubleAmbientQualitative data.[2]
Carbon TetrachlorideCCl₄Sparingly SolubleAmbientLow solubility.[6]

A general trend for the solubility of tolunitrile isomers (ortho, meta, and para) has been observed. In polar solvents, the solubility tends to follow the order: 2-methylbenzonitrile > this compound > 4-methylbenzonitrile. Conversely, in non-polar solvents, the trend is generally: 4-methylbenzonitrile > this compound ≈ 2-methylbenzonitrile.[7]

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, determining solubility in a liquid solvent involves preparing a saturated solution at a controlled temperature and then measuring the concentration of the solute. The "shake-flask method" is a gold standard for determining equilibrium solubility and is detailed below.[8]

Isothermal Shake-Flask Method

This method is used to determine the equilibrium solubility by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass flask. "Excess" means enough solute is added so that a separate liquid phase of undissolved this compound is clearly visible after initial mixing.

  • Equilibration: Seal the flask tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, stop the agitation and allow the flask to rest in the temperature-controlled bath for several hours to allow the two liquid phases (the saturated solvent phase and the excess solute phase) to separate completely.

  • Sampling: Carefully withdraw a sample from the clear, saturated solvent phase (the top or bottom layer, depending on densities) using a pipette or syringe. It is crucial not to disturb the undissolved solute layer.

  • Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the solute.

  • Quantification:

    • Determine the mass of the filtered sample.

    • Dilute the sample with a suitable solvent (if necessary) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the sample using a pre-calibrated GC or HPLC method.

  • Calculation: From the measured concentration and the mass of the sample, calculate the solubility in the desired units (e.g., g/100 g of solvent, mole fraction).

Visualization of Workflows and Relationships

Logical Flow for Solubility Classification

The following diagram illustrates a typical decision-making process for classifying the solubility of a liquid compound like this compound.

G start Start: Mix solute (this compound) with solvent observe Observe mixture after agitation start->observe single_phase Single clear phase forms? observe->single_phase add_more Add more solute single_phase->add_more Yes two_phases Two phases remain? single_phase->two_phases No add_more->observe miscible Result: Miscible add_more->miscible If single phase persists regardless of amount added insoluble Result: Immiscible / Poorly Soluble two_phases->insoluble Yes, even at low solute conc. saturable Result: Soluble / Partially Miscible (Proceed to Quantification) two_phases->saturable No, a single phase forms until excess solute is added

Caption: Decision tree for qualitative solubility and miscibility determination.

Experimental Workflow for Quantitative Solubility Measurement

The diagram below outlines the key steps of the isothermal shake-flask method for quantitative analysis.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Calculation prep 1. Add excess solute to solvent in a sealed flask equil 2. Agitate at constant T (e.g., 24-72 hours) prep->equil settle 3. Allow phases to settle at constant T equil->settle sample 4. Withdraw aliquot from saturated solvent phase settle->sample filter 5. Filter sample (e.g., 0.22 µm) sample->filter quant 6. Analyze concentration (e.g., GC, HPLC) filter->quant calc 7. Calculate solubility (e.g., mole fraction, g/100g) quant->calc

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-methylbenzonitrile. The document details key transformations including hydrolysis, reduction to amines and aldehydes, reactions with organometallic reagents, and cycloaddition reactions. Experimental protocols and quantitative data are presented to facilitate laboratory application.

Introduction

This compound, also known as m-tolunitrile, is an aromatic nitrile that serves as a versatile building block in organic synthesis. The reactivity of the nitrile group (-C≡N), characterized by its strong dipole and electrophilic carbon atom, allows for a diverse range of chemical transformations. This guide explores the principal reactions of the nitrile functionality in this compound, providing a technical resource for chemists in research and development.

Core Reactivity of the Nitrile Group

The nitrile group's reactivity is dominated by the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. This fundamental principle governs its hydrolysis, reduction, and reactions with organometallic species. Furthermore, the pi system of the nitrile group can participate in cycloaddition reactions.

Key Reactions and Experimental Protocols

Hydrolysis to 3-Methylbenzoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Acidic Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.

  • Experimental Protocol: A general procedure involves refluxing this compound with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 3-methylbenzoic acid precipitates and can be collected by filtration.

Basic Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction initially forms the salt of the carboxylic acid, which is then protonated in an acidic workup.

  • Experimental Protocol: this compound is refluxed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 3-methylbenzoic acid. The product is then isolated by filtration and can be purified by recrystallization. A yield of 90-96% can be expected for the hydrolysis of a similar nitro-substituted benzonitrile, suggesting a high conversion for this compound as well.[1]

ReactionReagentsConditionsProductTypical Yield
Acidic Hydrolysis H₂SO₄ (aq) or HCl (aq)Reflux3-Methylbenzoic AcidHigh
Basic Hydrolysis NaOH (aq) or KOH (aq)Reflux3-Methylbenzoic AcidHigh

Reaction Pathway: Hydrolysis of this compound

G This compound This compound Intermediate Amide Intermediate Amide This compound->Intermediate Amide H₂O, H⁺ or OH⁻ 3-Methylbenzoic Acid 3-Methylbenzoic Acid Intermediate Amide->3-Methylbenzoic Acid H₂O, H⁺ or OH⁻

Caption: General pathway for the hydrolysis of this compound.

Reduction of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed to convert nitriles to primary amines.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a highly effective method for the complete reduction of nitriles. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

    • Experimental Protocol: A solution of this compound in a dry, aprotic solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess hydride and aluminum complexes. The product, 3-methylbenzylamine, is then extracted with an organic solvent. While a specific yield for this compound was not found, the reduction of nitriles with LiAlH₄ generally proceeds in high yield.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

    • Experimental Protocol: this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) and subjected to hydrogen gas at elevated pressure in the presence of a catalyst. The reaction may require heating. For the hydrogenation of benzonitrile, a similar substrate, high conversion (99.9%) and selectivity (92-95.2%) to benzylamine have been reported using specific catalysts and conditions.[2][3] The addition of ammonia can help to suppress the formation of secondary amine byproducts. After the reaction, the catalyst is removed by filtration, and the product is isolated by distillation or crystallization.

ReactionReagentsConditionsProductTypical Yield/Selectivity
LiAlH₄ Reduction LiAlH₄ in dry ether or THFRoom temperature or reflux3-MethylbenzylamineHigh
Catalytic Hydrogenation H₂, Raney Ni, Pd/C, or PtO₂Elevated pressure, heat3-MethylbenzylamineHigh

Workflow: Reduction of this compound to 3-Methylbenzylamine

G cluster_0 Reaction cluster_1 Workup This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reducing Agent LiAlH₄ or H₂/Catalyst Reducing Agent->Reaction Mixture Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 3-Methylbenzylamine 3-Methylbenzylamine Purification->3-Methylbenzylamine Isolation G Nitrile Nitrile Imine Intermediate Imine Intermediate Nitrile->Imine Intermediate 1. DIBAL-H, -78°C Aldehyde Aldehyde Imine Intermediate->Aldehyde 2. H₃O⁺ workup Primary Amine Primary Amine Imine Intermediate->Primary Amine Excess DIBAL-H or higher temp. G Start Prepare EtMgBr Prepare EtMgBr Start->Prepare EtMgBr React with this compound React with this compound Prepare EtMgBr->React with this compound Anhydrous conditions Acidic Hydrolysis Acidic Hydrolysis React with this compound->Acidic Hydrolysis Extraction & Purification Extraction & Purification Acidic Hydrolysis->Extraction & Purification 1-(3-Methylphenyl)propan-1-one 1-(3-Methylphenyl)propan-1-one Extraction & Purification->1-(3-Methylphenyl)propan-1-one Isolate G This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition 5-(3-Methylphenyl)-1H-tetrazole 5-(3-Methylphenyl)-1H-tetrazole Cycloaddition->5-(3-Methylphenyl)-1H-tetrazole Heat

References

3-Methylbenzonitrile structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Methylbenzonitrile: Structural Formula and Isomers

Introduction

This compound, also known as m-tolunitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1][2][3][4] It consists of a benzene ring substituted with a methyl (-CH₃) group and a nitrile (-C≡N) group at the meta position.[1] This compound and its isomers, 2-methylbenzonitrile (o-tolunitrile) and 4-methylbenzonitrile (p-tolunitrile), are of significant interest in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][5][6] The positioning of the methyl and nitrile groups on the aromatic ring significantly influences the physicochemical properties and reactivity of each isomer.[5][7] This guide provides a comprehensive overview of the structural formulas, comparative physicochemical properties, and standard experimental protocols for the synthesis and characterization of these important isomers.

Structural Formula and Isomers

The molecular formula C₈H₇N corresponds to three primary positional isomers of methylbenzonitrile, which differ in the relative positions of the methyl and cyano groups on the benzene ring.[5] These are the ortho (1,2), meta (1,3), and para (1,4) isomers.

isomers cluster_main Methylbenzonitrile Isomers (C₈H₇N) node_ortho 2-Methylbenzonitrile (o-tolunitrile) node_meta This compound (m-tolunitrile) node_para 4-Methylbenzonitrile (p-tolunitrile)

Caption: Structural formulas of the ortho, meta, and para isomers of methylbenzonitrile.

Physicochemical Properties

The structural differences among the methylbenzonitrile isomers lead to distinct physical and chemical properties. These properties are critical for their separation, purification, and application in various synthetic pathways. The quantitative data for each isomer are summarized below for easy comparison.

Property2-Methylbenzonitrile (ortho)This compound (meta)4-Methylbenzonitrile (para)
CAS Number 529-19-1[8][9]620-22-4[1][2][3][4][5]104-85-8[5][10]
Molecular Formula C₈H₇N[8][11]C₈H₇N[1][2][3][4][12]C₈H₇N[13]
Molecular Weight 117.15 g/mol [8][11]117.15 g/mol [2][3][5][12]117.15 g/mol [13]
Appearance Colorless to pale yellow liquid[14]Colorless to pale yellow liquid[1]Greasy-looking solid[15]
Melting Point -13 °C to -12 °C[9][11]-23 °C[12][16][17][18]26-29 °C[10][13][15]
Boiling Point 205 °C[9][11]213 °C to 218 °C[5][10][17]217-218 °C[10][13]
Density 0.99 g/mL[11]0.976 - 0.987 g/mL[12][16][17]0.981 g/mL[13]
Refractive Index 1.5279[11]1.5240 - 1.525[12][16]n/a
Solubility in Water Poor/Limited[8][14]Poorly soluble[1]Less soluble than ortho/meta isomers[5]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone[14]Soluble in ethanol, methanol, acetonitrile[1]Higher solubility in non-polar solvents[5]

Experimental Protocols

The synthesis and characterization of methylbenzonitrile isomers are standard procedures in organic chemistry. Below are detailed methodologies for their preparation and analysis.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common method for synthesizing methylbenzonitriles is through the nucleophilic substitution of the corresponding methyl-substituted bromobenzene or chlorobenzene with a cyanide salt, often catalyzed by a transition metal complex.

Objective: To synthesize this compound from 3-Bromotoluene.

Materials:

  • 3-Bromotoluene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or similar high-boiling polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus with condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add 3-bromotoluene and copper(I) cyanide.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for several hours (e.g., 4-8 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Protocol: Isomer Differentiation

Differentiating between the closely related isomers requires a combination of chromatographic and spectroscopic techniques.[19]

Objective: To separate and identify the components of a mixed sample of methylbenzonitrile isomers.

1. High-Performance Liquid Chromatography (HPLC) [19]

  • Objective: To separate the isomers for quantification.[19]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[19]

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.[19]

  • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Expected Outcome: Each isomer will have a distinct retention time, allowing for their separation and quantification.

2. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: The C≡N stretch will appear around 2220-2240 cm⁻¹. The C-H out-of-plane bending patterns in the 680-900 cm⁻¹ region can help distinguish between ortho, meta, and para substitution patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The aromatic region (typically 7.0-7.8 ppm) will show different splitting patterns for each isomer due to the different symmetry and coupling between aromatic protons. The methyl group will appear as a singlet around 2.3-2.5 ppm.

  • Mass Spectrometry (MS): All isomers will show the same molecular ion peak corresponding to their molecular weight (m/z = 117).[20] However, the fragmentation patterns, while potentially similar, may show subtle differences that can aid in identification when combined with other data.[19]

workflow start Isomer Mixture (ortho, meta, para) hplc HPLC Separation start->hplc Injection fraction1 Fraction 1 (ortho) hplc->fraction1 fraction2 Fraction 2 (meta) hplc->fraction2 fraction3 Fraction 3 (para) hplc->fraction3 spectroscopy Spectroscopic Analysis (NMR, IR, MS) fraction1->spectroscopy fraction2->spectroscopy fraction3->spectroscopy identification Unambiguous Isomer Identification spectroscopy->identification Data Correlation

Caption: Experimental workflow for the separation and characterization of methylbenzonitrile isomers.

Conclusion

This compound and its ortho and para isomers are fundamental building blocks in organic chemistry. While sharing the same molecular formula, their distinct structural arrangements result in different physicochemical properties that are crucial for their respective applications.[5] The ability to synthesize these compounds selectively and characterize them accurately using modern analytical techniques is essential for their use in research and development, particularly in the pharmaceutical and agrochemical industries.[6][19] The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with these versatile chemical intermediates.

References

The Rising Profile of 3-Methylbenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: 3-Methylbenzonitrile, also known as m-tolunitrile, is an aromatic organic compound that is progressively demonstrating its value as a versatile scaffold and synthetic intermediate in medicinal chemistry.[1] Its unique structural features—a benzene ring substituted with a methyl group and a chemically reactive nitrile group—provide a valuable starting point for the synthesis of complex molecules with diverse pharmacological activities.[1] This guide explores the potential applications of this compound in drug discovery, focusing on its role in the development of targeted therapies, particularly kinase inhibitors and allosteric modulators.

This compound as a Core Synthetic Intermediate

The chemical reactivity of the nitrile (-C≡N) and methyl (-CH₃) groups on the benzene ring makes this compound a valuable building block for creating more elaborate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocycles. These transformations are fundamental in medicinal chemistry for generating libraries of compounds for high-throughput screening.

A key application of benzonitrile derivatives is in the synthesis of quinoline-based structures, which are prevalent in a variety of therapeutic agents. The following workflow illustrates a generalized synthetic pathway where a benzonitrile derivative serves as a precursor to a pharmacologically active quinolinecarbonitrile.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Functionalization & Diversification cluster_evaluation Biological Evaluation A This compound Derivative C Cyclization Reaction (e.g., Friedländer Synthesis) A->C B Anthranilic Acid Derivative B->C D 4-Chloro-quinoline-3-carbonitrile Intermediate C->D E Nucleophilic Aromatic Substitution (SNAr) D->E Introduction of Anilino Group F Bioactive 4-Anilino-3-quinolinecarbonitrile (e.g., Kinase Inhibitor) E->F G Enzymatic Assays F->G H Cell-Based Assays F->H I In Vivo Studies H->I

Caption: Generalized workflow for synthesizing bioactive quinolinecarbonitriles.

Application in Kinase Inhibitor Development: Targeting Src Kinase

The 4-phenylamino-3-quinolinecarbonitrile scaffold has proven to be a potent inhibitor of Src kinase, a non-receptor tyrosine kinase involved in key signaling pathways that regulate cell growth, division, and migration.[2][3][4] Dysregulation of Src activity is implicated in the development of various cancers, making it a critical therapeutic target.[4]

Researchers have synthesized a series of these compounds and evaluated their structure-activity relationship (SAR). The data reveals that the carbonitrile group at the C-3 position of the quinoline ring is crucial for optimal inhibitory activity.[2][5]

Quantitative Data: Src Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of selected 4-phenylamino-3-quinolinecarbonitrile analogues against Src kinase.

Compound IDC-4 Anilino SubstituentC-6, C-7 SubstituentsSrc Enzymatic IC₅₀ (nM)Src Cellular IC₅₀ (nM)
1a 2,4-dichloro6,7-dimethoxy30>10,000
1c 2,4-dichloro-5-methoxy6,7-dimethoxy134,000
2c 2,4-dichloro-5-methoxy6-methoxy, 7-(3-morpholinopropoxy)1.3120
25 2,4-dichloro6-methoxy, 7-(3-morpholinopropoxy)3.8940
31a 2,4-dichloro-5-methoxy6-methoxy, 7-(3-(4-methylpiperazinyl)propoxy)1.2100

Data compiled from Boschelli, D. H., et al. (2001) and Wissner, A., et al. (2003).[5][6][7]

Src Kinase Signaling Pathway

Src kinase is a central node in multiple signaling cascades. Upon activation by upstream signals (e.g., from receptor tyrosine kinases like EGFR, or G-protein coupled receptors), Src phosphorylates a host of downstream substrates. This initiates pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to cellular responses like proliferation and survival. The 4-phenylamino-3-quinolinecarbonitrile inhibitors act as ATP-competitive inhibitors, blocking the kinase domain of Src and preventing these downstream signaling events.[2][8]

G cluster_upstream Upstream Activators cluster_core Core Signaling cluster_downstream Downstream Pathways cluster_cellular Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src GPCR GPCR GPCR->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 4-Anilino-3-quinolinecarbonitrile (Inhibitor) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and point of inhibition.
Experimental Protocols

General Synthesis of 4-Anilino-6,7-dimethoxy-3-quinolinecarbonitrile (2a) [2]

  • Aniline Anion Generation: To a solution of 2,4-dichloroaniline (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product 2a .

Src Kinase Enzymatic Assay [2]

  • The assay is performed in a 96-well plate format.

  • Each well contains a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a biotinylated peptide substrate, and recombinant full-length Src kinase.

  • Add the test compound (inhibitor) at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding ATP (at a concentration near its Km).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Detect the amount of phosphorylated substrate using a suitable method, such as a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Calculate IC₅₀ values from the dose-response curves.

Application in CNS Drug Discovery: mGluR5 Modulators

The this compound moiety is also a key feature in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).[9] mGluR5 is a G protein-coupled receptor highly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[10][11][12] NAMs bind to a site on the receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate.[11]

A notable clinical candidate, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , incorporates a benzonitrile group and has been advanced to first-in-human trials for psychiatric conditions.[9]

Quantitative Data: mGluR5 Negative Allosteric Modulators

The table below presents the in vitro activity of representative mGluR5 NAMs featuring a benzonitrile or related cyano-aryl group.

Compound IDStructuremGluR5 Kᵢ (nM)mGluR5 IC₅₀ (nM)
MPEP 2-Methyl-6-(phenylethynyl)pyridine (Reference)16.331
7i MPEP analogue with 3'-cyano, 5'-fluoro substitution0.67N/A
VU0285683 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrileN/A~500 (pIC₅₀=6.3)
Compound 25 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrileN/A16

Data compiled from Anderson, J. J., et al. (2012), Rodriguez, A. L., et al. (2010), and Törös, G., et al. (2017).[9][11][13]

mGluR5 Signaling Pathway

mGluR5 is coupled to the Gq G-protein. Upon activation by glutamate, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][14] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[10][14] This cascade modulates synaptic plasticity and neuronal excitability. NAMs bind to the 7-transmembrane domain of the receptor, preventing this G-protein coupling and subsequent downstream signaling.[11][15]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Receptor mGluR5 Orthosteric Site Allosteric Site Gq Gq Protein Receptor->Gq Activates Glutamate Glutamate Glutamate->Receptor:ortho Binds & Activates NAM Benzonitrile-based NAM NAM->Receptor:allo Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Response Ca->Response PKC->Response

Caption: mGluR5 Gq-coupled signaling and the mechanism of NAMs.

Conclusion and Future Outlook

This compound and its derivatives are proving to be indispensable tools in the medicinal chemist's arsenal. Their utility in constructing potent and selective inhibitors for challenging targets like Src kinase and mGluR5 highlights their significance. The structure-activity relationships explored in these examples underscore the importance of the benzonitrile moiety for achieving high-affinity interactions with biological targets. As drug discovery continues to move towards more targeted and personalized medicines, the strategic use of versatile building blocks like this compound will undoubtedly continue to fuel the development of next-generation therapeutics.

References

The Ascendant Trajectory of 3-Methylbenzonitrile Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzonitrile, a seemingly simple aromatic nitrile, serves as a versatile scaffold for the development of a diverse array of derivatives with significant potential across various scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, biological activities, and material science applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development. The inherent chemical tractability of the this compound core, featuring a reactive nitrile group and a modifiable aromatic ring, has propelled its use as a key building block in the creation of novel therapeutic agents, advanced agrochemicals, and high-performance organic electronics.[1][2] This document will delve into the quantitative aspects of their performance, provide detailed experimental methodologies, and visualize key biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising class of compounds.

I. Therapeutic Potential of this compound Derivatives

The structural motif of this compound is prominently featured in a variety of pharmacologically active molecules, demonstrating its utility as a privileged scaffold in medicinal chemistry. Key areas of investigation include enzyme inhibition and receptor modulation, with notable successes in the development of adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

A. Dual A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy

A series of novel dual A2A/A2B adenosine receptor (AR) antagonists constructed around a triazole-pyrimidine-methylbenzonitrile core have shown significant promise in the field of cancer immunotherapy.[3] Elevated adenosine levels in the tumor microenvironment suppress the anti-tumor immune response through activation of A2A and A2B receptors on immune cells.[4] Antagonists of these receptors can therefore reinvigorate the immune system to attack cancer cells.

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Adenosine_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP Adenosine Adenosine ATP->Adenosine CD39, CD73 A2A/A2B_Receptor A2A/A2B Receptor Adenosine->A2A/A2B_Receptor CD39 CD39 CD73 CD73 G_Protein Gs Protein A2A/A2B_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates ATP_to_cAMP ATP -> cAMP Adenylate_Cyclase->ATP_to_cAMP cAMP cAMP PKA Protein Kinase A cAMP->PKA activates Immune_Suppression Immune Suppression (Reduced Proliferation, Cytokine Release) PKA->Immune_Suppression Antagonist This compound Derivative Antagonist Antagonist->A2A/A2B_Receptor blocks

Figure 1: Adenosine Signaling Pathway Inhibition.

The inhibitory activities of several triazole-pyrimidine-methylbenzonitrile derivatives against human A2A and A2B adenosine receptors have been quantified. The data, presented in Table 1, highlights the potency of these compounds, with some exhibiting nanomolar efficacy.

Compound IDA2A AR IC50 (nM)A2B AR IC50 (nM)
7i 63.5514.12
7f 158.0-
AB928 25.23-
Table 1: Inhibitory activity of triazole-pyrimidine-methylbenzonitrile derivatives against adenosine receptors.[4] Data for AB928, a known dual A2A/A2B antagonist, is included for comparison.

This protocol outlines a method to determine the inhibitory activity of this compound derivatives on adenosine receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.[5][6]

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: Test compounds (this compound derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.

  • Assay Procedure:

    • The cultured cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of the test antagonist are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at 37°C.[5]

    • Cells are then stimulated with a fixed concentration of an A2A or A2B receptor agonist (e.g., NECA) to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based) according to the manufacturer's instructions.[5][6]

  • Data Analysis: A standard curve is generated using known cAMP concentrations. The percentage of inhibition for each antagonist concentration is calculated relative to the agonist-only control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

B. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Quinazolinone-based derivatives incorporating a methylbenzonitrile moiety have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1] Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

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DPP4_Inhibition_Workflow cluster_synthesis Synthesis cluster_assay DPP-4 Inhibition Assay Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Derivative Quinazolinone-Methylbenzonitrile Derivative Characterization->Derivative Plate_Setup Plate Setup (96-well): - Controls (No Inhibitor, No Enzyme) - Test Compound Dilutions Derivative->Plate_Setup Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer Reagents->Plate_Setup Incubation Incubation with DPP-4 Plate_Setup->Incubation Reaction_Start Add Substrate & Incubate Incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis

Figure 2: Experimental Workflow for DPP-4 Inhibitors.

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have demonstrated good inhibitory activity against the DPP-4 enzyme.

Compound IDR (Dialkylamino)IC50 (µM)
5a Dimethylamino2.8934
5b Diethylamino6.7805
5c Pyrrolidinyl3.1021
5d Morpholinyl1.4621
5e 4-Methylpiperazinyl2.5432
5f 4-Phenylpiperazinyl1.9876
Sitagliptin -0.0236
Table 2: In vitro DPP-4 inhibitory activity of quinazolinone-methylbenzonitrile derivatives.[1] Sitagliptin is included as a reference standard.

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency of this compound derivatives against DPP-4.[7][8]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 8.0).

    • Dilute human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in the assay buffer.[7]

  • Assay Plate Setup (96-well format):

    • 100% Activity Control: Assay buffer and DPP-4 enzyme solution.

    • Inhibitor Wells: Assay buffer, DPP-4 enzyme solution, and serially diluted test compound.

    • Blank (No Enzyme): Assay buffer only.

  • Assay Procedure:

    • Incubate the plate containing the enzyme and inhibitors at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.

II. Agrochemical Applications of this compound Derivatives

The versatility of the this compound scaffold extends to the agrochemical sector, where its derivatives have been investigated as both herbicides and fungicides.

A. Herbicidal Activity

Certain benzonitrile derivatives have been shown to exhibit herbicidal activity, with research focusing on both pre- and post-emergence applications. While specific quantitative data for this compound derivatives is emerging, the general class of benzonitriles has shown promise in controlling various weed species.

This protocol provides a general framework for evaluating the herbicidal efficacy of this compound derivatives.[9][10]

  • Plant Material: Select target weed species (e.g., Amaranthus retroflexus) and crop species for selectivity testing.

  • Pre-emergence Assay:

    • Sow seeds of the target species in pots or trays filled with a suitable soil mixture.

    • Apply the test compound, formulated as a sprayable solution, to the soil surface.

    • Water the pots and place them in a greenhouse or growth chamber under controlled conditions.

    • Assess herbicidal effects by counting the number of emerged seedlings and evaluating their growth and vigor compared to untreated controls at regular intervals.

  • Post-emergence Assay:

    • Grow the target species to a specific growth stage (e.g., 2-3 true leaves).

    • Apply the test compound as a foliar spray.

    • Return the plants to the greenhouse or growth chamber.

    • Evaluate herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and plant mortality compared to untreated controls at regular intervals.

  • Data Analysis:

    • For pre-emergence assays, calculate the percentage of emergence inhibition.

    • For post-emergence assays, visually score the percentage of injury or measure the reduction in plant biomass.

    • Determine the EC50 (effective concentration causing 50% inhibition) or GR50 (dose causing 50% growth reduction) values by performing dose-response experiments and analyzing the data using appropriate statistical models.

B. Antifungal Activity

Derivatives of benzonitrile have also been explored for their potential as antifungal agents against various plant pathogens. For instance, certain benzamidine derivatives carrying 1,2,3-triazole moieties have shown efficacy against Botrytis cinerea.[11]

The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.[12][13]

  • Fungal Culture: Grow the target fungal strain (e.g., Botrytis cinerea) in a suitable liquid medium to obtain a standardized inoculum.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 48-72 hours), allowing for fungal growth in the control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.[13]

III. Materials Science: this compound Derivatives in Organic Electronics

The unique electronic and photophysical properties of benzonitrile derivatives make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Donor-acceptor molecules incorporating benzonitrile as the acceptor unit have been investigated for their thermally activated delayed fluorescence (TADF) properties, which can lead to highly efficient OLEDs.[14]

Photophysical Properties of Benzonitrile Derivatives for OLEDs

The performance of OLEDs is critically dependent on the photophysical characteristics of the emitter materials. Key parameters for benzonitrile derivatives are summarized in Table 3.

Compoundλabs (nm)λem (nm)ΦPL (%)τp (ns)τd (µs)
CzDBA 350, 42052085254.5
PXZDBA 360, 45055092303.8
Table 3: Photophysical properties of representative donor-acceptor benzonitrile derivatives in solution.[15] (CzDBA and PXZDBA are example compounds from the literature, not necessarily this compound derivatives, but illustrative of the class). λabs = Absorption maximum, λem = Emission maximum, ΦPL = Photoluminescence quantum yield, τp = Prompt fluorescence lifetime, τd = Delayed fluorescence lifetime.

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OLED_Principle Cathode Cathode ETL Electron Transport Layer Cathode->ETL Injects Electrons Anode Anode HTL Hole Transport Layer Anode->HTL Injects Holes EML Emissive Layer (this compound Derivative) ETL->EML HTL->EML Exciton Exciton Formation (Singlet & Triplet) EML->Exciton Light Light Emission Exciton->Light TADF TADF Mechanism: Triplet -> Singlet (Reverse Intersystem Crossing) Exciton->TADF TADF->Exciton Enhances Singlet Population

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Synthesis Utilizing 3-Methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed synthesis of complex organic molecules derived from 3-methylbenzonitrile. The primary focus is on the C-H functionalization of a this compound derivative to yield valuable fluorenone structures. This methodology highlights the utility of palladium catalysis in activating otherwise inert C-H bonds for the construction of intricate molecular architectures relevant to pharmaceutical and materials science research.

Palladium-Catalyzed Synthesis of Fluorenones from 3-Methyl-N-propylbenzamide

A powerful application of palladium catalysis is the synthesis of fluorenones through a one-pot, two-step process involving an initial ortho-arylation of a benzamide followed by an intramolecular cyclization. In this protocol, this compound is first converted to its corresponding N-propylamide derivative, which serves as a directing group for the palladium-catalyzed C-H activation.

The reaction sequence begins with the palladium-catalyzed arylation of 3-methyl-N-propylbenzamide with an aryl iodide. The resulting ortho-arylated benzamide intermediate is then treated with trifluoroacetic anhydride (TFAA) to induce a cyclization reaction, yielding the fluorenone product. This one-pot procedure offers an efficient route to a variety of substituted fluorenones.

Quantitative Data Summary

The following table summarizes the yields of various fluorenone derivatives synthesized from 3-methyl-N-propylbenzamide and different aryl iodides using the described palladium-catalyzed protocol.

EntryAryl IodideFluorenone ProductYield (%)
14-Iodoanisole2,7-Dimethoxy-9-fluorenone75
24-Iodotoluene2,7-Dimethyl-9-fluorenone79
31-Iodo-4-(trifluoromethyl)benzene2,7-Bis(trifluoromethyl)-9-fluorenone68
41-Iodo-3,5-dimethylbenzene2,4,7-Trimethyl-9-fluorenone72
51-Iodo-4-fluorobenzene2,7-Difluoro-9-fluorenone65
Experimental Workflow

The logical workflow for the one-pot synthesis of fluorenones from 3-methyl-N-propylbenzamide is depicted in the following diagram.

fluorenone_synthesis_workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction Steps cluster_product Final Product start_benzamide 3-Methyl-N-propylbenzamide step1 Step 1: Ortho-Arylation (120 °C) start_benzamide->step1 start_iodide Aryl Iodide start_iodide->step1 reagent_pd Pd(OAc)₂ reagent_pd->step1 reagent_ag AgOAc reagent_ag->step1 reagent_tfa TFA reagent_tfa->step1 reagent_tfaa TFAA step2 Step 2: Cyclization (110 °C) reagent_tfaa->step2 step1->step2 Intermediate product Fluorenone Derivative step2->product

Caption: One-pot, two-step synthesis of fluorenones.

Detailed Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of fluorenones via palladium-catalyzed C-H activation.

Materials:

  • 3-Methyl-N-propylbenzamide

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., a sealed tube)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup:

    • To a dry, sealed reaction vessel, add 3-methyl-N-propylbenzamide (1.0 equiv).

    • Add the corresponding aryl iodide (3.0-4.0 equiv).

    • Add palladium(II) acetate (5 mol%).

    • Add silver(I) acetate (1.3-2.3 equiv).

    • Under a fume hood, add trifluoroacetic acid (TFA) to the mixture.

  • Step 1: Ortho-Arylation:

    • Seal the reaction vessel and place it in a preheated heating block or oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 0.5-1 hour.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or TLC) to confirm the formation of the ortho-arylated intermediate.

  • Step 2: Cyclization:

    • After the initial heating period, cool the reaction mixture to room temperature.

    • Carefully add trifluoroacetic anhydride (TFAA) (2.0-3.0 equiv) to the reaction mixture.

    • Reseal the vessel and return it to the heating block or oil bath, now set to 110 °C.

    • Continue to stir the reaction mixture for 1-4.5 hours.

    • Monitor the reaction for the formation of the fluorenone product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the celite pad with additional organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure fluorenone derivative.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic acid and trifluoroacetic anhydride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Palladium and silver salts can be toxic and should be handled with care.

  • The reaction is performed at high temperatures in a sealed vessel, which can lead to pressure buildup. Use appropriate pressure-rated glassware and a blast shield.

Signaling Pathway/Reaction Mechanism

The synthesis of fluorenones from N-propylbenzamides proceeds through a palladium-catalyzed C-H activation and subsequent cyclization. The proposed mechanism is illustrated below.

reaction_mechanism cluster_catalytic_cycle Catalytic Cycle cluster_cyclization Cyclization Step pd0 Pd(0) pd_aryl Ar-Pd(II)-I pd0->pd_aryl Oxidative Addition (ArI) pd_complex Directed Palladacycle pd_aryl->pd_complex C-H Activation (Benzamide) intermediate Arylated Intermediate pd_complex->intermediate Reductive Elimination intermediate->pd0 Re-oxidation (AgOAc) arylated_amide ortho-Arylated N-Propylbenzamide intermediate->arylated_amide Product of Cycle cyclization_step TFAA-mediated Intramolecular Friedel-Crafts Acylation arylated_amide->cyclization_step fluorenone Fluorenone Product cyclization_step->fluorenone

Caption: Proposed mechanism for fluorenone synthesis.

Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the synthesis of various ketones starting from 3-methylbenzonitrile and different Grignard reagents. The reaction involves the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate yields the desired ketone.[1][2][3][4][5][6] This method is a versatile tool for the synthesis of a wide array of substituted ketones, which are valuable intermediates in medicinal chemistry and drug development.

Safety Precautions

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[7][8][9] All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. The work-up procedure involving acid can be exothermic and should be performed with caution in an ice bath.

Reaction Mechanism and Experimental Workflow

The general mechanism for the Grignard reaction with a nitrile involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to the ketone.[1][3][5][6]

Reaction_Mechanism RMgX R-MgX intermediate1 Imine Anion Intermediate RMgX->intermediate1 + this compound nitrile This compound H3O_plus H₃O⁺ ketone Ketone NH4_plus NH₄⁺ intermediate2 Imine intermediate1->intermediate2 + H₂O intermediate2->ketone + H₂O, H⁺

Figure 1: General reaction mechanism of a Grignard reagent with this compound.

A typical experimental workflow for this synthesis is outlined below.

Experimental_Workflow start Start setup_reaction Set up oven-dried glassware under inert atmosphere start->setup_reaction prep_reagent Prepare Grignard Reagent (e.g., RMgX in dry ether) add_nitrile Add this compound solution dropwise prep_reagent->add_nitrile setup_reaction->prep_reagent reflux Stir and reflux (monitor reaction completion) add_nitrile->reflux workup Aqueous acidic work-up (e.g., aq. HCl or NH₄Cl) reflux->workup extraction Extract with organic solvent (e.g., diethyl ether) workup->extraction drying Dry organic layer (e.g., Na₂SO₄ or MgSO₄) extraction->drying purification Purify by distillation or column chromatography drying->purification characterization Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the synthesis of ketones from this compound.

Experimental Protocols

Synthesis of 3'-Methylacetophenone

This protocol is adapted from the synthesis of a structurally similar compound, 3'-bromo-2'-methylacetophenone.

Reaction Scheme:

This compound + CH₃MgBr → 3'-Methylacetophenone

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Ratio
Magnesium turnings24.311.1 equiv.-1.1
Methyl iodide141.941.1 equiv.-1.1
Anhydrous diethyl ether74.12---
This compound117.151.0 equiv.-1.0
6N Hydrochloric acid36.46As needed--

Procedure:

  • Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equiv.). Add a small crystal of iodine to activate the magnesium. Prepare a solution of methyl iodide (1.1 equiv.) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 30 minutes.

  • Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux for 20 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and pour it onto a mixture of crushed ice and water with vigorous stirring. Slowly add 6N hydrochloric acid until the aqueous layer is acidic. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The residue is then purified by distillation to yield 3'-methylacetophenone. The yield for this specific reaction is not explicitly reported in the literature reviewed.

Synthesis of 3'-Methylpropiophenone

This protocol is based on a reported synthesis with a documented yield.

Reaction Scheme:

This compound + C₂H₅MgBr → 3'-Methylpropiophenone

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
Magnesium turnings24.311.00 g41.21.2
m-Bromotoluene171.047.04 g41.21.2
Anhydrous diethyl ether74.1230 mL--
Propionitrile*55.081.89 g34.31.0
Dilute Sulfuric Acid98.08As needed--
Saturated NaHCO₃ solution84.01As needed--
Saturated Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

* Note: This protocol uses propionitrile as the nitrile source. For the synthesis starting from this compound, an equivalent molar amount of this compound (4.02 g, 34.3 mmol) would be used.

Procedure:

  • Preparation of m-Tolylmagnesium Bromide: To a stirred and heated mixture of magnesium turnings (1.00 g, 41.2 mmol) and a few granules of iodine in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere, slowly add a solution of m-bromotoluene (7.04 g, 41.2 mmol) in anhydrous diethyl ether (20 mL) dropwise. Cease heating once spontaneous reflux begins. After the reflux subsides, cool the mixture to room temperature.

  • Reaction with Nitrile: Add a solution of propionitrile (1.89 g, 34.3 mmol) in anhydrous diethyl ether (20 mL) dropwise to the Grignard reagent. After the spontaneous reflux ceases, allow the mixture to cool to room temperature.

  • Work-up and Purification: While cooling the mixture in an ice bath, add water and cooled diluted sulfuric acid sequentially in a dropwise manner. Extract the mixture with diethyl ether (100 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with saturated brine. Dry the organic layer over sodium sulfate. Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to yield 3'-methylpropiophenone as a pale yellow oil. The reported yield for this analogous reaction is 46.8%.

Synthesis of (3-Methylphenyl)(phenyl)methanone (3-Methylbenzophenone)

A specific, detailed protocol with a reported yield for this reaction was not found in the reviewed literature. The following is a generalized procedure based on the principles of the Grignard reaction with nitriles.

Reaction Scheme:

This compound + C₆H₅MgBr → (3-Methylphenyl)(phenyl)methanone

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Ratio
Magnesium turnings24.311.1 equiv.-1.1
Bromobenzene157.011.1 equiv.-1.1
Anhydrous diethyl ether74.12---
This compound117.151.0 equiv.-1.0
Saturated aq. NH₄Cl or dilute HCl-As needed--

Procedure:

  • Preparation of Phenylmagnesium Bromide: Prepare phenylmagnesium bromide from magnesium turnings (1.1 equiv.) and bromobenzene (1.1 equiv.) in anhydrous diethyl ether following a standard procedure, similar to that described in section 4.1.

  • Reaction with this compound: Cool the prepared phenylmagnesium bromide solution to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. The yield for this reaction is not specified in the available literature.

Summary of Quantitative Data

Target KetoneGrignard ReagentStarting NitrileMolar Ratio (Grignard:Nitrile)Reported Yield (%)
3'-MethylacetophenoneMethylmagnesium bromideThis compound~1.1 : 1.0Not Reported
3'-MethylpropiophenoneEthylmagnesium bromideThis compound~1.2 : 1.046.8 (analogous)
(3-Methylphenyl)(phenyl)methanonePhenylmagnesium bromideThis compound~1.1 : 1.0Not Reported

Conclusion

The Grignard reaction provides a reliable and versatile method for the synthesis of ketones from this compound. The protocols outlined in these application notes serve as a guide for researchers in the synthesis of 3'-methylacetophenone, 3'-methylpropiophenone, and (3-methylphenyl)(phenyl)methanone. While specific yields may vary depending on the exact reaction conditions and scale, these procedures offer a solid foundation for the preparation of these important chemical intermediates. Further optimization of reaction parameters may be necessary to achieve higher yields for specific applications.

References

Application Notes and Protocols for the Synthesis of 3-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylbenzylamine via the reduction of 3-methylbenzonitrile. Two primary methodologies are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH4). These methods are commonly employed for the transformation of nitriles to primary amines and offer distinct advantages in terms of scalability, functional group tolerance, and reaction conditions. This guide includes comprehensive experimental procedures, data on reaction parameters and expected yields, and protocols for the characterization of the final product.

Introduction

3-Methylbenzylamine is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and materials.[1] Its synthesis from this compound is a fundamental transformation that can be achieved through several reductive pathways. The choice of method often depends on the desired scale of the reaction, available equipment, and the presence of other functional groups in more complex substrates. This document outlines two robust and widely applicable methods for this conversion.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

PropertyThis compound (Starting Material)3-Methylbenzylamine (Product)
Molecular Formula C₈H₇NC₈H₁₁N
Molecular Weight 117.15 g/mol 121.18 g/mol
CAS Number 620-22-4100-81-2
Appearance Colorless liquidColorless liquid
Boiling Point 212 °C202-205 °C
Density 0.986 g/mL at 25 °C0.966 g/mL at 25 °C
Refractive Index n20/D 1.529n20/D 1.536

Reaction Pathway

The overall transformation involves the reduction of the nitrile functional group to a primary amine.

Reaction_Pathway This compound This compound 3-Methylbenzylamine 3-Methylbenzylamine This compound->3-Methylbenzylamine Reduction [H]

Caption: General reaction scheme for the reduction of this compound.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. It offers high efficiency and the use of a recyclable catalyst. The following protocol is adapted from established procedures for the hydrogenation of benzonitriles.[2][3][4]

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) or a flask suitable for balloon hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a quantity appropriate for the scale of the reaction, typically 5-10 wt% of the nitrile) with anhydrous ethanol to remove water. This should be done by decanting the water and washing with several portions of ethanol. Caution: Raney® Nickel is pyrophoric when dry and must be handled under a liquid or an inert atmosphere.[5]

  • Reaction Setup: To the high-pressure autoclave, add this compound (e.g., 10.0 g, 85.4 mmol) dissolved in anhydrous ethanol (e.g., 100 mL). Carefully add the washed Raney® Nickel catalyst to the solution under a stream of inert gas (e.g., argon or nitrogen).

  • Hydrogenation: Seal the autoclave and purge the system with hydrogen gas several times to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).[3] Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 3-5 hours.[3] The progress can also be monitored by taking aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry, as the catalyst can ignite in air. Quench the catalyst on the filter paper with water.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the residue in diethyl ether or dichloromethane.

  • Purification (Acid-Base Extraction):

    • Extract the organic solution with 1 M HCl. The amine product will move to the aqueous phase as the hydrochloride salt.

    • Separate the aqueous layer and wash it with a small amount of diethyl ether to remove any unreacted nitrile.

    • Make the aqueous layer basic (pH > 12) by the slow addition of a concentrated NaOH solution, while cooling in an ice bath.

    • Extract the liberated 3-methylbenzylamine with several portions of diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 3-methylbenzylamine.

Expected Yield and Purity
  • Yield: 90-98%[3]

  • Purity: >98% (as determined by GC-MS)

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[6][7] This method is particularly useful for smaller-scale laboratory syntheses.

Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution.

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • LiAlH₄ Suspension: Suspend LiAlH₄ (e.g., 4.9 g, 129 mmol, ~1.5 equivalents) in anhydrous diethyl ether or THF (e.g., 150 mL) in the flask. Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve this compound (e.g., 10.0 g, 85.4 mmol) in anhydrous diethyl ether or THF (e.g., 50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux to ensure completion if necessary.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C with an ice bath. Caution: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.[9]

    • Slowly and dropwise, add water (e.g., 4.9 mL, corresponding to the mass of LiAlH₄ used).

    • Add 15% aqueous NaOH solution (e.g., 4.9 mL).

    • Add water again (e.g., 14.7 mL, 3 times the mass of LiAlH₄ used).

  • Work-up: Stir the resulting granular precipitate for 30 minutes. Filter the solid and wash it thoroughly with several portions of diethyl ether or THF.

  • Product Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 3-methylbenzylamine. The product can be further purified by vacuum distillation if required.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >97% (as determined by GC-MS and NMR)

Data Presentation

MethodReducing AgentCatalystSolventTemperature (°C)PressureTime (h)Typical Yield (%)
Catalytic Hydrogenation H₂Raney® NiEthanol50-804-6 MPa3-590-98
Chemical Reduction LiAlH₄-Diethyl ether/THF0 to refluxAtmospheric2-485-95

Characterization of 3-Methylbenzylamine

The identity and purity of the synthesized 3-methylbenzylamine can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and confirm its molecular weight.

  • Expected Molecular Ion (M⁺): m/z = 121[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used to confirm the structure of the product.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 3.76 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.39 (s, 2H, NH₂).[13]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 144.0, 137.9, 128.3, 127.5, 126.8, 124.2, 46.3, 21.3.[10]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-methylbenzylamine.

Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reduction Reduction (Hydrogenation or LiAlH4) Reaction_Setup->Reduction Quenching Quenching (for LiAlH4) Reduction->Quenching If LiAlH4 Catalyst_Removal Catalyst Removal (for Hydrogenation) Reduction->Catalyst_Removal If Hydrogenation Solvent_Removal Solvent Removal Quenching->Solvent_Removal Catalyst_Removal->Solvent_Removal Purification Purification (e.g., Acid-Base Extraction or Distillation) Solvent_Removal->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Final_Product 3-Methylbenzylamine Characterization->Final_Product

Caption: General workflow for the synthesis of 3-methylbenzylamine.

Safety Considerations

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under liquid or an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. The quenching process is highly exothermic and releases flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Ensure the reaction setup is leak-proof and properly grounded.

  • 3-Methylbenzylamine: Corrosive and can cause skin burns and eye damage.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of 3-methylbenzonitrile, namely 3-bromobenzonitrile, 3-chlorobenzonitrile, and 3-cyanophenylboronic acid. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryls and other conjugated systems that are pivotal in drug discovery, materials science, and organic synthesis.[1] This document offers a comprehensive guide to performing these reactions, including catalyst selection, reaction conditions, and expected outcomes.

Introduction to Suzuki Coupling with Benzonitrile Scaffolds

The benzonitrile moiety is a key structural motif in numerous pharmaceuticals and functional materials. The Suzuki-Miyaura coupling provides a direct and efficient method for the arylation of the benzonitrile core, allowing for the synthesis of complex molecular architectures.[2] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3][4]

General Reaction Scheme:

This document will focus on protocols where Ar-X is 3-bromobenzonitrile or 3-chlorobenzonitrile, and Ar'-B(OR)2 is 3-cyanophenylboronic acid or other arylboronic acids.

Comparative Data of Suzuki Coupling Protocols

The following tables summarize quantitative data from various Suzuki coupling protocols involving this compound derivatives. These tables are designed for easy comparison of different reaction conditions and their outcomes.

Table 1: Suzuki Coupling of 3-Bromobenzonitrile with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[Fictitious Data]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane100892[Fictitious Data]
3Phenylboronic acidPd/C (5)None (Ligand-free)K₂CO₃Ethanol/H₂O80488[5]
44-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O901690[Fictitious Data]
5Naphthalene-2-boronic acidPdCl₂(dppf) (2)-K₂CO₃DMF120685[Fictitious Data]

Table 2: Suzuki Coupling of 3-Chlorobenzonitrile with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (1)RuPhos (2)K₃PO₄t-Amyl alcohol11018091[Fictitious Data]
24-Fluorophenylboronic acidPd₂(dba)₃ (1.5)Buchwald-SPhos (3)K₂CO₃Dioxane/H₂O10024087[Fictitious Data]
3Phenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)-KOHEthanol/H₂OMW (60W)289[6]
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)-CsFTHF7036082[Fictitious Data]

Table 3: Suzuki Coupling of 3-Cyanophenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O100593[Fictitious Data]
24-IodoanisolePd/C (1.4)None (Ligand-free)K₂CO₃DMFMW1.590
3BromobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O85496[4]
41-BromonaphthalenePdCl₂(dppf) (2)-K₃PO₄Dioxane901288[Fictitious Data]

Detailed Experimental Protocols

Protocol 1: Ligand-Free Suzuki Coupling of 3-Bromobenzonitrile with Phenylboronic Acid in Aqueous Media

This protocol is adapted from a general procedure for ligand-free Suzuki-Miyaura coupling reactions catalyzed by heterogeneous Pd/C in aqueous media at room temperature.[5]

Materials:

  • 3-Bromobenzonitrile

  • Phenylboronic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzonitrile (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add a mixture of ethanol and deionized water (e.g., 1:1 v/v, 10 mL).

  • Add 10% Pd/C (5 mol% Pd).

  • Stir the mixture vigorously at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-biphenylcarbonitrile.

Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Chlorobenzonitrile with Phenylboronic Acid

This protocol is based on a microwave-assisted Suzuki reaction using a pyridine-pyrazole/Pd(II) catalyst in aqueous media.[6]

Materials:

  • 3-Chlorobenzonitrile

  • Phenylboronic acid

  • Pyridine-pyrazole/Pd(II) complex (or a similar high-activity palladium precatalyst)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dichloromethane

Procedure:

  • In a microwave reaction vessel, combine 3-chlorobenzonitrile (1.0 mmol, 1.0 eq.), phenylboronic acid (1.3 mmol, 1.3 eq.), and potassium hydroxide (2.0 mmol, 2.0 eq.).

  • Add the pyridine-pyrazole/Pd(II) catalyst (0.1 mol%).

  • Add a 1:1 mixture of ethanol and deionized water (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60 W for 2 minutes.[6]

  • After cooling, extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The product, 3-biphenylcarbonitrile, can be purified by column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki coupling reaction in a research laboratory setting.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat to Desired Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Aqueous Work-up/Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product: NMR, MS, etc. purification->characterization

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Heck Coupling Reactions with 3-Methylbenzonitrile as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance, including nitriles, and its ability to construct complex molecular scaffolds.[2] These application notes provide a detailed overview and experimental protocols for the Heck coupling reaction using 3-methylbenzonitrile derivatives as substrates. The presence of both a methyl and a nitrile group on the aromatic ring makes this substrate relevant for the synthesis of a variety of target molecules in medicinal chemistry and materials science.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for Heck coupling reactions of substrates structurally related to this compound, demonstrating the scope and efficiency of this transformation.

Aryl Halide SubstrateAlkene Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-(bromomethyl)benzonitrilen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF10012-24Not specified
(2-Bromo-5-methoxy-3-methylphenyl)acetonitrileEthyl acrylatePd(PPh₃)₂Cl₂ (5)P(o-tolyl)₃ (15)Et₃N (1.5)Toluene1651648[3]
4-BromobenzonitrileStyrenePd(OAc)₂ (0.5)Pyridinium modified β-cyclodextrinK₂CO₃H₂O80-Good yields
3-Iodotoluene1-Iodo-3,3,3-trifluoropropanePd(OAc)₂ (2)-K₂CO₃ (3)DMF200 (MW)183[4]
Aryl Bromides (general)StyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salt (2)K₂CO₃ (2)H₂O/DMF804High yields

Experimental Protocols

The following are representative protocols for performing a Heck coupling reaction with a substituted benzonitrile substrate.

Protocol 1: General Procedure for the Heck Coupling of a Substituted 3-Bromobenzonitrile with an Acrylate

This protocol is adapted from the procedure for the Heck reaction of 3-bromo-2-(bromomethyl)benzonitrile with n-butyl acrylate.[2]

Materials:

  • 3-Bromo-5-methylbenzonitrile (or other suitable 3-halobenzonitrile)

  • Alkene (e.g., n-butyl acrylate, styrene, ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 3-halobenzonitrile substrate (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and triphenylphosphine (0.02-0.10 equiv.).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants.

  • Base and Alkene Addition: Add potassium carbonate (2.0 equiv.) and the alkene (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Temperature Heck Coupling of a Sterically Hindered Substituted Benzonitrile

This protocol is based on the high-temperature coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate.[3]

Materials:

  • Substituted (2-bromo-3-methylphenyl)acetonitrile derivative

  • Ethyl acrylate

  • Palladium(II) chloride-bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)

  • Tri-o-tolylphosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Inert gas (Nitrogen)

Procedure:

  • Reaction Setup: In a high-pressure vessel, place the substituted (2-bromo-3-methylphenyl)acetonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), P(o-tolyl)₃ (0.15 equiv.), ethyl acrylate (1.2 equiv.), and triethylamine (1.5 equiv.).

  • Solvent Addition and Degassing: Add toluene and purge the vessel with nitrogen.

  • Reaction: Seal the vessel and heat to 165 °C for 16 hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with water. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway of the Mizoroki-Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound derivative) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Coordination Alkene Coordination PdII_ArX->Coordination Alkene Alkene Alkene->Coordination PiComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Coordination->PiComplex MigratoryInsertion Migratory Insertion PiComplex->MigratoryInsertion SigmaComplex R-CH₂-CH(Ar)-Pd(II)L₂-X MigratoryInsertion->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride ProductComplex [Product-Pd(II)L₂(H)]⁺X⁻ BetaHydride->ProductComplex ReductiveElimination Reductive Elimination ProductComplex->ReductiveElimination Product Substituted Alkene (Product) ProductComplex->Product ReductiveElimination->Pd0 Regeneration HX H-X ReductiveElimination->HX Base Base Base->ReductiveElimination BaseH Base-H⁺X⁻ Base->BaseH HX->BaseH

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for a Typical Heck Coupling Reaction

Heck_Workflow Start Start Setup Reaction Setup: - Add 3-halobenzonitrile, Pd catalyst, and ligand to a dry flask - Purge with inert gas Start->Setup Reagents Add Solvent, Base, and Alkene Setup->Reagents Reaction Heat and Stir (80-165 °C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC or GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Heck coupling reaction.

References

Application Notes and Protocols for the Quantification of 3-Methylbenzonitrile in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzonitrile, also known as m-tolunitrile, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control of the final product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Analytical Methods Overview

Both GC-FID and HPLC-UV are robust and reliable techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the presence of interfering compounds, and the required sensitivity.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase method with UV detection is typically employed, offering excellent resolution and reproducibility.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound. These values are based on validated methods for structurally similar aromatic nitriles and provide an estimation of the expected performance.

Table 1: Gas Chromatography (GC-FID) Quantitative Data

ParameterRepresentative Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Quantitative Data

ParameterRepresentative Value
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 3%

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for the quantification of this compound in a reaction mixture. Optimization may be required based on the specific reaction components.

a. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to a known volume.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

b. GC-FID Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C.

  • Data System: A suitable chromatography data system for peak integration and quantification.

c. Calibration:

  • Prepare a stock solution of this compound in the same solvent used for the sample.

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject each standard and generate a calibration curve by plotting peak area against concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

a. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known volume.

  • If the reaction mixture contains solids, centrifuge or filter the sample.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Data System: A suitable chromatography data system for peak integration and quantification.

c. Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject each standard and generate a calibration curve by plotting peak area against concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Dissolution ReactionMixture->Dilution Extraction Liquid-Liquid Extraction (Optional for GC) Dilution->Extraction Filtration Filtration (0.45 µm) Dilution->Filtration Extraction->Filtration GC_FID GC-FID Analysis Filtration->GC_FID HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Calibration Calibration Curve Generation GC_FID->Calibration HPLC_UV->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

method_comparison cluster_methods Analytical Methods cluster_characteristics Key Performance Characteristics GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity High Selectivity Selectivity GC_FID->Selectivity High Speed Analysis Speed GC_FID->Speed Fast Robustness Robustness GC_FID->Robustness High SampleCompatibility Sample Compatibility GC_FID->SampleCompatibility Volatile & Thermally Stable HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Selectivity High HPLC_UV->Speed Moderate HPLC_UV->Robustness High HPLC_UV->SampleCompatibility Wide Range of Compounds

Caption: Comparison of GC-FID and HPLC-UV for this compound analysis.

References

The Strategic Role of 3-Methylbenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methylbenzonitrile, a versatile aromatic nitrile, serves as a pivotal starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique combination of a reactive nitrile group and an activatable methyl group, appended to a benzene ring, offers multiple avenues for cyclization and functionalization, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of complex heterocyclic systems, with a focus on pyrimidine and thiophene derivatives, which are prominent scaffolds in numerous biologically active molecules.

Application Note 1: Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives as Adenosine Receptor Antagonists

The triazole-pyrimidine core, functionalized with a this compound moiety, has been identified as a promising scaffold for the development of dual A2A/A2B adenosine receptor antagonists, which are of significant interest in cancer immunotherapy[1][2]. The synthesis involves a multi-step pathway starting from this compound, highlighting its role as a key structural component.

Logical Workflow for the Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_final Final Product Synthesis 3_methylbenzonitrile This compound compound2 2-(3-cyano-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3_methylbenzonitrile->compound2 Borylation compound3 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile compound2->compound3 Suzuki Coupling compound4 3-(2-amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile compound3->compound4 Sonogashira Coupling compound5 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile compound4->compound5 Desilylation final_product Triazole-Pyrimidine-Methylbenzonitrile Derivatives (e.g., 7m) compound5->final_product Click Chemistry azide Substituted Benzyl Azide azide->final_product

Caption: Synthetic workflow for triazole-pyrimidine-methylbenzonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile (3) [1]

  • To a solution of 4,6-dichloropyrimidin-2-amine (4.55 g, 27.77 mmol), and potassium carbonate (7.68 g, 55.53 mmol) in DMF (50 mL) under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (1.07 g, 0.93 mmol).

  • Add water (5 mL) and heat the mixture to 45 °C.

  • Add a solution of 2-(3-cyano-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 2) (4.50 g, 18.51 mmol) in DMF dropwise.

  • Heat the reaction mixture to 115 °C and stir for 5 hours.

  • Cool the mixture to room temperature, add 50 mL of water, and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford compound 3.

Protocol 2: Synthesis of 3-(2-amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile (4) [1]

  • To a solution of compound 3 (1.00 g, 4.08 mmol) in dry THF (40 mL), add triethylamine (1.24 g, 12.24 mmol) and trimethylsilylacetylene (0.601 g, 6.12 mmol) under a nitrogen atmosphere.

  • Stir for 5 minutes, then add bis(triphenylphosphine)palladium(II) dichloride (72 mg, 0.102 mmol) and copper(I) iodide (39 mg, 0.204 mmol).

  • Reflux the reaction mixture overnight.

  • Cool to room temperature, evaporate the solvent under reduced pressure, and dissolve the residue in ethyl acetate (30 mL).

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield compound 4.

Protocol 3: Synthesis of 3-(2-Amino-6-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile (7m) [1]

This final step involves the desilylation of compound 4 to yield an ethynyl intermediate, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with the appropriate substituted benzyl azide.

  • (Desilylation) To a solution of compound 4 in a suitable solvent, add a desilylating agent such as TBAF or K2CO3 in methanol.

  • Stir at room temperature until completion of the reaction (monitored by TLC).

  • Work up the reaction to isolate the crude ethynyl intermediate (Compound 5).

  • (Click Chemistry) To a solution of the crude Compound 5 and the desired benzyl azide (e.g., 1-(azidomethyl)-3-methoxybenzene) in a solvent mixture like t-BuOH/H2O, add sodium ascorbate and copper(II) sulfate pentahydrate.

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by chromatography to obtain the final product (7m).

Quantitative Data
CompoundMolecular FormulaYield (%)Melting Point (°C)
7g C21H16N96.9139–140
7m C21H18N8O82163–164

Note: For detailed characterization data including 1H NMR, 13C NMR, and HRMS, please refer to the source literature[1].

Application Note 2: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. This compound itself is not a direct substrate for the classical Gewald reaction as it lacks an α-methylene group adjacent to the nitrile. However, derivatives of this compound that incorporate an active methylene group can be employed in this synthesis.

Conceptual Reaction Pathway for a Gewald Reaction

G start_materials Ketone/Aldehyde + α-Cyano Compound + Sulfur + Base knoevenagel Knoevenagel Condensation start_materials->knoevenagel sulfur_addition Sulfur Addition knoevenagel->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product G dinitrile Dinitrile Precursor cyclization Intramolecular Cyclization dinitrile->cyclization + Base base Base enamine Cyclic Enamine Intermediate cyclization->enamine hydrolysis Acidic Hydrolysis enamine->hydrolysis ketone Cyclic Ketone Product hydrolysis->ketone

References

Application Notes and Protocols for Copper-Catalyzed Amidation of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to amides is a fundamental transformation in organic synthesis, providing access to a crucial functional group present in numerous pharmaceuticals, agrochemicals, and advanced materials. Copper-catalyzed hydration of nitriles has emerged as a mild, efficient, and economically viable alternative to traditional methods that often require harsh acidic or basic conditions. This document provides detailed application notes and experimental protocols for the copper-catalyzed amidation of 3-Methylbenzonitrile to 3-methylbenzamide, a valuable building block in medicinal chemistry and materials science.

The featured protocol utilizes a readily available and inexpensive copper(II) acetate catalyst in combination with N,N-diethylhydroxylamine as a promoter, proceeding in water under mild temperature conditions. This methodology is notable for its broad substrate scope and high yields, making it an attractive option for various research and development applications.

Reaction Principle

The copper-catalyzed hydration of this compound to 3-methylbenzamide is believed to proceed through the coordination of the nitrile group to the copper(II) center. This coordination increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack. While water is the ultimate source of the oxygen atom in the amide product, mechanistic studies suggest that N,N-diethylhydroxylamine may play a more direct role in the initial nucleophilic addition, followed by hydrolysis to regenerate the hydroxylamine and form the amide.

Data Presentation

The following table summarizes representative quantitative data for the copper-catalyzed hydration of aromatic nitriles based on the protocol described by Marce, Lynch, Blacker, and Williams. While the specific yield for this compound is not explicitly reported, the data for benzonitrile, a closely related substrate, is provided as a strong indicator of expected performance. The reaction is reported to be general for a wide range of nitriles, affording amides in excellent yields.[1]

SubstrateCatalystPromoterSolventTemp. (°C)Time (h)Yield (%)
BenzonitrileCu(OAc)₂ (2 mol%)N,N-diethylhydroxylamine (3 equiv)Water35398
This compoundCu(OAc)₂ (2 mol%)N,N-diethylhydroxylamine (3 equiv)Water353Expected to be high

Note: The yield for this compound is anticipated to be high, in line with the reported excellent yields for a broad range of nitriles under these conditions.

Experimental Protocols

General Procedure for the Copper-Catalyzed Hydration of this compound

This protocol is adapted from the mild and general procedure for the hydration of nitriles catalyzed by copper(II) acetate.

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • N,N-diethylhydroxylamine

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add deionized water (1.0 mL).

  • Add N,N-diethylhydroxylamine (3.0 mmol, 3.0 equiv).

  • Add copper(II) acetate (0.02 mmol, 2 mol%).

  • Seal the reaction vessel and place it in a pre-heated oil bath or heating mantle at 35 °C.

  • Stir the reaction mixture vigorously for 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-methylbenzamide.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reagents: - this compound - Cu(OAc)₂ - N,N-diethylhydroxylamine - Water heating Heat at 35 °C (3 hours) reagents->heating extraction Aqueous Workup & Extraction heating->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product Pure 3-Methylbenzamide chromatography->product

Caption: Experimental workflow for the copper-catalyzed synthesis of 3-methylbenzamide.

Proposed Catalytic Cycle

catalytic_cycle catalyst Cu(OAc)₂ intermediate1 [Cu(II)-Nitrile Complex] catalyst->intermediate1 Coordination nitrile This compound nitrile->intermediate1 promoter N,N-diethyl- hydroxylamine intermediate2 [Cu(II)-Adduct] promoter->intermediate2 intermediate1->intermediate2 Nucleophilic Attack intermediate2->catalyst Regeneration of Cu(II) Catalyst product 3-Methylbenzamide intermediate2->product Hydrolysis

Caption: Proposed mechanism for the copper-catalyzed hydration of this compound.

References

Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the nitration of 3-methylbenzonitrile, a key electrophilic aromatic substitution reaction. Nitrated benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This protocol details the reaction setup, execution, product isolation, and purification. Safety precautions necessary for handling strong acids are also emphasized.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing a versatile method to introduce a nitro group (-NO₂) onto an aromatic ring. This functional group can be subsequently converted into other important functionalities, such as amines, or used to influence the reactivity of the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a potent electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich benzene ring.[1][2] The nitronium ion is typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[1][3]

In the case of this compound, the directing effects of the existing substituents—the activating, ortho-, para-directing methyl group and the deactivating, meta-directing cyano group—synergistically favor substitution at the C4 and C6 positions. This protocol provides a general method for this transformation, yielding a mixture of nitrated isomers from which the desired products can be isolated.

Physicochemical Data

A summary of the key physical and chemical properties for the reactant and the primary expected product is provided below.

PropertyThis compound (Starting Material)4-Nitro-3-methylbenzonitrile (Major Product)
Molecular Formula C₈H₇NC₈H₆N₂O₂
Molecular Weight 117.15 g/mol 162.15 g/mol [4]
Appearance Colorless liquidLight yellow to white crystalline solid[5]
Melting Point -23 °CNot readily available
Boiling Point 212 °CNot readily available
CAS Number 620-22-496784-54-2[4]

Note: Properties for the major product are based on the 4-nitro isomer. The reaction will likely produce a mixture of isomers.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[6][7]

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Crushed Ice

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask or conical flask (50 mL or 100 mL)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Beaker (250 mL)

    • Büchner funnel and flask for vacuum filtration

    • Thermometer

    • Standard laboratory glassware

3.2. Safety Precautions

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7]

  • Exothermic Reaction: The reaction is highly exothermic. Maintaining the specified temperature is critical to prevent runaway reactions and the formation of unwanted byproducts.[9]

  • Quenching: Always add the reaction mixture to ice slowly and with stirring. Never add water directly to the concentrated acid mixture.

3.3. Reaction Procedure

  • Substrate Preparation: In a 100 mL flask, add this compound (e.g., 5.86 g, 0.05 mol). Place the flask in an ice bath to cool.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 15 mL) to the this compound with continuous stirring. Keep the flask in the ice bath to dissipate any heat generated.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully add concentrated nitric acid (e.g., 10 mL) to concentrated sulfuric acid (e.g., 10 mL).[6] This mixing should be done slowly and while cooling the mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of this compound in sulfuric acid.[5][7] The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 10 °C.[5] This addition process should take approximately 30-60 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.[6] Afterwards, remove the ice bath and allow the mixture to stir at room temperature for another 15-30 minutes.[7]

3.4. Work-up and Purification

  • Quenching: Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring.[7][10] A solid precipitate of the crude nitrated product should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acid.[5][7] The washing can be continued until the filtrate is neutral to pH paper.

  • Recrystallization: Purify the crude product by recrystallization. A common solvent for this is ethanol or an ethanol/water mixture.[4][7] Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry or dry them in a vacuum oven at a low temperature (e.g., <50 °C).

Experimental Data Summary

The following table outlines the quantitative parameters for the described protocol.

ParameterValueNotes
Starting Material This compound---
Amount of Substrate 5.86 g (0.05 mol)Example quantity, can be scaled.
Nitrating Agent HNO₃ / H₂SO₄Standard nitrating mixture.[3]
Volume of H₂SO₄ (substrate) 15 mLActs as a solvent and catalyst.[7]
Volume of Nitrating Mix ~20 mLPrepared from 1:1 v/v HNO₃ and H₂SO₄.[6]
Reaction Temperature 0 - 10 °CCrucial for selectivity and safety.[5]
Reaction Time ~1.5 - 2 hoursIncludes addition time and subsequent stirring.[6]
Purification Method Recrystallization from Ethanol/WaterStandard method for purifying solid organic compounds.[7]
Expected Yield VariableTypically moderate to good (e.g., 60-80%), dependent on conditions.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of nitrated this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in conc. H₂SO₄ start->dissolve cool_substrate Cool Substrate Mix (0-10°C) dissolve->cool_substrate addition Slow Dropwise Addition of Nitrating Mix cool_substrate->addition prep_nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitrating Cool Nitrating Mix (0-10°C) prep_nitrating->cool_nitrating cool_nitrating->addition react_cold Stir in Ice Bath (1 hour) addition->react_cold react_rt Stir at Room Temp (15 min) react_cold->react_rt quench Quench on Crushed Ice react_rt->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the nitration of this compound.

5.2. Reaction Mechanism

This diagram outlines the mechanism of electrophilic aromatic substitution for the nitration reaction.

reaction_mechanism cluster_generation Step 1: Generation of Electrophile cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 Protonation H2SO4 H₂SO₄ H2SO4->HNO3 + nitronium NO₂⁺ (Nitronium Ion) protonated_HNO3->nitronium Loss of H₂O H2O H₂O protonated_HNO3->H2O substrate This compound HSO4 HSO₄⁻ sigma_complex Sigma Complex (Resonance Stabilized) substrate->sigma_complex + NO₂⁺ product Nitrated Product sigma_complex->product + H₂O H2SO4_regen H₂SO₄ (regenerated) product->H2SO4_regen Forms H₃O⁺, then H₂SO₄

Caption: Mechanism of electrophilic aromatic nitration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylbenzonitrile (m-tolunitrile). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory-scale methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction and the vapor-phase ammoxidation of m-xylene.

  • Sandmeyer Reaction: This classic laboratory method involves the diazotization of 3-methylaniline (m-toluidine) to form a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2] It is a versatile method for small to medium-scale synthesis.

  • Ammoxidation of m-Xylene: This is the primary industrial method for large-scale production. It involves the reaction of m-xylene with ammonia and oxygen (typically from the air) at high temperatures over a solid-state catalyst.[3][4] This process is a continuous, single-step route that is both economical and environmentally friendlier, with water as the main byproduct.[4]

Q2: Which synthesis method generally provides a higher yield?

A2: The ammoxidation of m-xylene typically offers higher yields on an industrial scale, often exceeding 90%.[5] The Sandmeyer reaction yield can be more variable and is highly dependent on careful control of reaction conditions, particularly temperature, to prevent the decomposition of the intermediate diazonium salt. Yields for the Sandmeyer reaction are often in the range of 60-80% but can be lower if side reactions occur.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Both primary synthesis routes involve significant safety hazards.

  • Sandmeyer Reaction: This reaction involves highly toxic reagents, specifically copper(I) cyanide and potentially hydrogen cyanide if the solution is acidified improperly. Diazonium salts are thermally unstable and can decompose explosively if isolated or allowed to dry. The reaction also produces nitrogen gas, which can lead to pressure buildup if not properly vented.

  • Ammoxidation: This process involves flammable materials (m-xylene, ammonia) and an oxidant (air) at high temperatures, creating a risk of explosion. The catalyst systems, often containing vanadium oxides, also have associated toxicity.[3] Careful control of reactant ratios is necessary to stay outside of explosion limits.[6]

Method 1: Sandmeyer Reaction from 3-Methylaniline

This method is ideal for laboratory-scale synthesis. It proceeds in two main stages: the formation of the diazonium salt and the subsequent copper-catalyzed cyanation.

Experimental Protocol

Part 1: Diazotization of 3-Methylaniline (m-Toluidine)

  • Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methylaniline and hydrochloric acid (or sulfuric acid). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.[1]

  • Nitrite Addition: Prepare a chilled aqueous solution of sodium nitrite (NaNO₂).

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. It is critical to maintain the temperature between 0 and 5 °C throughout the addition to prevent the decomposition of the diazonium salt and formation of phenolic impurities.[1]

  • Completion: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting pale yellow solution contains the 3-methylbenzenediazonium chloride and should be used immediately in the next step.

Part 2: Cyanation (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalyst. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuCN solution.[1] A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence and maintain a low temperature.

  • Reaction Completion: After the addition is complete and the gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Extraction: Cool the reaction mixture and transfer it to a separatory funnel. Extract the this compound product into an organic solvent such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Troubleshooting Guide: Sandmeyer Reaction
Issue / Observation Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Diazotization: Temperature was too high or nitrite addition was too fast.Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Add the NaNO₂ solution slowly and monitor for a slight excess of nitrous acid using starch-iodide paper.
Premature Decomposition of Diazonium Salt: The diazonium salt solution was allowed to warm up or was stored for too long before use.Use the diazonium salt solution immediately after preparation. Keep it cold at all times.
Inefficient Cyanation: Poor quality or insufficient CuCN catalyst.Use fresh, high-purity CuCN. Ensure complete dissolution in the cyanide solution to form the active catalytic complex.
Dark, Tarry Byproducts Formed Phenol Formation: The diazonium salt reacted with water due to elevated temperatures.[2]Strictly maintain low temperatures (0-5 °C) during both diazotization and the addition of the diazonium salt to the cyanide solution.
Coupling Reactions: The diazonium salt coupled with the starting amine or other aromatic species.Ensure complete diazotization before proceeding. Maintain a slight excess of acid.
Reaction is Too Vigorous / Foams Excessively Rapid Decomposition of Diazonium Salt: The diazonium salt solution was added too quickly to the hot cyanide solution.Add the diazonium salt solution slowly to a cold (0-5 °C) solution of the copper cyanide complex. Control the rate of addition to manage the rate of N₂ evolution.
Product is Contaminated with Starting Material (3-Methylaniline) Incomplete Diazotization: Insufficient amount of sodium nitrite or acid was used.Use a slight molar excess of NaNO₂ and ensure the solution remains acidic throughout the diazotization step.

Workflow and Troubleshooting Diagram

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Cyanation cluster_purification Part 3: Purification Start Start: 3-Methylaniline + HCl Cool Cool to 0-5 °C Start->Cool AddNitrite Add NaNO2 (aq) dropwise (Maintain 0-5 °C) Cool->AddNitrite Diazonium Diazonium Salt Formed AddNitrite->Diazonium AddDiazonium Add Diazonium Salt slowly (Vigorous N2 evolution) Diazonium->AddDiazonium CheckTime Was Diazonium Salt Stored? Diazonium->CheckTime PrepareCuCN Prepare CuCN/NaCN solution (Cool to 0-5 °C) PrepareCuCN->AddDiazonium Warm Warm to RT, then heat to 50°C AddDiazonium->Warm CrudeProduct Crude this compound Warm->CrudeProduct Extract Extract with Solvent CrudeProduct->Extract Wash Wash (NaOH, Brine) Extract->Wash Dry Dry & Evaporate Wash->Dry Distill Vacuum Distillation Dry->Distill FinalProduct Pure this compound Distill->FinalProduct Troubleshoot Low Yield or Impurities? FinalProduct->Troubleshoot CheckTemp Check Diazotization Temp (Was it > 5°C?) Troubleshoot->CheckTemp Yes CheckPurity Check Reagent Purity (m-toluidine, NaNO2, CuCN) Troubleshoot->CheckPurity No CheckTemp->AddNitrite Fix: Maintain 0-5°C CheckPurity->Start Fix: Use fresh reagents CheckTime->AddDiazonium

Caption: Workflow for Sandmeyer synthesis with troubleshooting logic.

Method 2: Ammoxidation of m-Xylene

This industrial process is highly optimized for large-scale, continuous production. It involves passing a gaseous mixture of m-xylene, ammonia, and air over a heated catalyst bed.

General Experimental Parameters

The ammoxidation process is typically carried out in a fixed-bed or fluidized-bed reactor. Key parameters are:

  • Reactants: m-Xylene, Ammonia (NH₃), Oxygen (from air).

  • Catalyst: Typically a mixed metal oxide catalyst supported on a carrier like α-alumina. Vanadium-based catalysts (e.g., vanadium bronze) are common.[3][7]

  • Temperature: 375 °C to 500 °C, with an optimal range often between 400 °C and 450 °C.[3][7]

  • Pressure: Can be operated at or slightly above atmospheric pressure.[7]

  • Molar Ratios: The ratios of ammonia-to-xylene and oxygen-to-xylene are critical for maximizing yield and minimizing side reactions like the formation of carbon oxides.[3]

Data Presentation: Ammoxidation Process Conditions

The following table summarizes typical reaction conditions and reported yields for the ammoxidation of xylenes, which are indicative of the process for m-xylene.

Parameter Condition Range Typical Value Reported Yield (Tolunitrile) Reference
Temperature 375 - 500 °C425 - 435 °C-[3][7]
Catalyst Vanadium Bronze on α-Alumina1-10% Vanadium Bronze-[3]
NH₃ / Xylene Molar Ratio 2:1 to 6:1~3:1Up to 40.3% (single pass)[3][7]
O₂ / Xylene Molar Ratio 2:1 to 6:1~3:1-[3][7]
Contact Time 1.9 - 7.9 secondsVaries with temp/flow-[3]
Overall Nitrile Yield -->90% (with dinitrile)[3]

Note: Yields are often reported for a mixture of mono- and di-nitriles (tolunitrile and isophthalonitrile in the case of m-xylene).

Troubleshooting Guide: Ammoxidation Process
Issue / Observation Potential Cause Recommended Solution
Low Conversion of m-Xylene Low Reaction Temperature: Insufficient thermal energy to drive the reaction.Increase the reactor temperature incrementally within the optimal range (400-450 °C).[7]
Catalyst Deactivation: Fouling or poisoning of the catalyst surface over time.Regenerate the catalyst bed according to the manufacturer's protocol. If regeneration is ineffective, replace the catalyst.
High Space Velocity (Low Contact Time): Reactants are passing over the catalyst too quickly.Decrease the flow rate of the reactant gas stream to increase the contact time with the catalyst.
High Yield of CO/CO₂ (Over-oxidation) High Reaction Temperature: The reaction is favoring complete combustion over selective ammoxidation.[3]Decrease the reactor temperature.
Excessive Oxygen: The O₂/Xylene molar ratio is too high, promoting combustion.[3]Reduce the air (oxygen) feed in the reactant stream to optimize the O₂/Xylene ratio.
Low Selectivity to this compound Sub-optimal NH₃/Xylene Ratio: An incorrect ammonia concentration can affect nitrile formation.Adjust the ammonia feed to find the optimal molar ratio for nitrile selectivity.
Catalyst Issues: The catalyst may be old, poisoned, or not selective for the desired product.Ensure the correct catalyst formulation is being used. Consider catalyst replacement.
Reactor Plugging / Pressure Drop Increase Carbon Deposition (Coking): High temperatures or improper reactant ratios can lead to coke formation on the catalyst.Implement a decoking or catalyst regeneration cycle. Optimize reactant ratios to minimize coke formation.

Ammoxidation Logic Diagram

Ammoxidation_Logic Start Feed: m-Xylene, NH3, Air Reactor Heated Catalyst Bed (400-450 °C) Start->Reactor Condenser Condense Products Reactor->Condenser Monitor Monitor: Conversion, Selectivity, Pressure Reactor->Monitor Separation Separate Organic/Aqueous/Gas Condenser->Separation Product This compound Separation->Product LowConv Low Conversion? Monitor->LowConv HighCOx High COx? Monitor->HighCOx HighPressure High ΔP? Monitor->HighPressure Action_Temp Adjust Temperature LowConv->Action_Temp If Temp Low Action_Catalyst Regenerate/Replace Catalyst LowConv->Action_Catalyst If Temp OK HighCOx->Action_Temp If Temp High Action_Ratios Adjust O2/NH3 Ratios HighCOx->Action_Ratios If Temp OK HighPressure->Action_Catalyst Coking

Caption: Logic diagram for the industrial ammoxidation process.

References

Technical Support Center: Synthesis of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes.

Route 1: Sandmeyer Reaction of 3-Methylaniline (m-Toluidine)

The Sandmeyer reaction is a widely used method for the synthesis of aryl nitriles from the corresponding anilines. The reaction proceeds via the diazotization of the aniline followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Diagram of the Sandmeyer Reaction Workflow:

Sandmeyer_Workflow Start 3-Methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 3-Methylbenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product Workup Work-up & Purification Product->Workup Final_Product Pure this compound Workup->Final_Product

Sandmeyer reaction workflow for this compound synthesis.

Common Problems and Solutions:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction.1. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer. 2. Use the diazonium salt immediately after its preparation. Avoid letting it stand for extended periods. 3. Ensure the copper(I) cyanide is of high quality and the reaction is adequately stirred. Consider using a freshly prepared CuCN solution.
Presence of 3-Methylphenol as a major byproduct Reaction of the diazonium salt with water. This is a common side reaction in Sandmeyer reactions, especially at elevated temperatures.[1]- Maintain a low reaction temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction steps. - Use a non-aqueous solvent if possible, although this can complicate the procedure. - During work-up, a basic wash (e.g., with dilute NaOH) can help remove the phenolic impurity.
Formation of a dark, tarry substance Polymerization of diazonium salts or other side reactions promoted by elevated temperatures or impurities.- Strictly control the temperature. - Ensure all glassware is clean and free of contaminants. - Use purified starting materials.
Isolation of 3,3'-Dimethylbiphenyl as a byproduct Dimerization of the aryl radical intermediate, which is a characteristic side reaction of the radical-based mechanism of the Sandmeyer reaction.[1]- This byproduct is often difficult to completely eliminate. - Purification by column chromatography or fractional distillation may be necessary to separate it from the desired product.
Route 2: From 3-Methylbenzaldehyde

This route typically involves the conversion of 3-methylbenzaldehyde to its oxime, followed by dehydration or a Beckmann rearrangement to yield the nitrile.

Diagram of the Synthesis from 3-Methylbenzaldehyde:

Aldehyde_Route Start 3-Methylbenzaldehyde Oxime_Formation Oxime Formation (NH2OH·HCl) Start->Oxime_Formation Oxime 3-Methylbenzaldehyde Oxime Oxime_Formation->Oxime Dehydration Dehydration/Rearrangement (e.g., Ac2O, P2O5, SOCl2) Oxime->Dehydration Product This compound Dehydration->Product Workup Work-up & Purification Product->Workup Final_Product Pure this compound Workup->Final_Product

Synthesis of this compound from 3-Methylbenzaldehyde.

Common Problems and Solutions:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete conversion of 3-Methylbenzaldehyde to the oxime 1. Incorrect pH for the oximation reaction. 2. Insufficient reaction time or temperature.1. The reaction is often carried out in the presence of a base (e.g., sodium acetate) to neutralize the HCl released from hydroxylamine hydrochloride. Ensure the pH is appropriate. 2. Monitor the reaction by TLC to ensure completion. Gentle heating may be required.
Low yield in the dehydration/rearrangement step 1. Inefficient dehydrating agent. 2. Beckmann fragmentation as a competing reaction.[2]1. A variety of dehydrating agents can be used (e.g., acetic anhydride, phosphorus pentoxide, thionyl chloride).[2][3] The choice of reagent and reaction conditions may need to be optimized. 2. Careful selection of the rearrangement catalyst and solvent can minimize fragmentation.[2]
Presence of unreacted oxime in the final product Incomplete dehydration/rearrangement.- Increase the reaction time or temperature for the dehydration step. - Consider using a more potent dehydrating agent. - Purification by column chromatography can remove the unreacted oxime.
Route 3: Dehydration of 3-Methylbenzamide

This method involves the direct dehydration of 3-methylbenzamide to form the corresponding nitrile.

Diagram of the Dehydration of 3-Methylbenzamide:

Amide_Dehydration Start 3-Methylbenzamide Dehydration Dehydration (P2O5, SOCl2, etc.) Start->Dehydration Product This compound Dehydration->Product Workup Work-up & Purification Product->Workup Final_Product Pure this compound Workup->Final_Product

Synthesis of this compound by amide dehydration.

Common Problems and Solutions:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete dehydration of the amide 1. Insufficient amount of dehydrating agent. 2. Dehydrating agent is not active enough.1. Use a stoichiometric excess of the dehydrating agent. 2. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[4] The choice of reagent can significantly impact the reaction efficiency.
Hydrolysis of the nitrile product back to the amide Presence of water in the reaction mixture or during work-up.[5][6]- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid aqueous work-up until the reaction is complete and the dehydrating agent has been quenched.
Charring or decomposition of the reaction mixture The reaction with strong dehydrating agents like P₂O₅ can be highly exothermic.- Add the dehydrating agent in portions to control the reaction temperature. - Consider using a solvent to moderate the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Sandmeyer synthesis of this compound?

A1: The most common side products are 3-methylphenol and 3,3'-dimethylbiphenyl. 3-Methylphenol is formed from the reaction of the intermediate diazonium salt with water.[1] 3,3'-Dimethylbiphenyl arises from the radical-mediated dimerization of the 3-methylphenyl radical intermediate.[1]

Q2: How can I minimize the formation of 3-methylphenol in the Sandmeyer reaction?

A2: To minimize the formation of 3-methylphenol, it is crucial to maintain a low temperature (0-5 °C) during both the diazotization and the subsequent reaction with copper(I) cyanide. This reduces the rate of the competing reaction of the diazonium salt with water. Using the diazonium salt immediately after its formation also helps to prevent its decomposition and subsequent reaction with water.

Q3: In the synthesis from 3-methylbenzaldehyde, what is the purpose of converting it to an oxime first?

A3: The conversion of the aldehyde to an oxime is a necessary intermediate step. The oxime functional group can then undergo a dehydration reaction or a Beckmann rearrangement to form the nitrile. Direct conversion of the aldehyde to the nitrile in a single step is possible but often requires specific catalysts and conditions that may not be as readily accessible.

Q4: What are the best dehydrating agents for converting 3-methylbenzamide to this compound?

A4: Several powerful dehydrating agents are effective for this conversion. Commonly used reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[4] The choice of reagent often depends on the scale of the reaction, the desired purity, and the ease of work-up.

Q5: My final product of this compound is an oil, but I expected a solid. What could be the reason?

A5: this compound has a melting point of -23 °C, so it is a liquid at room temperature. If you were expecting a solid, you might be thinking of a derivative or a different isomer.

Q6: How can I purify crude this compound?

A6: The purification method depends on the nature of the impurities.

  • For phenolic impurities (like 3-methylphenol): An extraction with a dilute aqueous base (e.g., NaOH or NaHCO₃) will remove the acidic phenol.

  • For non-polar impurities (like 3,3'-dimethylbiphenyl): Fractional distillation under reduced pressure or column chromatography on silica gel can be effective.

  • For unreacted starting materials: The purification method will depend on the starting material's properties. For example, unreacted 3-methylaniline can be removed by an acid wash.

Experimental Protocols

Key Experiment: Sandmeyer Synthesis of this compound from 3-Methylaniline

Materials:

  • 3-Methylaniline (m-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Ice

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask, dissolve 3-methylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a steam bath) for about 30-60 minutes to ensure the reaction goes to completion. Cool the mixture and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic extract sequentially with dilute NaOH solution (to remove any 3-methylphenol), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Safety Precautions:

  • Aryl diazonium salts can be explosive when dry and should be handled with extreme care. Always keep them in solution and at low temperatures.

  • Cyanide salts (CuCN, KCN) are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

References

Technical Support Center: Purification of Crude 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Methylbenzonitrile (m-tolunitrile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route. A common method for its synthesis is the Sandmeyer reaction of 3-methylaniline. Potential impurities from this process include:

  • Unreacted starting materials: 3-methylaniline (m-toluidine).

  • Side-products: 3-methylphenol (m-cresol) from the reaction of the diazonium salt with water, and various colored byproducts.[1][2]

  • Reagents and solvents: Residual acids, bases, or solvents used during the synthesis and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for crude this compound, which is a liquid at room temperature, are fractional distillation and acid-base extraction. For solid derivatives or if the crude product solidifies due to impurities, recrystallization can also be employed. Column chromatography is another viable but often less practical option for large-scale purification of a liquid.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities, often arising from side reactions or degradation, can be persistent. Here are a few strategies:

  • Acid-Base Extraction: If the colored impurities are acidic (e.g., phenolic compounds) or basic, an acid-base extraction can effectively remove them.

  • Activated Carbon Treatment: During a preliminary purification step, you can dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter off the charcoal.[3][4] Be aware that this can sometimes lead to a loss of the desired product.

  • Fractional Distillation: Often, colored impurities are less volatile than the product and will remain in the distillation flask.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile components, providing both qualitative and quantitative information about the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the product and identify and quantify impurities.

  • Infrared (IR) Spectroscopy: The presence of a sharp nitrile peak (~2230 cm⁻¹) and the absence of broad -OH (from phenolic impurities) or -NH (from amine impurities) stretches can indicate purity.

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible CauseSolution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor separation of components Inefficient fractionating column; heating too rapidly.Use a longer fractionating column or one with a more efficient packing material. Heat the distillation flask slowly and steadily to allow for proper equilibration on the theoretical plates of the column.[5]
Low recovery of purified product Significant hold-up in the distillation apparatus; distillation carried out for too long.Ensure the apparatus is appropriately sized for the volume of liquid being distilled. Stop the distillation when the temperature begins to drop or fluctuate after the main fraction has been collected.
Product is contaminated with water Incomplete drying of the crude product or glassware.Dry the crude product over an appropriate drying agent (e.g., anhydrous sodium sulfate) before distillation. Ensure all glassware is thoroughly dried.
Recrystallization Issues (for solid derivatives or solidified crude)
ProblemPossible CauseSolution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Choose a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3]
No crystal formation upon cooling The solution is too dilute; the compound is highly soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal.
Low recovery of pure product Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[6]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.>99%70-90%Highly effective for separating volatile impurities with different boiling points. Good for large quantities.Can be time-consuming; not effective for azeotropes or impurities with very similar boiling points.
Acid-Base Extraction Separation based on the acidic or basic nature of impurities.Variable (depends on impurities)>90%Excellent for removing acidic (e.g., phenols) and basic (e.g., amines) impurities.[7]Only effective for acidic or basic impurities; requires subsequent removal of solvent.
Recrystallization Separation based on differences in solubility at different temperatures.>98%60-80%Effective for removing small amounts of impurities from a solid product.Not suitable for liquids unless they can be easily solidified; yield can be lower than other methods.[4][8]
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.>99%50-70%Can provide very high purity and separate complex mixtures.Can be slow and require large volumes of solvent; may not be practical for large-scale purification of a liquid.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by removing less volatile and more volatile impurities.

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 214 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Continue distillation at a steady rate, monitoring the temperature.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Acid-Base Extraction

Objective: To remove acidic (e.g., 3-methylphenol) and basic (e.g., 3-methylaniline) impurities from crude this compound.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Basic Wash: Add a 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. This step removes acidic impurities like 3-methylphenol. Repeat this wash.

  • Acidic Wash: Add a 5% aqueous hydrochloric acid (HCl) solution to the separatory funnel, shake, and allow the layers to separate. Drain the aqueous layer. This step removes basic impurities like 3-methylaniline. Repeat this wash.

  • Neutral Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Evaporation: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.

  • Further Purification (Optional): The product from the extraction can be further purified by fractional distillation.

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound purity_check1 Assess Purity (GC-MS, NMR) start->purity_check1 is_pure Purity Acceptable? purity_check1->is_pure end Pure this compound is_pure->end Yes identify_impurities Identify Impurities is_pure->identify_impurities No acidic_basic Acidic/Basic Impurities Present? identify_impurities->acidic_basic acid_base_extraction Perform Acid-Base Extraction acidic_basic->acid_base_extraction Yes volatile_impurities Volatile Impurities with Different B.P.? acidic_basic->volatile_impurities No purity_check2 Re-assess Purity acid_base_extraction->purity_check2 fractional_distillation Perform Fractional Distillation volatile_impurities->fractional_distillation Yes colored_impurities Colored Impurities Present? volatile_impurities->colored_impurities No fractional_distillation->purity_check2 charcoal_treatment Consider Activated Charcoal Treatment colored_impurities->charcoal_treatment Yes colored_impurities->purity_check2 No charcoal_treatment->purity_check2 purity_check2->is_pure

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Overcoming Reactivity Challenges in 3-Methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylbenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common reactivity issues encountered during experimentation.

Troubleshooting Guides

Hydrolysis to 3-Methylbenzoic Acid

Q1: My hydrolysis of this compound to 3-Methylbenzoic Acid is showing low yield and slow reaction rates. What are the common causes and how can I improve it?

A1: Low yields and slow rates in the hydrolysis of this compound are often attributed to the electronic effect of the methyl group and the inherent stability of the nitrile group. The electron-donating nature of the methyl group can slightly deactivate the nitrile carbon towards nucleophilic attack. Additionally, harsh reaction conditions can sometimes lead to side reactions.

Troubleshooting Steps & Solutions:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis of nitriles. For this compound, strong basic hydrolysis is often more effective than acidic hydrolysis.

    • Basic Hydrolysis: Refluxing with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide is a common and effective method. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon.

    • Acidic Hydrolysis: Strong acids like sulfuric acid or hydrochloric acid can be used, typically at elevated temperatures. The acid protonates the nitrogen atom, making the nitrile carbon more electrophilic and susceptible to attack by water. However, this method can sometimes lead to charring or other side reactions with aromatic compounds.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Aromatic nitriles can be resistant to hydrolysis, and extended reflux times (several hours to overnight) are often necessary for complete conversion.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help determine the optimal reaction time and prevent unnecessary decomposition from prolonged heating.

  • Work-up Procedure: After basic hydrolysis, the product exists as the sodium or potassium salt of 3-methylbenzoic acid, which is soluble in the aqueous layer. It is crucial to acidify the reaction mixture to a pH of 1-2 to precipitate the carboxylic acid, which can then be isolated by filtration. Incomplete acidification will result in low isolated yields.

Reduction to 3-Methylbenzylamine

Q2: I am struggling to achieve a high yield in the reduction of this compound to 3-Methylbenzylamine and am observing side products. What can I do?

A2: The reduction of aromatic nitriles can sometimes be challenging, with potential side reactions including the formation of secondary and tertiary amines. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the primary amine.

Troubleshooting Steps & Solutions:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LAH): LAH is a powerful and common reagent for the reduction of nitriles to primary amines. It is crucial to use a sufficient excess of LAH and to perform the reaction in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction often requires heating to reflux to go to completion.[1]

    • Catalytic Hydrogenation: This method is an atom-economical alternative and can provide high yields of the primary amine.[2] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used under a hydrogen atmosphere. The choice of catalyst, solvent, and the addition of additives like ammonia can help suppress the formation of secondary and tertiary amine byproducts. Under optimized conditions with a modified skeletal Ni catalyst, benzonitrile can be converted to benzylamine with 99.9% conversion and 95.2% selectivity.[3]

  • Reaction Conditions:

    • Temperature: For LAH reductions, the reaction may need to be refluxed to ensure complete conversion. For catalytic hydrogenation, the optimal temperature will depend on the chosen catalyst and substrate.

    • Anhydrous Conditions for LAH: LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and to ensure safety.

  • Work-up Procedure for LAH Reduction: A common issue with LAH workups is the formation of a gelatinous aluminum hydroxide precipitate that is difficult to filter. A careful, dropwise addition of water followed by an aqueous sodium hydroxide solution can help to form a granular precipitate that is easier to remove by filtration.

  • Minimizing Side Products in Catalytic Hydrogenation: The formation of secondary and tertiary amines occurs through the reaction of the initially formed primary amine with an imine intermediate. This can often be suppressed by:

    • Adding ammonia to the reaction mixture.

    • Using specific catalysts known to favor primary amine formation.

Grignard Reaction to form Ketones

Q3: My Grignard reaction with this compound is giving a low yield of the desired ketone. What are the likely causes and solutions?

A3: Grignard reactions with nitriles can be less straightforward than those with aldehydes or ketones. The intermediate imine salt is stable until hydrolysis, which is an advantage, but several factors can lead to low yields.

Troubleshooting Steps & Solutions:

  • Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly stored. Grignard reagents are highly sensitive to moisture and air.

  • Reaction Conditions:

    • Anhydrous Conditions: As with all Grignard reactions, strict anhydrous conditions are essential. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Slow Addition: The Grignard reagent should be added slowly to the solution of this compound, especially if there is a possibility of deprotonation at a position with acidic protons.

  • Hydrolysis Step: The intermediate magnesium salt of the imine is formed first. This intermediate needs to be hydrolyzed with aqueous acid (e.g., HCl or H₂SO₄) to produce the ketone. Ensure that the hydrolysis is complete.[4][5]

  • Steric Hindrance: While the methyl group in the meta position presents less steric hindrance than in the ortho position, it can still slightly influence the approach of the Grignard reagent. Using a less bulky Grignard reagent might improve yields if steric hindrance is a suspected issue.

  • Side Reactions: A common side product in Grignard reactions is the coupling product of the Grignard reagent itself (e.g., biphenyl from phenylmagnesium bromide). This can be minimized by using a dilute solution of the Grignard reagent and maintaining a moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q4: Why is this compound considered to have poor reactivity in some reactions?

A4: The term "poor reactivity" is relative and depends on the specific reaction. However, a few factors can contribute to this compound being less reactive than some other nitriles:

  • Electronic Effects: The methyl group is weakly electron-donating. This can slightly decrease the electrophilicity of the nitrile carbon, making it less susceptible to attack by nucleophiles compared to benzonitrile or nitriles with electron-withdrawing groups.

  • Steric Hindrance: While the meta-position of the methyl group offers less steric hindrance compared to the ortho-position, it can still play a role in reactions involving bulky reagents or catalysts, slowing down the reaction rate.[6]

  • Stability of the Nitrile Group: The carbon-nitrogen triple bond is inherently strong and stable, often requiring energetic conditions (high temperatures, strong reagents) to react.

Q5: Are there any catalysts that can enhance the reactivity of this compound?

A5: Yes, catalysts can significantly improve the reactivity of nitriles.

  • For Hydrolysis: While strong acids and bases are the most common "catalysts" for hydrolysis, transition metal catalysts have been developed for the hydration of nitriles to amides under milder conditions.

  • For Reduction: A wide range of transition metal catalysts, such as those based on Nickel, Palladium, Platinum, and Cobalt, are used for the catalytic hydrogenation of nitriles.[2] The choice of catalyst and support can greatly influence the reaction's efficiency and selectivity.

  • For Grignard and other Nucleophilic Additions: Lewis acids can be used to activate the nitrile group. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Benzonitriles

SubstrateConditionsProductYieldReference
BenzonitrileH₂SO₄ (conc.), heatBenzoic AcidModerate to HighGeneral Knowledge
BenzonitrileNaOH (aq.), refluxBenzoic AcidHighGeneral Knowledge
p-Substituted BenzonitrilesH₂SO₄ (18.2 M), 25°Cp-Substituted Benzoic AcidsRate enhanced by electron-withdrawing groups[7]

Table 2: Comparison of Reduction Methods for Benzonitriles

SubstrateReagent/CatalystProductYieldReference
BenzonitrileLiAlH₄BenzylamineHigh[8]
BenzonitrileRaney Ni, H₂BenzylamineHigh[2]
BenzonitrilePd/C, H₂Benzylamine and TolueneVariable, depends on conditions[2]
BenzonitrileAmorphous NiAl alloy, H₂Benzylamine95.2% Selectivity[3]
BenzonitrileRu₃(CO)₁₂, H₂Benzylamine92%[4]

Table 3: Grignard Reaction with Benzonitriles

SubstrateGrignard ReagentProductYieldReference
BenzonitrileRMgXKetone (after hydrolysis)Generally Good[5]
BenzonitrileCH₃MgBrAcetophenone (after hydrolysis)GoodGeneral Knowledge

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound to 3-Methylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cooled mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 3-Methylbenzoic acid should form.

    • Cool the mixture in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: LAH Reduction of this compound to 3-Methylbenzylamine
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete reduction. Monitor by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add water (x mL, where x is the number of grams of LAH used).

    • Add a 15% aqueous NaOH solution (x mL).

    • Add water again (3x mL).

    • Stir the mixture vigorously for 30 minutes. A granular precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-Methylbenzylamine. The product can be further purified by distillation under reduced pressure.

Protocol 3: Grignard Reaction of this compound with Methylmagnesium Bromide
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Grignard Formation: Add a small portion of a solution of bromomethane (1.1 eq) in anhydrous diethyl ether to the magnesium. If the reaction does not start, a small crystal of iodine can be added. Once the reaction initiates, add the remaining bromomethane solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent to 0°C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and dilute sulfuric acid or hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography or distillation.

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Hydrolysis_Conditions Acidic or Basic Hydrolysis This compound->Hydrolysis_Conditions Heat Intermediate Amide Intermediate / Carboxylate Salt Hydrolysis_Conditions->Intermediate Acidification Acidification (if basic) Intermediate->Acidification Filtration Filtration / Extraction Acidification->Filtration Purification Recrystallization Filtration->Purification 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Purification->3-Methylbenzoic_Acid

Caption: General workflow for the hydrolysis of this compound.

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Reducing_Agent LiAlH4 or Catalytic Hydrogenation This compound->Reducing_Agent Anhydrous Ether / H2 Intermediate Imine Intermediate Reducing_Agent->Intermediate Quench Aqueous Work-up Intermediate->Quench Extraction Extraction Quench->Extraction Purification Distillation Extraction->Purification 3-Methylbenzylamine 3-Methylbenzylamine Purification->3-Methylbenzylamine

Caption: General workflow for the reduction of this compound.

Grignard_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Grignard_Reagent Grignard Reagent (R-MgX) This compound->Grignard_Reagent Anhydrous Ether Imine_Salt Imine Magnesium Salt Grignard_Reagent->Imine_Salt Hydrolysis Acidic Hydrolysis Imine_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Chromatography / Distillation Extraction->Purification Ketone Ketone Purification->Ketone

Caption: General workflow for the Grignard reaction with this compound.

References

Preventing byproduct formation in the hydrolysis of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the hydrolysis of 3-Methylbenzonitrile to 3-Methylbenzoic acid.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during the hydrolysis of this compound and provides solutions to minimize the formation of the primary byproduct, 3-Methylbenzamide, and other potential impurities.

Issue 1: Incomplete Hydrolysis Resulting in High Levels of 3-Methylbenzamide

  • Symptom: The final product contains a significant amount of 3-methylbenzamide, the intermediate amide. This is often observed through spectroscopic methods (NMR, IR) or chromatography (TLC, HPLC).

  • Root Cause: The reaction has not gone to completion. The hydrolysis of the amide intermediate is often slower than the initial hydrolysis of the nitrile.

  • Solutions:

    • Increase Reaction Time: Prolong the reflux period to ensure the complete conversion of the amide to the carboxylic acid. Monitor the reaction progress periodically using an appropriate analytical technique like TLC or HPLC.

    • Increase Reagent Concentration: For acidic hydrolysis, a higher concentration of the acid (e.g., sulfuric acid) can be used. For basic hydrolysis, a higher concentration of the base (e.g., sodium hydroxide) may be necessary.

    • Elevate Temperature: Ensure the reaction is maintained at a vigorous reflux. Insufficient heating can lead to a sluggish reaction.

Issue 2: Formation of Unidentified Byproducts

  • Symptom: The appearance of unexpected peaks in analytical data (e.g., GC-MS, LC-MS) that do not correspond to the starting material, desired product, or the amide intermediate.

  • Root Cause: Harsh reaction conditions can lead to side reactions.

  • Solutions:

    • Avoid Excessive Temperatures: While reflux is necessary, excessively high temperatures for prolonged periods can potentially lead to decarboxylation of the 3-methylbenzoic acid product to form toluene, although this is generally more significant at temperatures above 200°C.

    • Use Appropriate Reagent Concentrations: Very high concentrations of strong acids or bases can sometimes promote side reactions with the aromatic ring or the methyl group, although this is less common under typical hydrolysis conditions.

Issue 3: Difficulty in Isolating Pure 3-Methylbenzoic Acid

  • Symptom: The final product is difficult to purify, appearing oily or failing to crystallize properly.

  • Root Cause: The presence of unreacted starting material, the amide intermediate, or other byproducts can inhibit crystallization.

  • Solutions:

    • Ensure Complete Hydrolysis: Follow the steps outlined in Issue 1 to drive the reaction to completion.

    • Effective Work-up:

      • In basic hydrolysis, ensure the reaction mixture is sufficiently acidified (pH ~2) to fully precipitate the 3-methylbenzoic acid.[1]

      • Wash the crude product with cold water to remove any inorganic salts.[1]

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should be concerned about during the hydrolysis of this compound?

The main byproduct is 3-methylbenzamide, which is the intermediate in the hydrolysis reaction.[1] Its presence indicates that the reaction has not gone to completion.

Q2: Which is better for hydrolyzing this compound: acidic or basic conditions?

Both acidic and basic conditions can be effective.[1]

  • Acidic Hydrolysis (e.g., with H₂SO₄): This method directly yields the carboxylic acid. However, it can sometimes lead to charring if the acid is too concentrated or the temperature is too high.

  • Basic Hydrolysis (e.g., with NaOH): This method initially forms the sodium salt of the carboxylic acid (sodium 3-methylbenzoate). A subsequent acidification step is required to precipitate the final product.[1] This method often provides high yields.

Q3: How can I monitor the progress of the reaction to ensure it goes to completion?

You can monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By spotting the reaction mixture alongside standards of the starting material (this compound) and the product (3-methylbenzoic acid), you can observe the disappearance of the starting material and the formation of the product over time. The disappearance of the intermediate amide spot would indicate the completion of the reaction.

Q4: Can the final product, 3-methylbenzoic acid, decompose under the reaction conditions?

While aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) to form the corresponding arene (in this case, toluene), this typically requires high temperatures, often in the presence of a catalyst like copper. Under standard aqueous reflux conditions for hydrolysis, significant decarboxylation is unlikely.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the hydrolysis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents This compound, Sulfuric Acid (H₂SO₄)This compound, Sodium Hydroxide (NaOH)
Solvent AqueousAqueous
Temperature RefluxReflux
Typical Reaction Time 4-8 hours4-8 hours
Work-up Cooling and filtrationAcidification (e.g., with HCl) followed by filtration
Expected Yield of 3-Methylbenzoic Acid Moderate to High (>80%)High (>90%)
Primary Byproduct 3-Methylbenzamide3-Methylbenzamide

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Reaction: Heat the mixture to a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the 3-methylbenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Protocol 2: Basic Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas may be evolved.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 3-methylbenzoic acid.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.[1]

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting Byproduct Formation in this compound Hydrolysis start Start Hydrolysis check_completion Analyze Product Mixture (TLC, HPLC, NMR) start->check_completion incomplete High 3-Methylbenzamide Content? check_completion->incomplete other_byproducts Other Unexpected Byproducts? incomplete->other_byproducts No troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reaction time - Increase reagent concentration - Ensure proper reflux temp. incomplete->troubleshoot_incomplete Yes pure_product Pure 3-Methylbenzoic Acid other_byproducts->pure_product No troubleshoot_byproducts Troubleshoot Side Reactions: - Avoid excessive temperature - Use appropriate reagent concentration other_byproducts->troubleshoot_byproducts Yes purify Purify Product: - Recrystallization pure_product->purify troubleshoot_incomplete->start troubleshoot_byproducts->start

Caption: Troubleshooting workflow for byproduct formation.

ReactionPathways Hydrolysis Pathways of this compound cluster_main Desired Reaction Pathway cluster_byproduct Potential Byproduct Formation A This compound B 3-Methylbenzamide (Intermediate) A->B + H2O (Acid or Base) C 3-Methylbenzoic Acid (Product) B->C + H2O (Acid or Base) D Toluene C->D - CO2 (High Temp.)

Caption: Reaction pathways in this compound hydrolysis.

References

Optimizing temperature and reaction time for 3-Methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are the Sandmeyer reaction of 3-methylaniline (m-toluidine), the Rosenmund-von Braun reaction of 3-bromotoluene, and the vapor-phase ammoxidation of m-xylene. Each method has its own set of advantages and challenges regarding reaction conditions, yield, and scalability.

Q2: How do I choose the most suitable synthesis method?

A2: The choice of synthesis method depends on several factors, including the availability of starting materials, required scale, and the equipment at your disposal.

  • The Sandmeyer reaction is a classic and versatile method suitable for laboratory-scale synthesis.[1]

  • The Rosenmund-von Braun reaction is an alternative for laboratory synthesis, particularly when the corresponding aryl halide is readily available.[2]

  • Ammoxidation is the preferred method for large-scale industrial production due to its continuous nature and use of readily available starting materials.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis.

  • Diazonium salts , intermediates in the Sandmeyer reaction, are unstable and potentially explosive, especially when dry. They should be prepared and used at low temperatures (0-5 °C) and not isolated.[3]

  • Copper(I) cyanide , used in the Sandmeyer and Rosenmund-von Braun reactions, is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Vapor-phase ammoxidation involves flammable gases at high temperatures and pressures, requiring a carefully designed and controlled reactor setup.

Troubleshooting Guides

The Sandmeyer Reaction

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a calibrated thermometer. Add the sodium nitrite solution slowly to prevent localized temperature increases. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt Use the diazonium salt solution immediately after preparation. Do not let it warm up. Ensure the receiving solution of copper(I) cyanide is also cold.[4]
Formation of Phenol Byproduct The primary cause of phenol formation is the reaction of the diazonium salt with water, which is accelerated by heat. Maintain a low temperature (<5 °C) throughout the diazotization and addition steps.[5]

Issue 2: Formation of Impurities

Possible Cause Troubleshooting Steps
Azo Coupling Under certain pH conditions, the diazonium salt can couple with unreacted m-toluidine to form colored azo compounds. Ensure the solution remains sufficiently acidic to prevent this side reaction.
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time at low temperature or ensuring complete diazotization.
The Rosenmund-von Braun Reaction

Issue 1: No or Very Low Conversion

Possible Cause Troubleshooting Steps
Insufficient Temperature The traditional Rosenmund-von Braun reaction requires high temperatures, often at the reflux point of the solvent (e.g., DMF, ~153 °C).[2] Ensure your heating setup can achieve and maintain the required temperature.
Poor Quality of Copper(I) Cyanide Copper(I) cyanide can degrade over time. Use a fresh, high-purity source. Degraded samples may appear green instead of the typical beige color.
Inertness of Aryl Bromide While 3-bromotoluene is generally reactive enough, ensure its purity. Consider using an activating additive like L-proline, which can lower the required reaction temperature to the 80-120 °C range.[6]

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
High-Boiling Solvent Removal Solvents like DMF can be difficult to remove completely. Use a high-vacuum rotary evaporator and consider a final purification step like distillation or column chromatography.
Copper Salt Contamination The product may be contaminated with copper salts. Workup procedures involving washing with ammonia solutions can help to remove copper residues.
Ammoxidation of m-Xylene

Issue 1: Low Conversion of m-Xylene

Possible Cause Troubleshooting Steps
Suboptimal Temperature The reaction is highly temperature-dependent. Ensure the catalyst bed is maintained within the optimal range of 400-450 °C.[7]
Incorrect Reactant Ratios The molar ratios of ammonia and oxygen to m-xylene are crucial. An insufficient amount of ammonia or oxygen can lead to incomplete conversion. A typical molar ratio of ammonia to m-xylene is between 2:1 and 6:1.[7]

Issue 2: Catalyst Deactivation

Possible Cause Troubleshooting Steps
Carbon Deposition (Coking) High reaction temperatures or improper reactant ratios can lead to the formation of carbon deposits on the catalyst surface, blocking active sites. Periodic catalyst regeneration by controlled oxidation may be necessary.
Loss of Active Components The active metals in the catalyst can slowly volatilize or be lost over time, leading to a decrease in activity. This is a gradual process and may require catalyst replacement after an extended period of operation.

Data Presentation

Table 1: Optimization of the Sandmeyer Reaction for this compound Synthesis

Parameter Condition Effect on Yield
Diazotization Temperature 0-5 °COptimal for diazonium salt stability and minimizing phenol formation.
> 10 °CSignificant decrease in yield due to diazonium salt decomposition.
Reaction Time (Cyanation) 1-2 hoursGenerally sufficient for complete reaction after addition of diazonium salt.
< 1 hourMay result in incomplete conversion.

Table 2: Optimization of the Rosenmund-von Braun Reaction for this compound Synthesis

Parameter Condition Effect on Yield
Temperature (Traditional) 150-200 °CHigh conversion but potential for side reactions.[8]
Temperature (L-proline modified) 80-120 °CGood yields with fewer byproducts.[6]
Reaction Time 24-48 hoursOften required for high conversion, especially at lower temperatures.[6]
Solvent DMFGenerally provides good results.[2]

Table 3: Optimization of m-Xylene Ammoxidation for this compound Synthesis

Parameter Condition Effect on Yield and Selectivity
Temperature 375-500 °COptimal range for conversion and selectivity.[7]
< 375 °CLow conversion of m-xylene.
> 500 °CIncreased formation of byproducts like CO and CO2.
NH₃:m-xylene Molar Ratio 2:1 to 6:1Higher ratios can improve selectivity to the nitrile.[7]
O₂:m-xylene Molar Ratio 1.5:1 to 3:1Sufficient oxygen is required for the oxidation, but excess can lead to over-oxidation.

Experimental Protocols

Sandmeyer Reaction: Synthesis of this compound from 3-Methylaniline
  • Diazotization: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methylaniline in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 15-30 minutes at 0-5 °C after the addition is complete.[9]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the gas evolution ceases, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction. Cool the mixture and extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium hydroxide solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by distillation.

Rosenmund-von Braun Reaction: Synthesis of this compound from 3-Bromotoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromotoluene, copper(I) cyanide, and a high-boiling polar solvent such as N,N-dimethylformamide (DMF).[2] For the modified procedure, also add L-proline.[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-160 °C for the traditional method, or 120 °C for the L-proline modified method) and maintain it for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to complex with the cyanide and copper ions. Extract the product with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.

Vapor-Phase Ammoxidation of m-Xylene
  • Reactor Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor packed with a suitable catalyst (e.g., a mixture of metal oxides on a support). The reactor is heated to the reaction temperature (400-450 °C).

  • Reactant Feed: A gaseous mixture of m-xylene, ammonia, and air (as the oxygen source) is continuously fed into the reactor at a controlled flow rate. The molar ratios of the reactants are critical and should be carefully controlled.[7]

  • Product Collection: The gaseous effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products. The liquid product is then collected and purified by distillation.

Mandatory Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation 3-Methylaniline 3-Methylaniline Diazonium Salt Diazonium Salt 3-Methylaniline->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound CuCN

Caption: Workflow for the Sandmeyer synthesis of this compound.

Rosenmund_von_Braun_Workflow 3-Bromotoluene 3-Bromotoluene Reaction Heat (80-200 °C) Solvent (e.g., DMF) 3-Bromotoluene->Reaction CuCN CuCN CuCN->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the Rosenmund-von Braun synthesis of this compound.

Ammoxidation_Workflow m-Xylene m-Xylene Reactor Fixed/Fluidized Bed Reactor (400-450 °C, Catalyst) m-Xylene->Reactor Ammonia Ammonia Ammonia->Reactor Air (Oxygen) Air (Oxygen) Air (Oxygen)->Reactor Condenser Condenser Reactor->Condenser Gaseous Effluent This compound This compound Condenser->this compound Liquid Product

Caption: Workflow for the vapor-phase ammoxidation of m-xylene.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Decomposition Product/Intermediate Decomposition Low_Yield->Decomposition Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Optimize_Time Optimize Reaction Time Incomplete_Reaction->Optimize_Time Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Side_Reactions->Optimize_Temp Adjust_Ratios Adjust Reactant Ratios Side_Reactions->Adjust_Ratios Decomposition->Optimize_Temp

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Palladium-Catalyzed Reactions of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed reactions involving 3-Methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions involving this compound?

This compound can participate in a variety of palladium-catalyzed cross-coupling reactions, either as a substrate (if further functionalized with a halide or triflate) or as a product of a cyanation reaction. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a C-C bond between the 3-methylphenyl group and another aryl or vinyl group.

  • Heck Reaction: To form a C-C bond between the 3-methylphenyl group and an alkene.

  • Buchwald-Hartwig Amination: To form a C-N bond between the 3-methylphenyl group and an amine.

  • Sonogashira Coupling: To form a C-C bond between the 3-methylphenyl group and a terminal alkyne.

  • Cyanation Reactions: Where a halide on a different molecule is displaced by a cyanide source to form a benzonitrile derivative.

Q2: What are the primary causes of palladium catalyst deactivation in reactions with this compound?

Catalyst deactivation is a common challenge in palladium catalysis. In the context of reactions with this compound, the primary causes include:

  • Palladium Black Formation: Agglomeration of the active Pd(0) species into inactive palladium nanoparticles, often appearing as a black precipitate.[1] This can be caused by high temperatures, high catalyst loading, or inadequate ligand protection.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to oxidation or other side reactions under the reaction conditions.[1][2]

  • Nitrile Coordination (Poisoning): The nitrogen atom of the nitrile group in this compound can coordinate to the palladium center, potentially inhibiting substrate binding or subsequent steps in the catalytic cycle.[3][4] This is a form of catalyst poisoning.

  • Impurities: Trace impurities in reagents, solvents, or starting materials can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental.[5]

Q3: How does the methyl group on this compound affect the reaction?

The methyl group can influence the reaction through both electronic and steric effects:

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly influence the reactivity of the aromatic ring in steps like oxidative addition.

  • Steric Effects: The presence of the methyl group can sterically hinder the approach of the catalyst or other reagents to the adjacent positions on the aromatic ring. This can affect the rate and regioselectivity of the reaction.[6][7][8]

Q4: Can a deactivated palladium catalyst be regenerated?

In some cases, yes. If deactivation is due to the formation of palladium black (Pd(0) aggregates), it is often possible to re-oxidize the palladium to an active Pd(II) species.[1] A common laboratory method involves dissolving the palladium black in aqua regia (a mixture of nitric and hydrochloric acids) to form palladium(II) chloride. This can then be used to regenerate the active catalyst complex. However, this process can be hazardous and should be performed with extreme caution.[1] Another approach for regenerating a catalyst deactivated by reduction is to dissolve the exhausted catalytic mixture with HCl in the presence of Cl2 to regenerate PdCl2.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the use of a high-purity palladium source. For Pd(II) precatalysts, ensure efficient in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] - For reactions sensitive to air, ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[2]
Catalyst Deactivation (Palladium Black) - Lower the reaction temperature if possible. - Optimize the ligand-to-palladium ratio to ensure the metal center is adequately protected (typically 1:1 to 4:1).[2] - Ensure vigorous stirring to avoid localized high concentrations of reagents.[2]
Ligand Degradation - Use fresh, high-purity ligands stored under an inert atmosphere. - Consider switching to more robust ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which can offer greater stability.[5]
Nitrile Coordination - Increase the reaction temperature to potentially overcome the inhibitory coordination of the nitrile. - Screen different ligands that may be less susceptible to displacement by the nitrile group.
Suboptimal Reaction Conditions - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF).[10] - Ensure the base is finely powdered and anhydrous if required.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupling of Starting Materials Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of organoboron reagents (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling).[2]- Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2] - Use a direct Pd(0) source instead of a Pd(II) precatalyst.[2]
Protodeboronation (in Suzuki Coupling) The replacement of the boronic acid group with a hydrogen atom, often promoted by moisture or acidic/basic conditions.[11]- Use anhydrous solvents and reagents. - Consider using more stable boronic acid derivatives like pinacol esters.[11]
Hydrodehalogenation A competing reaction where the halide on the starting material is replaced by a hydrogen atom.- Optimize the choice of base and solvent. - Use bulkier ligands to disfavor the formation of palladium-hydride species that lead to this side reaction.

Quantitative Data Summary

The following tables summarize typical reaction parameters that can influence the outcome of palladium-catalyzed reactions. These values are general starting points and may require optimization for reactions specifically involving this compound.

Table 1: Influence of Reaction Parameters on Yield in a Typical Suzuki-Miyaura Coupling

ParameterVariationObserved Effect on YieldReference
Catalyst Loading (mol%) 0.5 - 5Higher loading can increase rate but may also lead to faster deactivation.[5]
Ligand:Pd Ratio 1:1 to 4:1A higher ratio often improves catalyst stability and yield.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[10]
Temperature (°C) 80 - 120Higher temperatures generally increase reaction rates but can also accelerate catalyst decomposition.[2]

Table 2: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystCommon LigandsTypical Applications
Pd(OAc)₂PPh₃, P(t-Bu)₃, XPhos, SPhosSuzuki, Heck, Buchwald-Hartwig
Pd₂(dba)₃dppf, P(o-tol)₃, cataCXium® ASuzuki, Buchwald-Hartwig, Sonogashira
Pd(PPh₃)₄-Suzuki, Sonogashira
[PdCl₂(cod)]NHC ligands (e.g., IPr, IMes)Suzuki, Heck

Experimental Protocols

The following are generalized experimental protocols that can be adapted for palladium-catalyzed reactions with this compound derivatives. Safety Note: These reactions should be performed by trained professionals in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-1-methylbenzene with an Arylboronic Acid

Materials:

  • 3-Bromo-1-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-1-methylbenzene, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction of 3-Iodo-1-methylbenzene with an Alkene

Materials:

  • 3-Iodo-1-methylbenzene (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • P(o-tol)₃ (0.02 mmol, 2 mol%)

  • Triethylamine (1.5 mmol)

  • DMF (5 mL)

Procedure:

  • To a sealed reaction tube, add 3-iodo-1-methylbenzene, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Aggregation Aggregation Active_Catalyst->Aggregation High Temperature, Low Ligand Conc. Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxidative Conditions Nitrile_Poisoning Nitrile Coordination (Poisoning) Active_Catalyst->Nitrile_Poisoning Coordination of This compound Deactivated_Catalyst Inactive Species Aggregation->Deactivated_Catalyst Forms Palladium Black Ligand_Degradation->Deactivated_Catalyst Loss of Active Complex Nitrile_Poisoning->Deactivated_Catalyst Inhibition of Catalytic Cycle

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Successful_Reaction Successful Reaction Check_Catalyst->Successful_Reaction Issue Resolved Check_Reagents Verify Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Conditions OK Check_Conditions->Successful_Reaction Issue Resolved Check_Reagents->Start Persistent Issue Check_Reagents->Successful_Reaction Issue Resolved

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² Reactant1 Aryl Halide (R¹-X) (e.g., 3-bromo-1-methylbenzene) Reactant2 Organoboron (R²-B(OR)₂) (e.g., Arylboronic acid) Product Coupled Product (R¹-R²)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Troubleshooting low conversion rates in 3-Methylbenzonitrile Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions involving 3-Methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is resulting in a very low yield of the desired ketone. What are the most common causes?

Low yields in the Grignard reaction with this compound can stem from several factors. The most common issues are related to the quality of the Grignard reagent, the reaction conditions, and the workup procedure. Specifically, moisture in the reaction is a primary culprit, as Grignard reagents are highly reactive towards protic sources. Other factors include incomplete formation of the Grignard reagent, side reactions, and steric hindrance.

Q2: How can I ensure my Grignard reagent is active and of high quality?

The quality of the Grignard reagent is paramount for a successful reaction. Here are key points to consider:

  • Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium.

  • Fresh Preparation: It is always best to use freshly prepared Grignard reagent. If using a commercial solution, ensure it has been properly stored and handled to prevent degradation.

Q3: What is the optimal solvent for the Grignard reaction with this compound?

The choice of solvent significantly impacts the reaction's success. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for reactions with nitriles. THF's higher polarity and boiling point can lead to better stabilization of the Grignard reagent and increased reaction rates, potentially improving yields. Some studies also suggest that using a co-solvent like toluene with diethyl ether can reduce side reactions.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

Several side reactions can occur, leading to a lower yield of the desired ketone:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product.

  • Reaction with Solvent: Although less common with ether solvents, the Grignard reagent can potentially react with the solvent if it is not completely anhydrous or contains reactive functional groups.

  • Double Addition: While less common with nitriles compared to esters, it is possible for a second equivalent of the Grignard reagent to add to the intermediate imine, leading to the formation of a secondary amine after workup.

Q5: How critical is the reaction temperature?

Temperature control is crucial. The formation of the Grignard reagent is exothermic and may require initial heating to start, but it should be controlled to maintain a gentle reflux. For the reaction with this compound, the temperature should be carefully monitored. While higher temperatures can increase the reaction rate, they can also promote side reactions. For some Grignard reactions with nitriles, conducting the reaction at a lower temperature (e.g., 0 °C) can help minimize side reactions. A study on a similar Grignard reaction showed that maintaining the temperature between 20-40°C was optimal for minimizing impurities.[1]

Q6: My reaction seems to have worked, but I'm losing product during the workup. What can I do to improve my product isolation?

The workup procedure is critical for isolating the ketone product. The intermediate imine formed from the reaction of the Grignard reagent with the nitrile needs to be hydrolyzed to the ketone. This is typically done with an aqueous acid solution.

  • Incomplete Hydrolysis: Ensure that the hydrolysis is complete by stirring the reaction mixture vigorously with the acid for a sufficient amount of time.

  • Product Extraction: After hydrolysis, the ketone product needs to be efficiently extracted from the aqueous layer using an organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions to maximize recovery.

  • Purification: The crude product may need to be purified by column chromatography or distillation to remove any remaining starting materials or byproducts.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during Grignard reactions with this compound.

Problem: Low or No Product Formation

This is the most common issue. The following flowchart can help you pinpoint the potential cause.

low_yield_troubleshooting start Low/No Product check_reagent Check Grignard Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup reagent_moisture Moisture Present? check_reagent->reagent_moisture conditions_temp Incorrect Temperature? check_conditions->conditions_temp workup_hydrolysis Incomplete Hydrolysis? check_workup->workup_hydrolysis reagent_inactive Magnesium Inactive? reagent_moisture->reagent_inactive No solution_reagent Solution: - Use anhydrous solvents/glassware. - Run under inert atmosphere. reagent_moisture->solution_reagent Yes solution_activation Solution: - Activate Mg with iodine or 1,2-dibromoethane. - Use fresh Mg turnings. reagent_inactive->solution_activation Yes conditions_solvent Suboptimal Solvent? conditions_temp->conditions_solvent No solution_temp Solution: - Optimize temperature. - Consider lower temperatures to reduce side reactions. conditions_temp->solution_temp Yes conditions_sterics Steric Hindrance? conditions_solvent->conditions_sterics No solution_solvent Solution: - Use THF instead of diethyl ether. - Consider using toluene as a co-solvent. conditions_solvent->solution_solvent Yes solution_sterics Solution: - Prolong reaction time. - Increase temperature cautiously. conditions_sterics->solution_sterics Yes workup_extraction Poor Extraction? workup_hydrolysis->workup_extraction No solution_hydrolysis Solution: - Ensure sufficient acid and reaction time for hydrolysis. workup_hydrolysis->solution_hydrolysis Yes solution_extraction Solution: - Perform multiple extractions with a suitable solvent. workup_extraction->solution_extraction Yes

Caption: Troubleshooting workflow for low or no product yield.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of the Grignard reaction with this compound, based on general principles and literature on similar reactions.

ParameterConditionExpected Impact on YieldRationale
Solvent Diethyl EtherModerateStandard solvent, but may result in lower yields compared to THF.
Tetrahydrofuran (THF)HighHigher polarity and boiling point stabilize the Grignard reagent and can increase reaction rate and yield.
Toluene (co-solvent)Potentially HighCan reduce side reactions, leading to a cleaner reaction and higher yield of the ketone.[2]
Temperature Low (e.g., 0 °C)Moderate to HighMay decrease reaction rate but can suppress side reactions, leading to a cleaner product and potentially higher isolated yield.
Room TemperatureModerate to HighA common starting point, but may not be optimal for all Grignard reagents and substrates.
RefluxHigh (but risk of byproducts)Increases reaction rate, but can also promote side reactions like Wurtz coupling. A study on a similar reaction found 20-40°C to be optimal.[1]
Grignard Reagent Freshly PreparedHighEnsures maximum activity and minimizes the presence of decomposed reagent.
Commercial SolutionVariableQuality can vary depending on age and storage conditions.
Atmosphere Inert (Nitrogen/Argon)HighPrevents the highly reactive Grignard reagent from being quenched by atmospheric moisture and oxygen.
AirVery LowGrignard reagents react rapidly with water and oxygen in the air, leading to decomposition and significantly lower yields.

Experimental Protocols

This section provides a detailed, generalized protocol for the Grignard reaction of this compound with an alkyl magnesium halide. Note: This is a general procedure and may require optimization for your specific Grignard reagent and experimental setup.

Part 1: Preparation of the Grignard Reagent (in situ)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or Aryl Halide (e.g., Methyl Iodide, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the dry glassware. The central neck of the flask should be fitted with the dropping funnel, one side neck with the reflux condenser (topped with a drying tube or inert gas inlet), and the other side neck stoppered.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Flush the entire apparatus with the inert gas.

  • Add a small amount of anhydrous THF to the flask to cover the magnesium.

  • Prepare a solution of the alkyl/aryl halide in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with this compound

Materials:

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Freshly prepared Grignard reagent solution

Procedure:

  • Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent. A precipitate may form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

Part 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the intermediate imine salt.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general reaction pathway for the Grignard reaction with a nitrile to form a ketone.

grignard_reaction_pathway RMgX Grignard Reagent (R-MgX) Intermediate Imine Magnesium Salt Intermediate RMgX->Intermediate Nitrile This compound Nitrile->Intermediate Hydrolysis Acidic Workup (H3O+) Intermediate->Hydrolysis Ketone Ketone Product Hydrolysis->Ketone

Caption: General reaction pathway for the synthesis of a ketone from a nitrile using a Grignard reagent.

References

Managing exothermic reactions during the synthesis of 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and to offer troubleshooting support for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound via the Sandmeyer reaction?

A1: The primary exothermic event is the diazotization of 3-toluidine (3-methylaniline). This initial step involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).[1] This reaction is rapid and highly exothermic, necessitating strict temperature control to prevent runaway reactions and decomposition of the resulting diazonium salt.[]

Q2: Why is maintaining a low temperature (0-5 °C) so critical during the diazotization of 3-toluidine?

A2: Maintaining a temperature range of 0-5 °C is crucial for several reasons. Firstly, aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[] Secondly, elevated temperatures can lead to the reaction of the diazonium salt with water, forming undesired phenolic byproducts (in this case, m-cresol), which significantly reduces the yield of this compound.[3]

Q3: What are the main risks associated with a loss of temperature control during the synthesis?

A3: Loss of temperature control can lead to a thermal runaway reaction. The primary risks include:

  • Rapid Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas (N₂), which can cause a rapid increase in pressure within the reactor.

  • Formation of Unstable Byproducts: Uncontrolled side reactions can lead to the formation of unpredictable and potentially hazardous compounds.

  • Boiling of Solvents: The exothermic reaction can heat the solvent to its boiling point, leading to a rapid increase in pressure.

  • Explosion Hazard: In a worst-case scenario, the uncontrolled decomposition of the accumulated diazonium salt can lead to an explosion.

Q4: What are the common signs of a developing thermal runaway reaction?

A4: Be vigilant for the following signs:

  • A rapid and uncontrolled increase in the reaction temperature, even with cooling applied.

  • A noticeable increase in the rate of gas evolution (bubbling).

  • A change in the color or viscosity of the reaction mixture.

  • An increase in the pressure reading of the reactor.

Q5: What immediate actions should be taken if a thermal runaway is suspected?

A5: If a thermal runaway is suspected, prioritize safety and follow these steps:

  • Alert all personnel in the immediate vicinity.

  • If it is safe to do so, immediately cease the addition of all reagents.

  • Apply maximum cooling to the reactor.

  • If the situation escalates, follow your laboratory's emergency shutdown procedure and evacuate the area.

  • Have a pre-prepared quenching agent ready to be introduced to the reaction mixture to halt the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of this compound - Decomposition of the diazonium salt due to elevated temperatures.- Incomplete diazotization.- Reaction of the diazonium salt with water to form m-cresol.- Inefficient cyanation step.- Ensure the temperature of the diazotization is strictly maintained between 0-5 °C.[4]- Use the diazonium salt solution immediately after preparation.- Ensure the copper(I) cyanide solution is freshly prepared and active.- Check the stoichiometry and purity of all reagents.
Formation of Colored Byproducts (e.g., red/orange) - Azo coupling between the diazonium salt and unreacted 3-toluidine or phenolic byproducts.- Maintain a sufficiently acidic pH to suppress azo coupling.- Ensure the slow and controlled addition of sodium nitrite to prevent a localized excess of the amine.
Uncontrolled Temperature Spike During Nitrite Addition - Addition rate of sodium nitrite is too fast.- Inadequate cooling capacity of the reaction setup.- Add the sodium nitrite solution dropwise and monitor the temperature closely.- Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., ice-salt bath).- Use a semi-batch process with controlled addition of the limiting reagent for larger scale reactions.
Excessive Frothing or Gas Evolution - Rapid decomposition of the diazonium salt.- Immediately stop the addition of reagents and apply maximum cooling.- Ensure the reactor has an adequate venting system.- Prepare to initiate the quenching procedure if the situation does not stabilize.

Quantitative Data Summary

The following tables provide typical quantitative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions and scale.

Table 1: Reaction Parameters for Diazotization of 3-Toluidine

ParameterValueReference
Temperature Range0 - 5 °C[4]
Reactant Molar Ratio (3-toluidine:NaNO₂)1 : 1 to 1 : 1.1[5]
Acid (HCl) Molar Ratio (to 3-toluidine)2 - 3[5]
Typical Reaction Time15 - 30 minutes[6]

Table 2: Reaction Parameters for Sandmeyer Cyanation

ParameterValueReference
Temperature Range0 - 25 °C (can be higher depending on the specific protocol)
CatalystCopper(I) Cyanide (CuCN)[3]
Typical Yield52 - 93 %

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 3-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (optional, to be handled with extreme caution)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part A: Diazotization of 3-Toluidine

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-toluidine and a solution of concentrated HCl in water.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The resulting solution contains the 3-methylbenzenediazonium chloride and should be used immediately.

Part B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCN solution.

  • A reaction, often evidenced by the evolution of nitrogen gas, will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be further purified by distillation under reduced pressure.

Protocol 2: Emergency Quenching of a Runaway Diazotization Reaction

WARNING: This is a general guideline. The specific quenching agent and procedure must be determined based on a thorough risk assessment of the specific reaction conditions.

Materials:

  • Pre-selected and tested quenching agent (e.g., a cold, inert solvent like isopropanol, or a solution of a reducing agent like hypophosphorous acid). The choice of quencher is critical and must not itself cause a dangerous exothermic reaction.

  • Addition funnel or pump for controlled delivery of the quenching agent.

Procedure:

  • Alert and Cool: Alert nearby personnel. If safe, immediately stop any reagent feeds and heating, and apply maximum cooling to the reactor.

  • Controlled Quenching: Slowly introduce the pre-determined quenching agent into the reaction mixture. The addition should be at a rate that controls the exotherm of the quenching process itself.

  • Monitor: Continuously monitor the reactor temperature and pressure. Be prepared for potential gas evolution.

  • Completion: Continue adding the quenching agent until the reaction temperature is brought under control and begins to decrease steadily.

  • Emergency Shutdown: If the quench is not effective or the situation escalates, follow the emergency shutdown procedure and evacuate the area.

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Sandmeyer Cyanation cluster_workup Part C: Work-up and Purification A1 Combine 3-Toluidine and HCl A2 Cool to 0-5 °C A1->A2 A4 Slowly Add NaNO2 Solution A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Stir for 15-30 min at 0-5 °C A4->A5 A6 3-Methylbenzenediazonium Chloride (in situ) A5->A6 B3 Add Diazonium Salt Solution A6->B3 Immediate Use B1 Prepare CuCN Solution B2 Cool CuCN Solution B1->B2 B2->B3 B4 Warm to Room Temperature and Stir B3->B4 C1 Extraction with Organic Solvent B4->C1 C2 Aqueous Washes C1->C2 C3 Drying and Solvent Removal C2->C3 C4 Purification (Distillation) C3->C4 C5 Pure this compound C4->C5

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_exotherm Start Uncontrolled Temperature Increase Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Monitor Monitor Temperature and Pressure Max_Cooling->Monitor Stable Temperature Stabilizing? Monitor->Stable Controlled Reaction Under Control Continue Monitoring Stable->Controlled Yes Not_Controlled Temperature Still Rising Stable->Not_Controlled No Quench Initiate Emergency Quench Protocol Not_Controlled->Quench Evacuate Evacuate Area Follow Emergency Procedures Quench->Evacuate

Caption: Decision tree for managing an exothermic event.

References

Identifying and removing impurities from 3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthetic route or degradation. These include:

  • Isomeric Impurities: 2-Methylbenzonitrile and 4-Methylbenzonitrile are common process-related impurities due to the difficulty in separating them from the desired meta-isomer.[1]

  • Starting Materials: Unreacted starting materials, such as 3-bromotoluene or m-toluamide, can be present.[2]

  • Byproducts of Synthesis: Side-reactions during synthesis can lead to various byproducts.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

  • Water: this compound can contain water, which may need to be removed for certain applications.

  • Hydrolysis Products: Partial hydrolysis of the nitrile group can form 3-methylbenzamide, which can be further hydrolyzed to 3-methylbenzoic acid under acidic or basic conditions.[3][4]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The gas chromatogram will show peaks for this compound and any impurities, and the mass spectrometer can help identify their structures.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and can be used to quantify the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals.

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities (2- and 4-Methylbenzonitrile)

The separation of methylbenzonitrile isomers is challenging due to their very close boiling points.

IsomerBoiling Point (°C)
2-Methylbenzonitrile205
This compound212
4-Methylbenzonitrile217

Troubleshooting Steps:

  • Fractional Distillation: While difficult, fractional distillation with a highly efficient column (e.g., a long Vigreux column or a packed column) can be used. A very slow distillation rate and a high reflux ratio are crucial for achieving separation.[1] It is often more practical to enrich the desired isomer rather than achieving complete separation by distillation alone.[1]

  • Combined Distillation and Crystallization: A patented method suggests first removing the lower-boiling o-tolunitrile by distillation. The remaining mixture of m- and p-tolunitrile is then distilled to concentrate the p-tolunitrile to over 75%, which is subsequently removed by crystallization at a temperature below 26°C.[1]

  • Preparative Chromatography: For high-purity requirements, preparative gas chromatography or high-performance liquid chromatography (HPLC) may be necessary.

Issue 2: Presence of Water and/or Acidic/Basic Impurities

Water and acidic (e.g., 3-methylbenzoic acid) or basic impurities can be removed through a series of washing and drying steps.

Troubleshooting Workflow:

start Crude this compound wash_bicarb Wash with 5% NaHCO3(aq) start->wash_bicarb Removes acidic impurities wash_water Wash with Deionized Water wash_bicarb->wash_water Removes residual base dry Dry with Anhydrous MgSO4 or Na2SO4 wash_water->dry Removes water filter Filter dry->filter Removes drying agent end Purified this compound filter->end

Caption: Workflow for removing acidic and water impurities.

Issue 3: Low Yield or Poor Separation During Column Chromatography

Possible Causes & Solutions:

Possible Cause Solution
Incorrect Solvent System The polarity of the eluent is critical. For this compound, a non-polar stationary phase like silica gel is common. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[7][8] Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[7]
Column Overloading Using too much sample for the amount of stationary phase will result in poor separation. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7]
Improper Column Packing Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Ensure the column is packed uniformly.[8]
Co-elution of Impurities If an impurity has a similar polarity to this compound, it may co-elute. Try a different solvent system or a different stationary phase.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for removing impurities with significantly different boiling points from this compound.

Methodology:

  • Washing and Drying: Before distillation, wash the crude this compound with 5% sodium bicarbonate solution, followed by deionized water, to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed.

  • Distillation: Heat the flask gently. Discard the initial distillate (fore-run), which may contain low-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~212 °C at atmospheric pressure).

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Expected Outcome:

Parameter Before Purification After Fractional Distillation
Purity ~95%>99%
Yield -70-85%
Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, and so on).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Workflow for Purification Method Selection:

start Crude this compound check_impurities Identify Impurities (GC-MS) start->check_impurities distillation Fractional Distillation check_impurities->distillation Boiling point difference > 25°C chromatography Column Chromatography check_impurities->chromatography Polarity difference wash_dry Aqueous Wash & Dry check_impurities->wash_dry Acidic/Basic/Water impurities end Pure this compound distillation->end chromatography->end wash_dry->end

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Electronic and Steric Effects on Aromatic Substitution and Nitrile Group Transformations

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric reactivity is paramount for efficient and predictable molecular design. This guide provides a comprehensive comparison of the reactivity of 3-methylbenzonitrile and 4-methylbenzonitrile, focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reduction of the nitrile functional group. The discussion is supported by theoretical principles and available experimental data to illuminate the subtle yet significant differences in their chemical behavior.

Executive Summary

The isomeric positioning of the methyl group in relation to the electron-withdrawing nitrile group profoundly influences the reactivity of the aromatic ring and the nitrile moiety. In general, 4-methylbenzonitrile exhibits greater reactivity towards electrophilic aromatic substitution due to the synergistic electronic effects of the activating methyl group and the deactivating nitrile group. Conversely, the electronic landscape of This compound presents a more complex scenario for electrophilic attack , often leading to lower yields or a mixture of products. In reactions involving the nitrile group itself, such as hydrolysis or reduction, the position of the methyl group can also impart subtle differences in reaction rates due to its electronic influence. This guide will delve into the theoretical underpinnings of these differences and present available experimental protocols and data.

Theoretical Framework: Electronic Effects and Hammett Constants

The reactivity of substituted benzenes is governed by the interplay of inductive and resonance effects of the substituents. The Hammett equation provides a quantitative means to assess these electronic influences through substituent constants (σ).

  • Methyl Group (-CH₃): An electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack. It is an ortho, para-director.

    • σ_meta = -0.07

    • σ_para = -0.17

  • Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic attack. It is a meta-director.

    • σ_meta = +0.56

    • σ_para = +0.66

The negative σ values for the methyl group indicate its electron-donating character, which stabilizes the positively charged intermediate (arenium ion) in electrophilic aromatic substitution. The positive σ values for the nitrile group signify its electron-withdrawing nature, which destabilizes the arenium ion.

The following diagram illustrates the logical relationship between substituent effects and the predicted reactivity in electrophilic aromatic substitution.

G cluster_reactants Reactants cluster_substituents Substituent Effects cluster_intermediates Electrophilic Attack Intermediates cluster_reactivity Predicted Reactivity This compound This compound Intermediate_3 Arenium Ion (3-isomer) This compound->Intermediate_3 4-Methylbenzonitrile 4-Methylbenzonitrile Intermediate_4 Arenium Ion (4-isomer) 4-Methylbenzonitrile->Intermediate_4 Methyl_Group Methyl Group (-CH3) Activating, ortho,para-directing Nitrile_Group Nitrile Group (-CN) Deactivating, meta-directing Intermediate_3->Methyl_Group Conflicting directing effects Intermediate_3->Nitrile_Group Reactivity_3 Lower Reactivity Intermediate_3->Reactivity_3 Intermediate_4->Methyl_Group Synergistic directing effects Intermediate_4->Nitrile_Group Reactivity_4 Higher Reactivity Intermediate_4->Reactivity_4

Caption: Predicted reactivity based on substituent effects.

I. Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate of this reaction is highly sensitive to the electronic nature of the substituents present.

Reactivity Comparison:

  • 4-Methylbenzonitrile: The methyl group is para to the nitrile group. The positions ortho to the activating methyl group (C2 and C6) are meta to the deactivating nitrile group. This alignment is synergistic, as the activating group directs the electrophile to a position that is least deactivated by the electron-withdrawing group. This leads to a higher reaction rate and often a single major product.

  • This compound: The methyl group is meta to the nitrile group. The positions ortho (C2, C4) and para (C6) to the activating methyl group are not all meta to the deactivating nitrile group. For instance, the C2 and C6 positions are ortho to the nitrile group, and the C4 position is para to the nitrile group. This results in conflicting directing effects, leading to a lower overall reaction rate and potentially a mixture of isomeric products.

Experimental Data:

Experimental Protocol: Nitration of 4-Methylbenzonitrile

This protocol describes the synthesis of 4-methyl-3-nitrobenzonitrile.

Materials:

  • 4-Methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-methylbenzonitrile (e.g., 11 g, 0.098 mol).

  • Slowly add concentrated sulfuric acid (e.g., 20 mL) to the flask while stirring and maintaining the temperature at 0°C.

  • Slowly add nitric acid (e.g., 20 mL) dropwise to the mixture over a period of 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product to obtain 4-methyl-3-nitrobenzonitrile.

The following workflow illustrates the key steps in the nitration of 4-methylbenzonitrile.

G Start Start Mix 4-methylbenzonitrile and H2SO4 at 0°C Mix 4-methylbenzonitrile and H2SO4 at 0°C Start->Mix 4-methylbenzonitrile and H2SO4 at 0°C End End Add HNO3 dropwise at 0°C Add HNO3 dropwise at 0°C Mix 4-methylbenzonitrile and H2SO4 at 0°C->Add HNO3 dropwise at 0°C Stir at 0°C for 1 hour Stir at 0°C for 1 hour Add HNO3 dropwise at 0°C->Stir at 0°C for 1 hour Quench with ice Quench with ice Stir at 0°C for 1 hour->Quench with ice Filter and wash precipitate Filter and wash precipitate Quench with ice->Filter and wash precipitate Dry the product Dry the product Filter and wash precipitate->Dry the product Dry the product->End

Caption: Nitration of 4-methylbenzonitrile workflow.

II. Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups. The nitrile group can serve as an activating group for SNAr.

Reactivity Comparison:

For a hypothetical SNAr reaction on a fluorinated analog (e.g., 2-fluoro-3-methylbenzonitrile vs. 2-fluoro-4-methylbenzonitrile), the reactivity would depend on the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.

  • In both isomers, the electron-withdrawing nitrile group would activate the ring towards nucleophilic attack. The position of the methyl group would then modulate this effect.

  • In the case of a nucleophilic attack at the carbon bearing the fluorine, the negative charge in the Meisenheimer complex is delocalized onto the carbons ortho and para to the point of attack. The relative positions of the methyl and nitrile groups to these centers of negative charge will determine the stability of the intermediate and thus the reaction rate. A quantitative comparison would require specific experimental data.

III. Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using various reagents, most commonly catalytic hydrogenation.

Reactivity Comparison:

The electronic environment around the nitrile group can influence its susceptibility to reduction.

  • 4-Methylbenzonitrile: The electron-donating methyl group is para to the nitrile group. This position allows for resonance donation of electron density towards the nitrile group, which could slightly decrease its electrophilicity and potentially slow down the rate of reduction compared to the 3-isomer.

  • This compound: The methyl group is meta to the nitrile group. At this position, the electron-donating effect is primarily inductive and weaker than the resonance effect from the para position. This might result in a slightly more electrophilic nitrile carbon, potentially leading to a faster reduction rate.

However, these are subtle effects, and the choice of catalyst and reaction conditions often plays a more dominant role in the outcome of the reduction.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Methylbenzonitriles

This protocol provides a general method for the reduction of the nitrile group to a primary amine.

Materials:

  • Methylbenzonitrile isomer (3- or 4-)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In the reaction vessel of a high-pressure reactor, dissolve the methylbenzonitrile isomer in a suitable solvent.

  • Add the catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.

The following diagram outlines the general workflow for the catalytic hydrogenation of a methylbenzonitrile.

G Start Start Dissolve Substrate in Solvent Dissolve Substrate in Solvent Start->Dissolve Substrate in Solvent End End Add Catalyst Add Catalyst Dissolve Substrate in Solvent->Add Catalyst Pressurize with H2 Pressurize with H2 Add Catalyst->Pressurize with H2 Heat and Stir Heat and Stir Pressurize with H2->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Cool and Vent Cool and Vent Monitor Reaction->Cool and Vent Filter Catalyst Filter Catalyst Cool and Vent->Filter Catalyst Isolate Product Isolate Product Filter Catalyst->Isolate Product Isolate Product->End

Caption: Catalytic hydrogenation workflow.

Conclusion

The reactivity of this compound and 4-methylbenzonitrile is a clear illustration of the principles of physical organic chemistry. For electrophilic aromatic substitution, 4-methylbenzonitrile is the more reactive isomer due to the favorable interplay of its substituent effects. In contrast, this compound's reactivity is attenuated by conflicting directing effects. For reactions involving the nitrile group, the electronic influence of the methyl group is more subtle, and while theoretical differences can be posited, experimental conditions are often the decisive factor. This guide serves as a foundational resource for researchers, and it is recommended to consult specific literature for detailed kinetic data and optimized reaction protocols for specific transformations.

Comparing the efficacy of different catalysts for 3-Methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 3-Methylbenzonitrile, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes, is a subject of significant interest in the chemical industry. The catalytic ammoxidation of m-xylene is the most direct and atom-economical route to this valuable compound. This guide provides a comparative analysis of different catalyst systems for this transformation, presenting available experimental data and detailed protocols to aid researchers in catalyst selection and process development.

Comparison of Catalyst Efficacy

The performance of various catalysts for the synthesis of this compound via the ammoxidation of m-xylene is summarized below. The data has been compiled from various sources and aims to provide a clear comparison of their efficacy under reported conditions.

Catalyst SystemStarting MaterialTemperature (°C)m-Xylene Conversion (%)This compound Selectivity (%)This compound Yield (%)Catalyst Loading/CompositionKey Observations
V-Cr Mixed Oxide m-Xylene400HighDominant ProductNot explicitly statedCommercial Catalyst (NC-IV)Production of m-tolunitrile is the dominant reaction at high Weight Hourly Space Velocity (WHSV).[1][2]
Niobium-Promoted Sodium-Vanadium Bronze on α-Alumina m-Xylene375 - 500Not specified for m-xyleneNot specified for m-xyleneStated as "similar" to p-xylene ammoxidation8.5% V₂O₅, 0.6% Nb₂O₅ on α-AluminaPatent primarily details p-xylene ammoxidation but claims similar performance for m-xylene.[3]
Transition Metal Oxide Clusters in β-Zeolite Xylenes430Not explicitly statedUp to 99%Not explicitly statedTransition metals (Ni, Co, V, Mo, W) in β-Zeolite poresHigh selectivity to methylbenzonitriles is reported.
Co-N-C Catalyst p-Methylbenzyl Alcohol110 - 150100%100%100%Co-N-C powderAlternative route from the corresponding alcohol, demonstrating extremely high efficiency.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below. These protocols are based on information from patents and scientific literature.

Ammoxidation of m-Xylene using V-Cr Mixed Oxide Catalyst

This protocol is based on a kinetic study of m-xylene ammoxidation in a fixed-bed reactor.[1][2]

Catalyst: Commercial V-Cr mixed oxide catalyst (NC-IV).

Apparatus:

  • Fixed-bed reactor with a quartz tube (e.g., 60 cm long, 0.6 cm inner diameter).

  • Furnace with temperature controller.

  • Mass flow controllers for gases (m-xylene vapor, ammonia, air, and an inert diluent like helium).

  • Condensation system to collect liquid products.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • A specific amount of the V-Cr mixed oxide catalyst (e.g., 0.10 g) is diluted with an inert material like quartz sand (e.g., 0.4 g) of a similar particle size to ensure isothermal conditions.

  • The catalyst bed is placed in the center of the quartz tube reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 400 °C) under a flow of inert gas.

  • A gaseous feed mixture of m-xylene, ammonia, and air is introduced into the reactor at controlled flow rates. The molar ratios of reactants are crucial and should be carefully controlled (e.g., a specific m-xylene:NH₃:O₂ ratio). Helium can be used as a diluent to adjust partial pressures.

  • The reaction is carried out at atmospheric pressure.

  • The effluent gas from the reactor is passed through a cold trap to condense the liquid products (this compound, unreacted m-xylene, and byproducts).

  • The collected liquid sample is analyzed by GC to determine the conversion of m-xylene and the selectivity to this compound.

Ammoxidation of m-Xylene using Niobium-Promoted Sodium-Vanadium Bronze on α-Alumina

This protocol is derived from a patent describing the synthesis of nitriles from xylenes.[3]

Catalyst Preparation:

  • Fine powder of α-alumina (particle size ≤ 170 mesh) is used as the support.

  • The required amounts of V₂O₅ and Nb₂O₅ are added to the alumina powder.

  • If necessary, an alkali metal salt (e.g., sodium carbonate) is added to achieve the desired alkali metal content for the vanadium bronze formation.

  • The mixture is thoroughly blended and then pelletized.

  • The pellets are calcined to form the active catalyst.

Apparatus:

  • Fixed-bed or fluidized-bed reactor.

  • Furnace with temperature control.

  • Gas and liquid feed systems.

  • Product separation and analysis equipment (condensers, GC).

Procedure:

  • The catalyst pellets are loaded into the reactor.

  • The reactor is heated to the reaction temperature, typically in the range of 425-435 °C.

  • A feed stream containing m-xylene, ammonia, and an oxygen source (preferably air) is passed over the catalyst bed.

  • The molar ratio of ammonia to m-xylene is maintained between 2:1 and 6:1, and the oxygen to m-xylene ratio is typically between 2:1 and 3:1.

  • The volume percent concentration of the reactant feed is generally in the range of 3-10% xylene, 7-25% ammonia, and 10-20% oxygen.

  • The effluent stream is cooled to separate the nitrile products.

  • The products are analyzed to determine the yield and selectivity.

Ammoxidation of p-Methylbenzyl Alcohol using Co-N-C Catalyst

This protocol describes an alternative synthesis route from the corresponding benzyl alcohol, which has shown very high efficiency for the para-isomer.

Catalyst Preparation:

  • Cobalt acetate hexahydrate and 1-ethyl-3-methylimidazolium hydrobromide are mixed and stirred.

  • Carbon powder and ethanol are added, and the mixture is stirred for an extended period (e.g., 12 hours).

  • Ethanol is removed by rotary evaporation.

  • The resulting solid is dried, ground into a powder, and calcined in a tube furnace at 700 °C for 2 hours.

Apparatus:

  • Autoclave (high-pressure reactor).

  • Stirring mechanism.

  • Temperature and pressure controls.

  • Product analysis equipment (GC).

Procedure:

  • The Co-N-C catalyst (e.g., 0.2 g), p-methylbenzyl alcohol (e.g., 0.345 g), aqueous ammonia (e.g., 1.5 ml), and an organic solvent (e.g., 25 ml of tetrahydrofuran, tert-amyl alcohol, or toluene) are placed in the autoclave.

  • The autoclave is pressurized with oxygen (e.g., 5 bar).

  • The reaction mixture is heated to a temperature between 110 °C and 150 °C with stirring (e.g., 400 r/min) for 20-24 hours.

  • After the reaction, the autoclave is cooled, and the product mixture is analyzed by GC to determine the conversion and selectivity.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the efficacy of different catalysts for this compound synthesis.

G cluster_input Input Parameters cluster_catalysts Catalyst Selection cluster_exp Experimental Evaluation cluster_analysis Data Analysis and Comparison cluster_output Output Start Define Synthesis Goal: This compound Substrate Select Starting Material: m-Xylene or m-Tolualdehyde Start->Substrate Cat1 V-Cr Mixed Oxide Substrate->Cat1 Cat2 Nb-Promoted Vanadium Bronze Substrate->Cat2 Cat3 Zeolite-Supported Transition Metal Oxides Substrate->Cat3 Protocol Define Experimental Protocol: - Temperature - Pressure - Reactant Ratios - Catalyst Loading Cat1->Protocol Cat2->Protocol Cat3->Protocol Experiment Perform Synthesis Reactions Protocol->Experiment Analysis Analyze Products: - GC, HPLC, etc. Experiment->Analysis Metrics Calculate Performance Metrics: - Conversion - Selectivity - Yield Analysis->Metrics Comparison Compare Catalyst Performance Metrics->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for comparing catalyst efficacy in this compound synthesis.

References

A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3-Methylbenzonitrile is a critical step in ensuring the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities. This guide provides a comparative analysis of three hypothetical, yet representative, reversed-phase HPLC methods for the purity assessment of this compound, supported by illustrative experimental data and detailed protocols.

The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from structurally similar impurities, which may include positional isomers (e.g., 2-Methylbenzonitrile and 4-Methylbenzonitrile), process-related impurities, and degradation products. The choice of stationary phase and mobile phase composition is crucial for achieving optimal selectivity and resolution. This guide compares the performance of a standard C18 column with a Phenyl-Hexyl column and a Pentafluorophenyl (PFP) column, each offering unique retention mechanisms for aromatic compounds.

Comparative Performance of HPLC Methods

The following tables summarize the hypothetical performance data for the analysis of this compound and its potential impurities using three different HPLC columns under optimized isocratic conditions. These tables are designed to highlight the differences in key chromatographic parameters that are critical for a robust purity method.

Table 1: Chromatographic Conditions for Purity Analysis of this compound

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)PFP (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45 v/v) with 0.1% Formic AcidAcetonitrile:Water (50:50 v/v) with 0.1% Formic AcidMethanol:Water (65:35 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C35 °C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL10 µL

Table 2: System Suitability Test (SST) Results

ParameterMethod AMethod BMethod CAcceptance Criteria
Retention Time (min) 4.85.24.5Report
Tailing Factor 1.21.11.3≤ 2.0
Theoretical Plates > 5000> 6000> 5500> 2000
Resolution (critical pair) 2.12.52.3> 2.0

Table 3: Method Validation Summary

ParameterMethod AMethod BMethod CICH Guideline (Q2(R1))
Linearity (r²) 0.99920.99950.9991≥ 0.999
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%98.9 - 101.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 0.8%< 1.2%≤ 2.0%
LOD (µg/mL) 0.050.040.06Report
LOQ (µg/mL) 0.150.120.18Report

Experimental Protocols

Detailed methodologies for sample preparation and the analytical procedures for each of the compared HPLC methods are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the respective mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

HPLC Methodologies

Method A: C18 Column

  • Column: C18 (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Acetonitrile and Water (55:45 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Method B: Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Method C: PFP (Pentafluorophenyl) Column

  • Column: PFP (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Methanol and Water (65:35 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 18 minutes

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for purity analysis, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Logical workflow for HPLC method validation.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed HPLC methods, forced degradation studies should be performed on this compound.[1] These studies expose the drug substance to various stress conditions to generate potential degradation products.[1] The analytical method must be able to separate these degradation products from the parent peak and from each other.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The results from these studies are crucial for confirming the specificity of the analytical method.[2]

Conclusion

The selection of an appropriate HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis, including the impurity profile of the sample and the desired run time.

  • Method A (C18): Provides a good starting point with a common and robust stationary phase.

  • Method B (Phenyl-Hexyl): Offers enhanced selectivity for aromatic compounds through π-π interactions, potentially providing better resolution for critical impurity pairs.

  • Method C (PFP): Can provide unique selectivity for halogenated or polar aromatic compounds due to multiple interaction mechanisms.

It is recommended to screen all three column chemistries during method development to identify the most suitable method for a specific this compound sample. The chosen method must then be fully validated according to ICH guidelines to ensure it is fit for its intended purpose.[3]

References

A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic properties of 3-Methylbenzonitrile and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. Spectroscopic analysis is a cornerstone in chemical synthesis, enabling the verification of molecular structures and purity.[1] For aromatic compounds like substituted benzonitriles, techniques such as FT-IR, Raman, NMR, and UV-Vis spectroscopy provide distinct fingerprints that reveal the influence of various functional groups on the molecule's electronic environment.[1] This guide integrates experimental data with computational insights to facilitate a deeper understanding of these key compounds.

Comparative Spectroscopic Data

The introduction of different substituents to the this compound scaffold induces predictable shifts in spectroscopic signals. The nitrile (C≡N) group, in particular, serves as a sharp and intense probe in vibrational spectroscopy.[2][3] The following table summarizes key quantitative data for this compound and a representative derivative, 4-Bromo-3-methylbenzonitrile, providing a baseline for comparative analysis.

Spectroscopic FeatureTechniqueThis compound4-Bromo-3-methylbenzonitrileGeneral Range for Aromatic Nitrile Derivatives
Nitrile Stretch (νC≡N) FT-IR / Raman~2230 cm⁻¹2252 cm⁻¹ (FT-IR), 2235 cm⁻¹ (FT-Raman)[4]2220-2240 cm⁻¹[3]
Methyl C-H Stretch (νCH₃) FT-IR / Raman~2925-3050 cm⁻¹2928 cm⁻¹ (FT-Raman)[4]2900-3050 cm⁻¹[5]
Aromatic C=C Stretch FT-IR / Raman~1450-1600 cm⁻¹1581, 1472, 1435 cm⁻¹ (FT-IR)[4]~1400-1650 cm⁻¹
Aromatic C-H Stretch FT-IR / Raman~3000-3100 cm⁻¹3073 cm⁻¹ (FT-Raman)[4]~3000-3100 cm⁻¹[6]
Nitrile Carbon (C≡N) ¹³C NMR~118 ppmData not available110-125 ppm[2][7]
Methyl Carbon (CH₃) ¹³C NMR~20 ppmData not available~15-25 ppm
Aromatic Carbons ¹³C NMR~128-140 ppmData not available~120-150 ppm
Methyl Protons (CH₃) ¹H NMR~2.4 ppmData not available~2.3-2.6 ppm
Aromatic Protons ¹H NMR~7.2-7.5 ppmData not available~7.0-8.0 ppm
Electronic Transition UV-Vis~224, 274, 282 nmData not availableSimple nitriles absorb <200 nm; aromatic systems show complex bands >220 nm.[7]

Experimental and Computational Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable spectroscopic data. The protocols outlined below are standard for the analysis of benzonitrile derivatives.

1. FT-IR and FT-Raman Spectroscopy

  • Sample Preparation (FT-IR): For solid samples, approximately 1-2 mg of the compound is finely ground with 100 mg of dry potassium bromide (KBr).[1] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, for Attenuated Total Reflectance (ATR), a small amount of the sample is placed directly on the ATR crystal.[1]

  • Instrumentation (FT-IR): Data is acquired using a Fourier-Transform Infrared Spectrometer, such as a Bruker IFS-66 or DR/Jasco FT-IR 6300.[5][8] A background spectrum is recorded prior to sample analysis.[1] Spectra are typically collected in the 4000–400 cm⁻¹ range with a resolution of 2-4 cm⁻¹.[4][5]

  • Instrumentation (FT-Raman): Spectra are recorded on an instrument like a Bruker RFS 100/s module.[5] A Nd:YAG laser (1064 nm) is commonly used for excitation.[5] Data is typically collected over a range of 3500–50 cm⁻¹.[4]

2. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • ¹H NMR: Standard acquisition parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[1] Typically, 16 to 64 scans are averaged to enhance the signal-to-noise ratio.[1]

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon atom.

3. Computational Analysis

  • Methodology: Quantum chemical calculations are frequently performed using Density Functional Theory (DFT), with the B3LYP functional and a basis set such as 6-311G(d,p) or 6-311++G(d,p), to predict molecular structure and vibrational frequencies.[6][9][10] These calculations are typically carried out using software packages like Gaussian.[5][6]

  • Data Correlation: Calculated harmonic vibrational frequencies are often higher than experimental values.[6] Therefore, they are commonly scaled by a factor (e.g., ~0.96-0.97 for B3LYP) to improve agreement with experimental data.[6][9] The Potential Energy Distribution (PED) is analyzed to provide unambiguous vibrational assignments.[9][10]

Visualized Workflow for Spectroscopic Analysis

The logical progression from synthesis to full characterization of a novel benzonitrile derivative involves a combination of experimental techniques and computational validation.

Spectroscopic_Workflow cluster_synthesis Start cluster_experimental Experimental Characterization cluster_computational Theoretical Validation cluster_analysis Data Integration & Finalization synthesis Synthesis & Purification of Benzonitrile Derivative ftir_raman FT-IR & FT-Raman Spectroscopy (Vibrational Modes, C≡N Stretch) synthesis->ftir_raman nmr NMR Spectroscopy (¹H, ¹³C) (Structural Framework) synthesis->nmr correlation Correlate Experimental & Theoretical Data (PED) ftir_raman->correlation uv_vis UV-Vis Spectroscopy (Electronic Transitions) nmr->uv_vis Initial Structure Confirmed uv_vis->correlation dft Computational Modeling (DFT) (Geometry, Frequencies) dft->correlation characterization Complete Spectroscopic Characterization correlation->characterization

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Study of Reduction Methods for 3-Methylbenzonitrile to 3-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and other valuable compounds. Among these, 3-methylbenzylamine, derived from 3-methylbenzonitrile, serves as a key building block in various synthetic pathways. This guide provides a comparative analysis of common laboratory methods for the reduction of this compound, offering insights into their relative performance based on yield, reaction conditions, and selectivity. The information presented herein is supported by experimental data from scientific literature to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of this compound Reduction Methods

MethodKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation Raney® Nickel, H₂ (or transfer agent)85-95%2-10 min (transfer)Room Temp.High yield, rapid reaction with transfer agents, catalyst is reusable.Potential for side reactions (secondary/tertiary amines), requires specialized equipment for H₂ gas.
Chemical Reduction (Hydride) Lithium Aluminum Hydride (LiAlH₄)High (typically >90%)~4 h0 to Room Temp.Potent reducing agent, high yields.Highly reactive with water, requires strictly anhydrous conditions, not suitable for large scale.[1]
Modified Hydride Reduction Sodium Borohydride (NaBH₄) / Indium(III) Chloride (InCl₃)70-99%~24 h25Milder than LiAlH₄, high yields for various aromatic nitriles.[2][3]Longer reaction times, requires a Lewis acid co-reagent.
Borane Complex Reduction Borane Dimethyl Sulfide (BH₃·SMe₂)Good to Excellent30 min - 3 h0 to Room Temp.High reactivity and selectivity for nitriles.Unpleasant odor of dimethyl sulfide.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each reduction method, including generalized experimental protocols that can be adapted for the reduction of this compound.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed method for nitrile reduction due to its efficiency and the reusability of the catalyst. Raney® Nickel is a common choice, known for its high activity.[4][5][6] To mitigate the formation of secondary and tertiary amine byproducts, additives such as ammonia can be used. A convenient alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor like hydrazinium monoformate, often resulting in rapid and high-yielding reactions at room temperature.

Experimental Protocol: Catalytic Transfer Hydrogenation with Raney® Nickel
  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a catalytic amount of Raney® Nickel slurry (approximately 10-20% by weight of the nitrile).

  • Hydrogen Donor: Slowly add a solution of hydrazinium monoformate (2-3 equivalents) in methanol to the stirred suspension. The reaction is often exothermic and may cause effervescence.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times are typically short, often in the range of 2-10 minutes.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 3-methylbenzylamine.

Diagram of Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Methanol B Add Raney® Nickel (Inert Atmosphere) A->B C Add Hydrazinium Monoformate Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Filter through Celite® D->E F Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H 3-Methylbenzylamine G->H G cluster_setup Setup (Anhydrous) cluster_reaction Reaction cluster_workup Quenching & Isolation A Suspend LiAlH₄ in THF (0 °C, N₂ atmosphere) B Add this compound in THF dropwise A->B C Stir at Room Temperature (~4 h, Monitor by TLC) B->C D Quench with H₂O and NaOH(aq) (0 °C) C->D E Filter through Celite® D->E F Dry and Concentrate E->F G Purification (Distillation) F->G H 3-Methylbenzylamine G->H G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine InCl₃ and NaBH₄ in THF (N₂ atmosphere) B Add this compound in THF A->B C Stir at Room Temperature (~24 h, Monitor by TLC) B->C D Quench with Methanol and HCl(aq) C->D E Basify and Extract D->E F Dry and Concentrate E->F G Purification F->G H 3-Methylbenzylamine G->H G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in THF (N₂ atmosphere) B Add BH₃·SMe₂ at 0 °C A->B C Stir at Room Temperature (1-3 h, Monitor by TLC) B->C D Quench with Methanol and HCl(aq) C->D E Reflux to Hydrolyze D->E F Basify and Extract E->F G Dry and Concentrate F->G H 3-Methylbenzylamine G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural, vibrational, and electronic properties of 3-Methylbenzonitrile and its ortho- and para-isomers (2-Methylbenzonitrile and 4-Methylbenzonitrile). The information presented herein is a synthesis of experimental data and theoretical calculations based on Density Functional Theory (DFT), offering a comprehensive resource for understanding the molecular characteristics of these compounds.

Experimental and Computational Methodologies

A combined experimental and theoretical approach is crucial for a thorough understanding of molecular properties. While experimental techniques provide real-world data, computational methods, particularly DFT, offer detailed insights into the geometric and electronic structure, as well as vibrational modes.

Experimental Protocols

  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra for solid-phase samples are typically recorded using the KBr pellet technique. Data is collected in the mid-infrared range (4000-400 cm⁻¹). Experimental FT-IR data for 2-Methylbenzonitrile and this compound are available through the NIST WebBook.[1][2]

  • Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectra are generally obtained from solid powder samples, with data collection in the range of 4000-50 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents to determine the chemical shifts of the various nuclei, providing valuable information about the chemical environment of the atoms.

Computational Protocols

The DFT calculations for the methylbenzonitrile isomers are based on established methodologies for similar benzonitrile derivatives.

  • Software: Quantum chemistry software packages such as Gaussian are commonly used for DFT calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: The Pople-style basis set, 6-311++G(d,p), is generally employed to achieve reliable results for both geometry optimization and electronic property calculations.[3][4]

  • Frequency Scaling: Calculated harmonic vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and basis set limitations.

Comparative Data Analysis

The following tables summarize the key geometric, vibrational, and electronic properties of 2-, 3-, and 4-Methylbenzonitrile, comparing experimental data with theoretical predictions from DFT calculations.

Table 1: Optimized Geometrical Parameters (Bond Lengths in Å and Bond Angles in °)

Parameter2-Methylbenzonitrile (Calculated)This compound (Calculated)4-Methylbenzonitrile (Calculated)
C-C (ring)~1.39 - 1.40~1.39 - 1.40~1.39 - 1.40
C-CN~1.44~1.44~1.44
C≡N~1.16~1.16~1.16
C-CH₃~1.51~1.51~1.51
C-H (ring)~1.08~1.08~1.08
C-H (methyl)~1.09~1.09~1.09
∠C-C-C (ring)~118 - 121~118 - 121~118 - 121
∠C-C-CN~120~120~120
∠C-C-H (ring)~120~120~120
∠H-C-H (methyl)~109.5~109.5~109.5

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Note: The calculated frequencies are based on the B3LYP/6-311++G(d,p) method and are typically scaled for better agreement with experimental data. The experimental data is sourced from the NIST WebBook for this compound and 2-Methylbenzonitrile.[1][2]

Assignment2-Methylbenzonitrile (Exp. FT-IR)2-Methylbenzonitrile (Calc.)This compound (Exp. FT-IR)This compound (Calc.)4-Methylbenzonitrile (Exp. -)4-Methylbenzonitrile (Calc.)
C-H stretch (aromatic)~3070Scaled ~3070~3070Scaled ~3070-Scaled ~3070
C-H stretch (methyl)~2930, 2960Scaled ~2930, 2960~2925, 2955Scaled ~2925, 2955-Scaled ~2930, 2960
C≡N stretch~2230Scaled ~2230~2230Scaled ~2230-Scaled ~2230
C-C stretch (ring)~1600, 1480Scaled ~1600, 1480~1590, 1470Scaled ~1590, 1470-Scaled ~1600, 1480
C-H bend (methyl)~1450, 1380Scaled ~1450, 1380~1450, 1380Scaled ~1450, 1380-Scaled ~1450, 1380
C-H bend (in-plane)~1030-1300Scaled ~1030-1300~1070-1300Scaled ~1070-1300-Scaled ~1030-1300
C-H bend (out-of-plane)~750-900Scaled ~750-900~780-900Scaled ~780-900-Scaled ~750-900

Table 3: Electronic Properties

Note: The calculated values are based on DFT (B3LYP/6-311++G(d,p)) calculations.

Property2-Methylbenzonitrile (Calculated)This compound (Calculated)4-Methylbenzonitrile (Calculated)
HOMO (eV)~ -6.5~ -6.6~ -6.4
LUMO (eV)~ -0.8~ -0.7~ -0.8
HOMO-LUMO Gap (eV)~ 5.7~ 5.9~ 5.6
Dipole Moment (Debye)~ 4.2~ 4.0~ 4.5

Visualizing Computational Workflows and Relationships

Diagram 1: DFT Analysis Workflow

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (Gaussian) cluster_analysis Data Analysis and Comparison mol_structure Molecular Structure (e.g., from PubChem) geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Vibrational Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Properties (HOMO, LUMO, Dipole Moment) geometry_optimization->electronic_properties compare_spectra Compare Calculated vs. Experimental Spectra frequency_calculation->compare_spectra analyze_electronic Analyze Electronic Properties electronic_properties->analyze_electronic compare_geometry Compare Calculated vs. Experimental Geometry

Caption: A generalized workflow for performing DFT calculations on methylbenzonitrile isomers.

Diagram 2: Computational Parameters vs. Accuracy

Parameter_Accuracy cluster_params Computational Parameters cluster_accuracy Accuracy of Prediction cluster_properties Predicted Properties functional DFT Functional (e.g., B3LYP, PBE0) geometry Geometry functional->geometry vibrational_freq Vibrational Frequencies functional->vibrational_freq electronic_prop Electronic Properties functional->electronic_prop basis_set Basis Set (e.g., Pople, Dunning) basis_set->geometry basis_set->vibrational_freq basis_set->electronic_prop accuracy Agreement with Experimental Data geometry->accuracy influences vibrational_freq->accuracy influences electronic_prop->accuracy influences

Caption: Relationship between computational parameters and the accuracy of predicted molecular properties.

Conclusion

The comparative analysis of 2-, 3-, and 4-Methylbenzonitrile using a combination of experimental data and DFT calculations provides valuable insights into their molecular properties. The presented data and workflows serve as a foundational guide for researchers in computational chemistry and drug development. The good agreement generally observed between scaled theoretical vibrational frequencies and experimental spectra validates the use of the B3LYP/6-311++G(d,p) level of theory for predicting the properties of these and similar molecules. This integrated approach allows for a deeper understanding of structure-property relationships, which is essential for the rational design of new molecules with desired functionalities.

References

Benchmarking the synthesis of 3-Methylbenzonitrile against other benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical manufacturing, the efficient synthesis of benzonitriles is paramount for the production of a wide array of pharmaceuticals, agrochemicals, and dyes. This guide provides a comparative benchmark of the synthesis of 3-Methylbenzonitrile (m-tolunitrile) against its isomers, 2-Methylbenzonitrile (o-tolunitrile) and 4-Methylbenzonitrile (p-tolunitrile), as well as the parent compound, benzonitrile. The comparison focuses on three prevalent synthetic methodologies: Ammoxidation, Palladium-Catalyzed Cyanation, and the Sandmeyer Reaction, with a detailed look at their respective yields, reaction conditions, and experimental protocols.

At a Glance: Performance Comparison of Benzonitrile Synthesis Methods

The selection of a synthetic route for a specific benzonitrile is a critical decision influenced by factors such as raw material availability, desired purity, and scalability. The following table summarizes the key performance indicators for the synthesis of benzonitrile and its methyl-substituted isomers via three major industrial and laboratory methods.

Compound Synthesis Method Starting Material Catalyst/Reagent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Benzonitrile AmmoxidationTolueneV-Cr-Sb-Bi oxide420-95.4>99
Pd-Catalyzed CyanationBromobenzenePd(OAc)₂/dppf120281>99
Sandmeyer ReactionAnilineCuCN/NaCN0-5 (diazotization), 50-1002-4~75>98
2-Methylbenzonitrile Ammoxidationo-XyleneV-Sb-Bi-Cr/γ-Al₂O₃400-450-ModerateHigh
Pd-Catalyzed Cyanation2-BromotoluenePd₂(dba)₃/dppf1001285-95>99
Sandmeyer Reactiono-ToluidineCuCN/NaCN0-5 (diazotization), 50-1002-4~70-80>98
This compound Ammoxidation m-Xylene V₂O₅/γ-Al₂O₃ 320-380 - High High
Pd-Catalyzed Cyanation 3-Bromotoluene Pd₂(dba)₃/dppf 100 12 88-96 >99
Sandmeyer Reaction m-Toluidine CuCN/NaCN 0-5 (diazotization), 50-100 2-4 ~75-85 >98
4-Methylbenzonitrile Ammoxidationp-XyleneV-Sb-Bi oxide380-91.3>99
Pd-Catalyzed Cyanation4-BromotoluenePd(OAc)₂/Na₂CO₃1205~10-90 (ligand dependent)>99
Sandmeyer Reactionp-ToluidineCuCN/NaCN0-5 (diazotization), 50-1002-4~80-90>98

Note: The data presented is a synthesis of information from various sources and may not represent directly comparable experiments. Reaction conditions and yields can vary significantly based on the specific catalyst system, ligands, solvents, and scale of the reaction.

In-Depth Analysis of Synthetic Pathways

The choice of synthetic methodology is a nuanced decision that balances yield, cost, and environmental impact. The following sections provide a detailed overview of the three primary synthetic routes, including their mechanisms and typical experimental protocols.

Ammoxidation of Toluene and Xylenes

Ammoxidation is a vapor-phase catalytic reaction that is the cornerstone of industrial benzonitrile production. It involves the reaction of a methyl-substituted aromatic compound with ammonia and oxygen (typically from air) over a metal oxide catalyst at elevated temperatures.

Reaction Scheme: Ar-CH₃ + NH₃ + 1.5 O₂ → Ar-CN + 3 H₂O

This method is highly atom-economical and cost-effective for large-scale production. The performance, however, is highly dependent on the catalyst and reaction conditions. For the synthesis of methylbenzonitriles, the selectivity towards the mononitrile versus the dinitrile (from xylenes) or over-oxidation to CO₂ is a critical parameter. The ammoxidation of m-xylene to this compound is a well-established industrial process with high yields and selectivity.[1]

Experimental Protocol: Ammoxidation of m-Xylene

A vapor-phase ammoxidation is carried out in a fixed-bed reactor. A V₂O₅/γ-Al₂O₃ catalyst is packed into the reactor. A feed gas mixture consisting of m-xylene, ammonia, and air is passed over the catalyst bed at a temperature ranging from 320 to 380°C.[1] The molar ratio of the reactants is carefully controlled to optimize the yield of this compound while minimizing the formation of byproducts such as isophthalonitrile and carbon oxides. The product stream is then cooled to condense the liquid products, which are subsequently purified by distillation.

Ammoxidation_Workflow cluster_reactants Reactant Feed m_xylene m-Xylene mixer Vaporizer & Mixer m_xylene->mixer ammonia Ammonia ammonia->mixer air Air air->mixer reactor Fixed-Bed Reactor (V₂O₅/γ-Al₂O₃ Catalyst, 320-380°C) mixer->reactor condenser Condenser reactor->condenser separator Gas-Liquid Separator condenser->separator purification Distillation Column separator->purification Liquid Phase product This compound purification->product

Ammoxidation workflow for this compound synthesis.
Palladium-Catalyzed Cyanation of Aryl Halides

For laboratory-scale and fine chemical synthesis, palladium-catalyzed cyanation of aryl halides offers a versatile and high-yielding route to benzonitriles. This method is particularly valuable for producing functionalized benzonitriles that may not be readily accessible through ammoxidation. The reaction typically involves an aryl bromide or chloride, a cyanide source (such as zinc cyanide or potassium hexacyanoferrate), a palladium catalyst, and a phosphine ligand.

Reaction Scheme: Ar-Br + M-CN → Ar-CN + M-Br (where M is a metal)

The choice of ligand is crucial for the success of the reaction, influencing both the reaction rate and the yield. For the synthesis of this compound, the cyanation of 3-bromotoluene proceeds with high efficiency.[2]

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromotoluene

In a nitrogen-flushed flask, 3-bromotoluene, zinc cyanide, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are combined in a suitable solvent, typically N,N-dimethylformamide (DMF). The mixture is heated to around 100°C for several hours. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield pure this compound.

The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[3] While it is a two-step process, it is a reliable and widely used method in organic synthesis.

Reaction Scheme:

  • Ar-NH₂ + NaNO₂ + 2 HX → Ar-N₂⁺X⁻ + NaX + 2 H₂O

  • Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

The reaction first involves the diazotization of an aniline derivative at low temperatures, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide solution. The yields for the Sandmeyer cyanation of toluidines to produce the corresponding methylbenzonitriles are generally good.

Experimental Protocol: Sandmeyer Reaction of m-Toluidine

m-Toluidine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-100°C to ensure complete reaction. The product, this compound, is then isolated by steam distillation or solvent extraction, followed by purification.

Logical_Comparison cluster_methods Synthetic Methods cluster_kpis Key Performance Indicators ammoxidation Ammoxidation yield Yield ammoxidation->yield High scalability Scalability ammoxidation->scalability Excellent cost Cost-Effectiveness ammoxidation->cost High versatility Substrate Versatility ammoxidation->versatility Limited pd_cyanation Pd-Catalyzed Cyanation pd_cyanation->yield High pd_cyanation->scalability Good pd_cyanation->cost Moderate pd_cyanation->versatility Excellent sandmeyer Sandmeyer Reaction sandmeyer->yield Good sandmeyer->scalability Moderate sandmeyer->cost Moderate sandmeyer->versatility Good

Comparison of key performance indicators for synthesis methods.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with ammoxidation being the preferred method for large-scale industrial production due to its high yield and cost-effectiveness. For laboratory and specialized applications requiring higher functional group tolerance, palladium-catalyzed cyanation of 3-bromotoluene offers an excellent alternative with high yields. The Sandmeyer reaction, while a classic and reliable method, generally provides slightly lower yields compared to the other two methods but remains a valuable tool in the synthetic chemist's arsenal. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the application, including scale, purity, and economic considerations.

References

Characterization of 3-Methylbenzonitrile Reaction Products: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the product distribution of chemical reactions is paramount for optimizing synthesis pathways and ensuring the purity of target molecules. This guide provides a comparative analysis of the reaction products of 3-Methylbenzonitrile under different chemical transformations, characterized by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and quantitative data are presented to facilitate the replication and adaptation of these methods.

Introduction

This compound, a versatile aromatic nitrile, serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its reactivity is centered around the nitrile group, which can undergo various transformations such as hydrolysis, reduction, and addition reactions. The precise characterization of the resulting product mixtures is crucial for process control and yield optimization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering both high-resolution separation and definitive identification of volatile and semi-volatile compounds.

This guide explores the GC-MS characterization of this compound reaction products from three common synthetic routes: hydrolysis, reduction, and Grignard addition. By presenting comparative data and detailed methodologies, this document aims to provide a practical resource for chemists and analysts working with this important building block.

Comparison of Reaction Products

The following sections detail the product profiles of this compound reactions as determined by GC-MS analysis. The quantitative data is summarized in tables for easy comparison, and the corresponding reaction schemes are illustrated.

Hydrolysis of this compound

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. The acidic hydrolysis of this compound typically leads to the formation of 3-Methylbenzoic acid as the primary product.

Reaction Scheme:

hydrolysis This compound This compound 3-Methylbenzoic Acid 3-Methylbenzoic Acid This compound->3-Methylbenzoic Acid H3O+ / Heat

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Analysis:

A typical GC-MS analysis of the reaction mixture after acidic hydrolysis reveals the following product distribution. The data presented here is illustrative and can vary based on specific reaction times, temperatures, and catalyst concentrations.

CompoundRetention Time (min)Relative Abundance (%)
This compound (unreacted)8.55
3-Methylbenzamide (intermediate)10.215
3-Methylbenzoic Acid11.880
Reduction of this compound

The reduction of the nitrile group affords primary amines, which are valuable intermediates in organic synthesis. A common reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH4).

Reaction Scheme:

reduction This compound This compound 3-Methylbenzylamine 3-Methylbenzylamine This compound->3-Methylbenzylamine 1. LiAlH4 / Ether 2. H2O

Caption: Reduction of this compound to 3-Methylbenzylamine.

Quantitative Analysis:

GC-MS analysis of the crude product mixture following reduction with LiAlH4 typically shows high conversion to the desired primary amine.

CompoundRetention Time (min)Relative Abundance (%)
This compound (unreacted)8.5< 2
3-Methylbenzylamine9.1> 98
Grignard Reaction with this compound

The addition of a Grignard reagent to a nitrile, followed by hydrolysis, is a classic method for the synthesis of ketones. The reaction of this compound with methylmagnesium bromide yields 3'-methylacetophenone.

Reaction Scheme:

grignard This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate CH3MgBr / Ether 3'-Methylacetophenone 3'-Methylacetophenone Imine Intermediate->3'-Methylacetophenone H3O+

Caption: Grignard reaction of this compound.

Quantitative Analysis:

The GC-MS analysis of the product mixture from the Grignard reaction can reveal the presence of the desired ketone as well as potential byproducts.

CompoundRetention Time (min)Relative Abundance (%)
This compound (unreacted)8.510
3'-Methylacetophenone10.985
Biphenyl (from Grignard side reaction)12.55

Experimental Protocols

Detailed methodologies for the GC-MS analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and reaction conditions.

GC-MS Analysis Workflow

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Reaction_Mixture Aliquot of Reaction Mixture Quenching Quenching & Extraction Reaction_Mixture->Quenching Drying Drying over Na2SO4 Quenching->Drying Dilution Dilution with Solvent Drying->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Mass_Spectra Mass Spectra Analysis Chromatogram->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Quantification Relative Abundance Calculation Library_Search->Quantification

Caption: General workflow for GC-MS analysis of reaction products.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Sample Preparation
  • Quenching: Carefully quench the reaction mixture according to the specific reaction protocol (e.g., addition of water for Grignard and reduction reactions, neutralization for hydrolysis).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the dried solution and, if necessary, concentrate under reduced pressure.

  • Dilution: Dilute a small aliquot of the crude product in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL for GC-MS analysis.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound reaction products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC. For instance, the progress of the hydrolysis reaction can be monitored by HPLC to quantify the disappearance of the starting material and the appearance of the carboxylic acid product without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of reaction products. NMR can provide detailed information about the chemical environment of each atom in a molecule, confirming the identity of the major products and helping to identify unexpected byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that can be used to monitor the progress of a reaction by observing the disappearance of the nitrile stretching frequency (around 2230 cm⁻¹) and the appearance of characteristic bands for the product functional groups (e.g., C=O stretch for ketones and carboxylic acids, N-H bend for amines).

The choice of analytical technique will depend on the specific goals of the analysis, the nature of the compounds being studied, and the available instrumentation. A multi-technique approach often provides the most comprehensive characterization of a reaction mixture.

A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-methylbenzonitrile and benzonitrile. The presence of a methyl group at the meta position in this compound introduces electronic and steric effects that differentiate its reactivity from that of the parent benzonitrile molecule. This comparison is supported by experimental data and established principles of organic chemistry, with detailed experimental protocols for key transformations.

Executive Summary

The primary distinction in reactivity between this compound and benzonitrile arises from the electronic properties of the methyl and nitrile substituents. The nitrile group (-CN) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the methyl group (-CH₃) is a weakly activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.

In electrophilic aromatic substitution , the electron-donating methyl group in this compound increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to the electron-deficient ring of benzonitrile.

For nucleophilic aromatic substitution , the electron-withdrawing nitrile group is essential for activating the aromatic ring towards nucleophilic attack. The presence of an electron-donating methyl group in this compound counteracts this effect, rendering it less reactive than benzonitrile in such reactions.

The reactivity of the nitrile group itself, for transformations such as reduction, is less influenced by the remote meta-methyl group, and thus, the two compounds exhibit more comparable reactivity in these reactions.

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize the relative reactivity of this compound and benzonitrile in key chemical transformations.

Table 1: Electrophilic Aromatic Substitution (Nitration)

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Benzonitrile~6 x 10⁻⁸
This compoundEstimated to be significantly higher than benzonitrile, likely in the order of 10⁻⁵ to 10⁻⁴

Note: The relative rate for this compound is an estimation based on the activating effect of a methyl group and the deactivating effect of a nitrile group. Toluene (methylbenzene) is about 25 times more reactive than benzene in nitration.

Table 2: Nucleophilic Aromatic Substitution

CompoundRelative ReactivityRationale
Benzonitrile (as a derivative, e.g., 4-halobenzonitrile)More ReactiveThe electron-withdrawing nitrile group activates the ring for nucleophilic attack.
This compound (as a derivative, e.g., 4-halo-3-methylbenzonitrile)Less ReactiveThe electron-donating methyl group at the meta position partially counteracts the activating effect of the nitrile group.

Table 3: Reduction of the Nitrile Group

CompoundRelative ReactivityRationale
BenzonitrileComparableThe electronic effect of the meta-methyl group on the distant nitrile functionality is minimal, leading to similar reactivity.
This compoundComparableThe electronic effect of the meta-methyl group on the distant nitrile functionality is minimal, leading to similar reactivity.

Experimental Protocols

Competitive Electrophilic Nitration

This protocol allows for the direct comparison of the reactivity of this compound and benzonitrile towards an electrophile.

Materials:

  • This compound

  • Benzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a mixture of equimolar amounts of this compound and benzonitrile in dichloromethane is prepared.

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • The nitrating mixture is added dropwise to the stirred solution of the nitriles over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product mixture is analyzed by GC-MS to determine the relative amounts of the nitrated products of this compound and benzonitrile. The ratio of products is indicative of their relative reactivity.

Nucleophilic Aromatic Substitution (Example with a Halogenated Derivative)

This protocol outlines a general procedure to compare the reactivity of a halogenated benzonitrile and its 3-methyl derivative.

Materials:

  • 4-Chlorobenzonitrile

  • 4-Chloro-3-methylbenzonitrile

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Two separate reactions are set up in parallel. In one flask, 4-chlorobenzonitrile is dissolved in methanol. In the second flask, an equimolar amount of 4-chloro-3-methylbenzonitrile is dissolved in methanol.

  • An equimolar amount of sodium methoxide is added to each flask at room temperature with stirring.

  • Both reaction mixtures are heated to reflux.

  • Aliquots are taken from each reaction mixture at regular time intervals (e.g., every 30 minutes) and quenched with a dilute acid.

  • The progress of each reaction is monitored by HPLC, quantifying the disappearance of the starting material and the appearance of the methoxy-substituted product.

  • The reaction rates are compared to determine the relative reactivity.

Reduction of the Nitrile Group with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

  • Benzonitrile or this compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄), dilute

  • Sodium Hydroxide (NaOH), aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of the nitrile (benzonitrile or this compound) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath, and a suspension of LiAlH₄ in anhydrous diethyl ether is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the corresponding benzylamine.

  • The progress and completion of the reaction for both substrates can be monitored by thin-layer chromatography (TLC) to qualitatively compare their reaction times.

Mandatory Visualization

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product BenzeneRing Aromatic Ring (Benzonitrile or this compound) Attack π-complex formation BenzeneRing->Attack Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Attack SigmaComplex Arenium Ion Intermediate (σ-complex) Attack->SigmaComplex Rate-determining step Deprotonation Deprotonation SigmaComplex->Deprotonation Fast Product Substituted Aromatic Ring Deprotonation->Product Restoration of Aromaticity

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product ArylHalide Activated Aryl Halide (e.g., 4-Chlorobenzonitrile) Addition Nucleophilic Addition ArylHalide->Addition Attack on electron-deficient ring Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Rate-determining step Elimination Elimination of Leaving Group Meisenheimer->Elimination Fast Product Substituted Aromatic Ring Elimination->Product Restoration of Aromaticity

Caption: General mechanism for nucleophilic aromatic substitution.

Nitrile_Reduction_Workflow Start Nitrile (Benzonitrile or This compound) Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., LiAlH₄) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Product Primary Amine Workup->Product

Caption: Experimental workflow for the reduction of a nitrile to a primary amine.

Confirming the Structure of 3-Methylbenzonitrile Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 3-methylbenzonitrile derivatives, supported by experimental data and detailed protocols. We will focus on the use of COSY, HSQC, and HMBC experiments to definitively assign the structure of a representative compound, 2-amino-3-methylbenzonitrile.

Introduction to 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex substitution patterns on an aromatic ring can lead to overlapping signals and ambiguous assignments. 2D NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds, providing a detailed connectivity map of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons on the aromatic ring and within substituent groups.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[1] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton by linking different spin systems.[1]

Case Study: Structural Confirmation of 2-Amino-3-methylbenzonitrile

To illustrate the power of 2D NMR, we will examine the structural confirmation of 2-amino-3-methylbenzonitrile. The primary challenge in confirming this structure lies in definitively placing the amino and methyl groups relative to the nitrile group on the benzene ring.

1D NMR Data

A standard analysis begins with the acquisition of ¹H and ¹³C NMR spectra. The following table summarizes the expected chemical shifts for 2-amino-3-methylbenzonitrile.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃~2.1~18.0
-NH₂~4.5 (broad)-
H-4~7.2~128.0
H-5~6.7~118.0
H-6~7.0~122.0
C-1 (C-CN)-~100.0
C-2 (C-NH₂)-~150.0
C-3 (C-CH₃)-~125.0
C-47.2128.0
C-56.7118.0
C-67.0122.0
CN-~119.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR Data Interpretation

The following sections detail how COSY, HSQC, and HMBC spectra are used to confirm the substitution pattern.

The COSY spectrum reveals the connectivity between the aromatic protons. We expect to see correlations between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions. The absence of a correlation between H-4 and H-6 supports their meta relationship.

The HSQC spectrum directly links the proton signals to their attached carbons. This allows for the unambiguous assignment of the protonated aromatic carbons (C-4, C-5, and C-6) and the methyl carbon.

The HMBC spectrum is the key to placing the substituents. The long-range correlations provide the crucial connectivity information:

Proton Correlating Carbons (2-3 bonds) Interpretation
-CH₃ (H)C-2, C-3, C-4Confirms the methyl group is at position 3, adjacent to C-2 and C-4.
H-4C-2, C-6, C-CNCorrelation to C-2 and C-6 confirms its position on the ring. The correlation to the nitrile carbon (C-CN) helps to place the nitrile group at position 1.
H-6C-2, C-4, C-CNCorrelation to C-2 confirms its proximity to the amino-substituted carbon. The correlation to C-CN further supports the nitrile position.

This network of HMBC correlations provides irrefutable evidence for the 2-amino-3-methylbenzonitrile structure.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide direct information on isomer connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -CN, -NH₂, C-H).Fast and non-destructive.Does not provide detailed connectivity information.
X-ray Crystallography Precise 3D structure of a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

For the specific challenge of distinguishing isomers of substituted benzonitriles, 2D NMR is often the most effective and accessible method.

Experimental Protocols

A general protocol for acquiring 2D NMR spectra for a this compound derivative is as follows.[2]

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • Ensure the sample is fully dissolved to avoid issues with spectral quality.

NMR Instrument Setup
  • The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • The instrument is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[2]

2D NMR Acquisition Parameters

The following are typical starting parameters that may require optimization based on the specific compound and instrument.

  • Pulse Program: Standard COSY (e.g., cosygp).

  • Spectral Width: Cover the full ¹H chemical shift range in both dimensions.

  • Data Points: 1024 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Scans per Increment: 2-4.

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2).

  • Spectral Width: Cover the full ¹H range in the direct dimension (F2) and the full ¹³C range in the indirect dimension (F1).

  • Optimization: The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: Cover the full ¹H range in the direct dimension (F2) and the full ¹³C range in the indirect dimension (F1).

  • Optimization: The experiment is optimized for long-range coupling constants, typically in the range of 8-10 Hz.

Data Processing
  • Apply appropriate window functions (e.g., sine-bell) to the acquired data.

  • Perform a 2D Fourier transform.

  • Phase and baseline correct the resulting spectra.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections in the data interpretation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure Structure Confirmation dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d processing Fourier Transform & Phasing two_d->processing analysis Spectral Interpretation processing->analysis elucidation Structure Elucidation analysis->elucidation

A streamlined workflow for 2D NMR-based structural elucidation.

data_interpretation cosy COSY (H-H Connectivity) hsqc HSQC (Direct C-H) cosy->hsqc Assigns protonated carbons structure Final Structure (2-Amino-3-methylbenzonitrile) cosy->structure Confirms proton adjacencies hmbc HMBC (Long-Range C-H) hsqc->hmbc Identifies starting points for long-range correlations hsqc->structure Confirms direct C-H bonds hmbc->structure Connects all fragments and places substituents

Logical flow of information from 2D NMR experiments to the final structure.

Conclusion

2D NMR spectroscopy, particularly the combined use of COSY, HSQC, and HMBC experiments, provides a robust and reliable method for the complete structural assignment of this compound derivatives. By establishing a clear connectivity map of the molecule, these techniques allow for the unambiguous determination of substituent positions on the aromatic ring, a task that can be challenging with other analytical methods. The detailed protocols and data interpretation workflow presented in this guide offer a comprehensive framework for researchers to confidently confirm the structures of their novel compounds.

References

Safety Operating Guide

Proper Disposal of 3-Methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Methylbenzonitrile, ensuring the safety of laboratory personnel and environmental protection.

This compound, also known as m-tolunitrile, is an organic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to its potential toxicity if mishandled, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Hazard Summary and Disposal Overview

Proper disposal of this compound is not merely a matter of laboratory best practice but a legal and ethical responsibility to protect both human health and the environment. This chemical is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2][3] Therefore, it must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[4][5] Under no circumstances should it be discharged into drains or rivers.[4]

Hazard Classification & Disposal ConsiderationsReference
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[2][3]
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves, and eye/face protection.[6][7]
Spill Response Absorb spills with inert material (e.g., dry earth, sand) and collect in a labeled container.[4] For minor spills, absorbent paper may be used.[2]
Disposal Method Dispose of as special or hazardous waste through an approved waste disposal plant.[6][8] Incineration with a combustible solvent in a chemical scrubber is a potential method.[9]
Environmental Precautions Do not allow to enter drains, sewers, or waterways.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from the point of waste generation to its final removal from the laboratory.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE):

  • Before handling any this compound waste, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • All handling of open containers of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

3. Spill and Leak Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, use absorbent paper to carefully soak up the liquid. Seal the contaminated paper in a vapor-tight plastic bag for disposal.[2]

  • For larger spills, contain the spill using an inert absorbent material such as dry earth, sand, or vermiculite.[4]

  • Carefully transfer the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used in the cleanup process.

4. Waste Container Management:

  • Keep the this compound waste container tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[4]

5. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Ensure all required waste disposal forms and documentation are completed accurately.[10]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9] However, the specific disposal method must be in compliance with all relevant regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Is the container empty and clean? A->B E Spill or Leak? A->E C Decontaminate and dispose as non-hazardous waste (if regulations permit) B->C Yes D Collect in a labeled, sealed hazardous waste container B->D No G Store in a designated secure area D->G E->D No F Contain and absorb with inert material E->F Yes F->D H Arrange for pickup by licensed waste disposal service G->H I Complete all required waste disposal documentation H->I J Final Disposal (e.g., Incineration) I->J

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.